molecular formula C20H26N2 B10761587 Trimipramine CAS No. 3564-75-8

Trimipramine

Cat. No.: B10761587
CAS No.: 3564-75-8
M. Wt: 294.4 g/mol
InChI Key: ZSCDBOWYZJWBIY-UHFFFAOYSA-N
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Description

Trimipramine is a tricyclic antidepressant (TCA) of the dibenzazepine class, distinguished by its unique pharmacological profile among its peers. Its primary research value lies in its potent antagonism of histamine H1 receptors, serotonin 5-HT2A/2C receptors, and alpha1-adrenergic receptors, coupled with a relatively weaker impact on norepinephrine reuptake inhibition compared to other TCAs. This multi-receptor antagonist activity makes this compound a valuable compound for investigating sleep architecture, as it strongly promotes slow-wave sleep without suppressing REM sleep, a effect not commonly observed with other sedative antidepressants. Researchers utilize this compound in preclinical studies to explore pathways related to mood disorders, anxiety, and insomnia, particularly focusing on the role of histaminergic and serotonergic systems in regulating the sleep-wake cycle and emotional behavior. Its atypical mechanism provides a critical tool for dissecting the complex neurobiology of depression and developing novel therapeutic agents that may separate efficacy from undesirable side effects. This product is presented as a high-purity compound to ensure reliability and reproducibility in your biochemical, pharmacological, and neuropsychiatric research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine
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InChI

InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3
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InChI Key

ZSCDBOWYZJWBIY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C
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Molecular Formula

C20H26N2
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Related CAS

25332-13-2 (mesylate), 3589-21-7 (mono-hydrochloride), 521-78-8 (maleate (1:1))
Record name Trimipramine [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8023715
Record name Trimipramine
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Molecular Weight

294.4 g/mol
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Physical Description

Solid
Record name Trimipramine
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Solubility

Slightly soluble, 2.60e-02 g/L
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CAS No.

3564-75-8, 739-71-9, 3564-66-7
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Melting Point

45 °C
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Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Trimipramine in Neuronal Circuits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine (B1683260), a tricyclic antidepressant (TCA), exhibits a unique and complex pharmacological profile that distinguishes it from other members of its class. While its antidepressant efficacy is well-established, its mechanism of action deviates from the typical monoamine reuptake inhibition that characterizes most TCAs. This technical guide provides a comprehensive overview of the molecular and cellular actions of this compound within neuronal circuits. It delves into its potent receptor antagonism at histamine (B1213489), serotonin (B10506), adrenergic, and dopamine (B1211576) receptors, supported by quantitative binding affinity data. Detailed experimental protocols for key assays are provided, alongside visualizations of the principal signaling pathways and experimental workflows, to facilitate a deeper understanding and guide future research and development.

Introduction

This compound is a second-generation tricyclic antidepressant that has been in clinical use for the treatment of major depressive disorder for several decades.[1] Unlike prototypic TCAs such as imipramine (B1671792) and amitriptyline, this compound is a notably weak inhibitor of serotonin (SERT) and norepinephrine (B1679862) (NET) transporters.[1][2] This has led to the understanding that its therapeutic effects are not primarily driven by the enhancement of monoaminergic neurotransmission through reuptake blockade. Instead, the pharmacological actions of this compound are predominantly attributed to its potent antagonist activity at a wide range of G-protein coupled receptors (GPCRs).[3] This guide will elucidate the multifaceted mechanism of action of this compound, focusing on its interactions with key neuronal receptors and the subsequent intracellular signaling cascades.

Receptor Binding Profile of this compound

This compound's interaction with various neurotransmitter receptors is central to its mechanism of action. The following tables summarize the quantitative data on its binding affinities, presented as Ki (inhibition constant) and Kd (dissociation constant) values, which are inversely proportional to binding affinity (a lower value indicates a stronger binding).

Table 1: this compound Receptor Binding Affinities
Receptor SubtypeKi (nM)Kd (nM)SpeciesReference(s)
Histamine H10.27 - 1.480.27Human[1][3][4]
Serotonin 5-HT2A10 - 6024Human[3][4][5]
Alpha-1 Adrenergic10 - 6024Human[3][4][5]
Dopamine D210 - 60180Human[3][4][5][6]
Muscarinic Acetylcholine (M1-M5)5858Human[1][3][4]
Serotonin 5-HT2C-680Human[4]
Dopamine D1300 - 550-Human[5]
Alpha-2 Adrenergic>1000-Human[5]
Table 2: this compound Monoamine Transporter Affinities
TransporterKi (nM)SpeciesReference(s)
Serotonin Transporter (SERT)149Human[3]
Norepinephrine Transporter (NET)510Rat[1]
Dopamine Transporter (DAT)3800Rat[3]

Core Mechanisms of Action in Neuronal Circuits

This compound's therapeutic and side-effect profile is a direct consequence of its potent antagonism at several key receptors.

Potent Histamine H1 Receptor Antagonism

This compound is one of the most potent histamine H1 receptor antagonists among all TCAs.[1] This action is primarily responsible for its prominent sedative and hypnotic effects, making it a useful therapeutic option for depressed patients with insomnia.[1] Blockade of H1 receptors in the central nervous system is a well-established mechanism for inducing sedation.

Serotonin 5-HT2A Receptor Antagonism

Strong antagonism at 5-HT2A receptors is another key feature of this compound's pharmacology.[1][3] This action is thought to contribute to its anxiolytic and antidepressant properties.[1] Blockade of 5-HT2A receptors can lead to an increase in slow-wave sleep and may also modulate dopamine and norepinephrine release in certain brain regions.

Alpha-1 Adrenergic Receptor Antagonism

This compound is a potent antagonist of alpha-1 adrenergic receptors.[3][5] This action contributes to its cardiovascular side effects, such as orthostatic hypotension and dizziness, by blocking norepinephrine-mediated vasoconstriction.[3] In the central nervous system, alpha-1 adrenergic receptor blockade may also play a role in its sedative and antipsychotic-like effects.

Moderate Dopamine D2 Receptor Antagonism

Unlike most other TCAs, this compound exhibits a moderate affinity for dopamine D2 receptors, acting as an antagonist.[1][5] This property contributes to its atypical profile and may underlie its weak antipsychotic effects.[1] The D2 receptor antagonism is also responsible for the observed increase in prolactin levels in patients treated with this compound.[1]

Weak Monoamine Reuptake Inhibition

A defining characteristic of this compound is its very weak inhibition of the serotonin and norepinephrine transporters.[1][2] While some studies suggest that at therapeutic concentrations, a partial inhibition of SERT and NET might occur, this is not considered to be the primary mechanism of its antidepressant action.[1][7] This weak activity on monoamine reuptake is a key differentiator from other TCAs and challenges the traditional monoamine hypothesis of depression in the context of this drug.[1]

Intracellular Signaling Pathways

The antagonism of this compound at H1, 5-HT2A, and alpha-1 adrenergic receptors converges on a common intracellular signaling pathway. These receptors are all Gq/11-protein coupled receptors.

Upon binding of an agonist, these receptors activate Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). This compound, by acting as an antagonist, blocks the initiation of this cascade by the endogenous ligands (histamine, serotonin, and norepinephrine, respectively).

Diagram 1: this compound's Blockade of Gq/11-Coupled Receptor Signaling

Gq_Signaling_Blockade cluster_intracellular Intracellular Space H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 HT2AR 5-HT2A Receptor HT2AR->Gq11 A1R Alpha-1 Receptor A1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC co-activates This compound This compound This compound->H1R Antagonism This compound->HT2AR Antagonism This compound->A1R Antagonism

Caption: this compound blocks Gq/11-coupled receptor signaling pathways.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for a target receptor (e.g., Histamine H1, 5-HT2A, Alpha-1 Adrenergic).

Materials:

  • Receptor Source: Membranes from cultured cells expressing the human receptor of interest (e.g., HEK293 or CHO cells) or from homogenized brain tissue (e.g., human cortex).

  • Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and selectivity for the target receptor (e.g., [3H]mepyramine for H1, [3H]ketanserin for 5-HT2A, [3H]prazosin for alpha-1).

  • Test Compound: this compound maleate (B1232345) salt.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor (e.g., 10 µM diphenhydramine (B27) for H1, 10 µM mianserin (B1677119) for 5-HT2A, 10 µM phentolamine (B1677648) for alpha-1).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions (e.g., 5 mM MgCl2).

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well microplates, glass fiber filters, scintillation vials, and a liquid scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

    • Competitive Binding: Membrane preparation, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 2: Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Membrane Preparation start->prep setup Assay Setup (Total, Non-specific, Competition) prep->setup incubation Incubation to Equilibrium setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Washing of Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End analysis->end

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

The mechanism of action of this compound in neuronal circuits is characterized by a broad-spectrum receptor antagonism profile, with particularly high affinity for histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors. Its weak activity as a monoamine reuptake inhibitor distinguishes it from other tricyclic antidepressants. The therapeutic benefits of this compound in depression, particularly in patients with comorbid anxiety and insomnia, are likely a result of the complex interplay of its antagonist effects at these various receptors. The detailed pharmacological data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the unique properties of this compound and to explore novel therapeutic strategies targeting these neuronal pathways.

References

Pharmacological Profile of Trimipramine Maleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine (B1683260) maleate (B1232345), a dibenzazepine (B1670418) derivative, is a tricyclic antidepressant (TCA) with a unique and complex pharmacological profile that distinguishes it from other members of its class. While historically categorized as a TCA, its primary mechanism of action deviates from the typical potent inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. This guide provides a comprehensive technical overview of the pharmacological properties of this compound maleate, focusing on its receptor binding affinities, monoamine transporter interactions, and the downstream signaling pathways it modulates. All quantitative data are presented in structured tables for comparative analysis. Detailed methodologies for key experimental assays are provided to facilitate study replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of its molecular interactions and analytical assessment.

Introduction

This compound was first introduced for the treatment of major depressive disorder and has since been utilized for other conditions such as anxiety and insomnia, owing to its prominent sedative properties. Unlike conventional TCAs, this compound exhibits weak inhibition of both serotonin (SERT) and norepinephrine (NET) transporters. Its therapeutic efficacy is largely attributed to its potent antagonist activity at a wide range of neurotransmitter receptors, including histamine (B1213489), serotonin, adrenergic, and muscarinic receptors. This multifaceted receptor interaction profile contributes to its distinct clinical effects and side-effect profile. This document serves as a technical resource for researchers, providing a detailed examination of the pharmacological characteristics of this compound maleate.

Pharmacodynamics: Receptor and Transporter Interactions

The pharmacodynamic profile of this compound maleate is characterized by its broad-spectrum receptor antagonism and weak monoamine reuptake inhibition.

Receptor Binding Affinities

This compound demonstrates high to moderate affinity for several key G-protein coupled receptors (GPCRs) involved in neurotransmission. Its potent antagonism at the histamine H1 receptor is a cornerstone of its sedative effects. The binding affinities (Ki) for various human brain receptors are summarized in Table 1.

Table 1: Receptor Binding Affinities of this compound

Receptor SubtypeKi (nM)Reference
Histamine H₁0.27
Serotonin 5-HT₂ₐ24
α₁-Adrenergic24
Muscarinic Acetylcholine58
Dopamine D₂180
Serotonin 5-HT₂c680
Dopamine D₁>1000
α₂-Adrenergic>1000

Data derived from radioligand binding assays on normal human brain tissue.

Monoamine Transporter Inhibition

This compound is a notably weak inhibitor of monoamine reuptake compared to other TCAs. Its low affinity for SERT and NET suggests that direct reuptake inhibition is not its primary antidepressant mechanism. The inhibitory concentrations (IC50) for human monoamine transporters are presented in Table 2.

Table 2: Monoamine Transporter Inhibition of this compound

TransporterIC₅₀ (nM)Cell LineReference
Serotonin Transporter (SERT)2000 - 10000HEK293
Norepinephrine Transporter (NET)2000 - 10000HEK293
Dopamine Transporter (DAT)>10000HEK293

Data derived from uptake inhibition assays in HEK293 cells expressing the respective human transporters.

Signaling Pathways

This compound's antagonism of various receptors leads to the modulation of several intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways affected by this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Antagonizes Gq_alpha Gq α H1R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: this compound antagonism of the Histamine H1 receptor signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5HT2A Serotonin 5-HT2A Receptor (GPCR) Serotonin->5HT2A Activates This compound This compound This compound->5HT2A Antagonizes Gq_alpha Gq α 5HT2A->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Neuronal_Excitability Increased Neuronal Excitability Ca2->Neuronal_Excitability PKC->Neuronal_Excitability G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from human brain tissue or cells expressing receptor) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Pyrilamine for H1) Radioligand_Prep->Incubation Trimipramine_Prep This compound Dilutions Trimipramine_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 and Ki determination) Scintillation->Analysis

An In-depth Technical Guide to the Synthesis and Structural Analysis of Trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and structural analysis of Trimipramine. It is designed to serve as a detailed resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document outlines the synthetic pathway from its precursors, details the methodologies for its structural elucidation, and presents key analytical data in a structured format.

Synthesis of this compound

This compound is a tricyclic antidepressant belonging to the dibenzazepine (B1670418) class.[1] Its chemical name is (±)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine.[2] The core of its synthesis involves the alkylation of the iminodibenzyl (B195756) tricycle.

1.1. Synthetic Pathway

The primary route for the synthesis of this compound involves a two-step process starting from 2,2'-dinitrobibenzyl. This precursor is first reduced to form 2,2'-diaminobibenzyl, which is then cyclized to produce the key intermediate, 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl).[3] The iminodibenzyl is subsequently alkylated with 3-dimethylamino-2-methylpropyl chloride to yield this compound.[4]

Trimipramine_Synthesis cluster_step1 Step 1: Synthesis of Iminodibenzyl cluster_step2 Step 2: Alkylation 2_2_dinitrobibenzyl 2,2'-Dinitrobibenzyl 2_2_diaminobibenzyl 2,2'-Diaminobibenzyl 2_2_dinitrobibenzyl->2_2_diaminobibenzyl Reduction (e.g., H2, Raney Ni or Pd/C) iminodibenzyl 10,11-Dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl) 2_2_diaminobibenzyl->iminodibenzyl Cyclization (e.g., Polyphosphoric Acid) This compound This compound iminodibenzyl->this compound Alkylation alkylating_agent 3-Dimethylamino-2-methylpropyl chloride alkylating_agent->this compound reagents_alkylation Reagents: - Sodium Amide (NaNH2) - Xylene (solvent) reagents_alkylation->this compound Structural_Analysis_Workflow Synthesis Synthesized This compound Maleate UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Initial Characterization IR Infrared (IR) Spectroscopy Synthesis->IR Functional Group ID NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR Detailed Structure MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight and Fragmentation Confirmation Structural Confirmation and Purity Assessment UV_Vis->Confirmation IR->Confirmation NMR->Confirmation MS->Confirmation

References

An In-depth Technical Guide to the Molecular Targets of Trimipramine in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine (B1683260) is a tricyclic antidepressant (TCA) with a unique pharmacological profile that distinguishes it from other members of its class.[1][2] While its antidepressant efficacy is well-documented, its mechanism of action is not primarily driven by potent inhibition of serotonin (B10506) or norepinephrine (B1679862) reuptake, a hallmark of typical TCAs.[1][3][4] Instead, this compound's therapeutic and side-effect profile is largely attributed to its potent antagonism of a wide array of neurotransmitter receptors in the central nervous system (CNS).[3][5] This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative binding affinity data, detailed experimental protocols for receptor binding assays, and visualizations of the key signaling pathways affected by its activity. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuropharmacology and drug development.

Receptor Binding Affinity Profile of this compound

This compound's interaction with the CNS is characterized by its broad receptor binding profile. It exhibits high to moderate affinity for several key G-protein coupled receptors (GPCRs), which is believed to be the primary driver of its clinical effects.[6] Notably, it is a very potent antagonist of the histamine (B1213489) H1 receptor, which contributes to its strong sedative effects.[3][7][8] Its affinities for various monoamine receptors, including the dopamine (B1211576) D2 and serotonin 5-HT2A receptors, are comparable to those of the atypical antipsychotic clozapine.[1][7] Unlike most other TCAs, this compound is a very weak inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][3][9]

The following tables summarize the quantitative data for the binding affinity of this compound to various CNS targets. The data are presented as Ki (inhibition constant) and Kd (dissociation constant) values in nanomolars (nM). A lower Ki or Kd value indicates a stronger binding affinity.

Table 1: this compound Receptor Binding Affinities

Receptor SubtypeKd (nM)Ki (nM)Reference(s)
Histamine H10.27-[9][10]
Serotonin 5-HT2A24-[9][10]
α1-Adrenergic24-[9][10]
Muscarinic Acetylcholine (B1216132) (mACh)5858[1][10]
Dopamine D2180-[9]
Dopamine D4-275[1]
Serotonin 5-HT2C680-[9]

Table 2: this compound Monoamine Transporter Binding Affinities

TransporterKi (nM)Reference(s)
Serotonin Transporter (SERT)149[1][9]
Norepinephrine Transporter (NET)510[1]
Dopamine Transporter (DAT)--

Experimental Protocols: Radioligand Binding Assays

The binding affinities of this compound for its molecular targets are typically determined using radioligand binding assays. These assays measure the displacement of a specific high-affinity radiolabeled ligand from its receptor by the drug being tested.[11][12][13]

The general workflow for a competitive radioligand binding assay involves incubating a preparation of cell membranes containing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor drug (e.g., this compound). The amount of radioligand bound to the receptor is then measured, and the concentration of the competitor drug that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[10][14]

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Tissue Homogenization (e.g., human brain tissue) B Centrifugation to isolate membranes A->B C Resuspend membrane pellet in buffer B->C D Incubate membranes with: 1. Radioligand (fixed conc.) 2. This compound (varied conc.) C->D E Rapid filtration through glass fiber filters D->E F Wash filters to remove unbound radioligand E->F G Measure radioactivity of filters (scintillation counting) F->G H Plot % inhibition vs. This compound concentration G->H I Determine IC50 value (non-linear regression) H->I J Calculate Ki value using Cheng-Prusoff equation I->J

Caption: General workflow for a radioligand binding assay.

Histamine H1 Receptor Binding Assay [10]

  • Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

  • Radioligand: [3H]Pyrilamine (mepyramine).

  • Tissue Preparation: Membranes from normal human brain tissue are prepared by homogenization in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4), followed by centrifugation to pellet the membranes. The pellet is then washed and resuspended.[10]

  • Assay Conditions:

    • Incubation Buffer: 50 mM Sodium Phosphate, pH 7.4.

    • Incubation Time: 30 minutes.

    • Incubation Temperature: 25°C.

  • Non-specific Binding: Determined in the presence of a saturating concentration of a known H1 antagonist (e.g., 1 µM triprolidine).[10]

Dopamine D2 Receptor Binding Assay [10]

  • Objective: To determine the binding affinity of this compound for dopamine D2 receptors.

  • Radioligand: [3H]Spiperone.

  • Tissue Preparation: Membranes from human brain tissue rich in D2 receptors (e.g., caudate nucleus).[10]

  • Assay Conditions:

    • Incubation Buffer: 50 mM Tris-HCl, pH 7.1, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

    • Incubation Time: 30 minutes.

    • Incubation Temperature: 37°C.

  • Non-specific Binding: Determined in the presence of 1 µM (+)-butaclamol.[10]

Muscarinic Acetylcholine Receptor Binding Assay [10]

  • Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.

  • Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB).

  • Tissue Preparation: Membranes from normal human brain tissue.[10]

  • Assay Conditions:

    • Incubation Buffer: 50 mM Sodium Phosphate, pH 7.4.

    • Incubation Time: 60 minutes.

    • Incubation Temperature: 37°C.

  • Non-specific Binding: Determined in the presence of 1 µM atropine.[10]

α1-Adrenergic Receptor Binding Assay [10]

  • Objective: To determine the binding affinity of this compound for α1-adrenergic receptors.

  • Radioligand: [3H]Prazosin.

  • Tissue Preparation: Membranes from normal human brain tissue.[10]

  • Assay Conditions:

    • Incubation Buffer: 50 mM Tris-HCl, pH 7.7.

    • Incubation Time: 20 minutes.

    • Incubation Temperature: 25°C.

  • Non-specific Binding: Determined in the presence of 10 µM phentolamine.[10]

Signaling Pathways of Key Molecular Targets

This compound functions as an antagonist at several key GPCRs, thereby blocking the downstream signaling cascades typically initiated by the binding of endogenous ligands.

The H1 receptor is a Gq-coupled receptor. Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This compound, as a potent H1 antagonist (inverse agonist), blocks this pathway, leading to its sedative effects.

G This compound This compound H1R H1 Receptor (Gq) This compound->H1R Antagonism Histamine Histamine Histamine->H1R Activation PLC Phospholipase C H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., wakefulness) Ca->CellularResponse PKC->CellularResponse

Caption: this compound antagonism of H1 receptor signaling.

The D2 receptor is a Gi-coupled receptor. When activated by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. This compound's antagonism at D2 receptors prevents this inhibition, which can lead to an increase in prolactin levels, a known marker of D2 receptor blockade.[1] This action contributes to its atypical antipsychotic-like properties.[1][7]

G This compound This compound D2R D2 Receptor (Gi) This compound->D2R Antagonism Dopamine Dopamine Dopamine->D2R Activation AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse

Caption: this compound antagonism of D2 receptor signaling.

Similar to the H1 receptor, the 5-HT2A receptor is Gq-coupled. Its activation by serotonin initiates the PLC-IP3/DAG pathway. Antagonism of 5-HT2A receptors by this compound is thought to contribute to its antidepressant and anxiolytic effects, and may also improve sleep architecture.[1]

G This compound This compound HT2AR 5-HT2A Receptor (Gq) This compound->HT2AR Antagonism Serotonin Serotonin Serotonin->HT2AR Activation PLC Phospholipase C HT2AR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: this compound antagonism of 5-HT2A receptor signaling.

Conclusion

This compound possesses a complex and multifaceted pharmacological profile that distinguishes it from conventional tricyclic antidepressants. Its primary mechanism of action in the central nervous system is not the inhibition of monoamine reuptake, but rather the potent antagonism of a broad range of neurotransmitter receptors.[1][3] Its high affinity for histamine H1, serotonin 5-HT2A, α1-adrenergic, muscarinic acetylcholine, and dopamine D2 receptors underpins its therapeutic effects in depression, anxiety, and insomnia, as well as its characteristic side-effect profile, which includes sedation and anticholinergic effects.[3][5][15] The data and methodologies presented in this guide offer a detailed resource for researchers and drug development professionals working to understand the nuanced neuropharmacology of this atypical antidepressant and to develop novel therapeutics with targeted receptor activity.

References

An In-depth Technical Guide on the Core Monoaminergic Effects of Trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Trimipramine (B1683260), a tricyclic antidepressant (TCA), exhibits a complex pharmacological profile that distinguishes it from other agents in its class. While its clinical efficacy in treating major depressive disorder is well-established, its mechanism of action is not fully elucidated and is considered atypical. Unlike conventional TCAs, this compound is a relatively weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] Its therapeutic effects are thought to be mediated primarily through potent antagonism of several neurotransmitter receptors, including serotonergic, adrenergic, dopaminergic, and histaminergic systems.[1][3][4] This technical guide provides a comprehensive overview of this compound's interactions with monoamine neurotransmitter systems, presenting quantitative data on its binding affinities and functional inhibition. Detailed methodologies for key experimental assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of its multifaceted pharmacological actions.

Introduction

This compound is a dibenzazepine (B1670418) derivative classified as a tricyclic antidepressant.[5] While it shares a structural resemblance with other TCAs, its neuropharmacological profile is unique. The conventional hypothesis for the antidepressant action of TCAs involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[6] However, this compound demonstrates only weak to moderate inhibition of the serotonin transporter (SERT) and norepinephrine transporter (NET).[7][8] This has led to the characterization of this compound as an "atypical" or "second-generation" TCA.[1][3]

The primary mechanism of action for this compound is believed to be its broad and potent antagonism at various G-protein coupled receptors (GPCRs).[9] It is a potent antagonist of histamine (B1213489) H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[7] Additionally, it displays moderate antagonism at dopamine (B1211576) D2 and muscarinic acetylcholine (B1216132) receptors.[1][7] This complex receptor-binding profile likely contributes to its therapeutic efficacy in depression, particularly in patients with co-morbid anxiety and insomnia, as well as its distinct side-effect profile.[1][3] This guide will delve into the quantitative aspects of this compound's interactions with these monoaminergic systems and the experimental approaches used to characterize them.

Quantitative Pharmacological Profile of this compound

The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and its primary active metabolite, desmethylthis compound, at key monoamine transporters and receptors. Data are compiled from various in vitro studies.

Table 1: this compound and Metabolite Affinity for Monoamine Transporters

CompoundTransporterK_i_ (nM)IC_50_ (µM)Species/SystemReference(s)
This compound SERT1492.11Rat cerebral cortex / Human[7][10]
NET25004.99Rat cerebral cortex / Human[7][10]
DAT3800>30Rat cerebral cortex / Human[7][11]
Desmethylthis compound SERT-5.206 (pIC50)Human[11]
NET-5.535 (pIC50)Human[11]
DAT-4.530 (pIC50)Human[11]

Note: pIC50 is the negative logarithm of the IC50 value.

Table 2: this compound Receptor Binding Affinities (K_d_ / K_i_ in nM)

ReceptorK_d_ / K_i_ (nM)Species/SystemReference(s)
Serotonin Receptors
5-HT_1A_4.66 (pKi)-[10]
5-HT_1C_6.39 (pKi)-[10]
5-HT_2_8.10 (pKi)-[10]
5-HT_2A_24Human brain[7]
5-HT_2C_680Human brain[7]
Adrenergic Receptors
α_1_24Human brain[7]
α_2_680Human brain[7]
Dopamine Receptors
D_1_680Human brain[7]
D_2_180Human brain[7]
Histamine Receptors
H_1_0.27Human brain[7]
Muscarinic Receptors
M_1_58Human brain[7]

Note: pKi is the negative logarithm of the Ki value.

Effects on Monoamine Neurotransmitter Systems

Serotonin System

This compound's interaction with the serotonin system is multifaceted. It is a weak to moderate inhibitor of the serotonin transporter (SERT), with a Ki value of 149 nM.[7] This is considerably weaker than many other TCAs and selective serotonin reuptake inhibitors (SSRIs).[12] However, chronic administration of this compound has been shown to increase the regional concentration of 5-HT in the brain, particularly in the frontal cortex and hippocampus.[10]

A more prominent feature of this compound's serotonergic activity is its potent antagonism of the 5-HT2A receptor, with a Ki value of 24 nM.[7] Blockade of 5-HT2A receptors is a mechanism shared with some atypical antipsychotics and is thought to contribute to antidepressant and anxiolytic effects, as well as improvements in sleep architecture.[1][3] this compound also exhibits a lower affinity for the 5-HT2C receptor.[7]

Norepinephrine System

This compound is an extremely weak inhibitor of the norepinephrine transporter (NET), with a Ki value in the micromolar range (2.5 µM).[7] This is a key feature that distinguishes it from most other TCAs and serotonin-norepinephrine reuptake inhibitors (SNRIs). Consequently, this compound is not associated with the typical side effects of potent NET inhibition, such as significant cardiovascular effects or activation. However, it is a potent antagonist of α1-adrenergic receptors (Ki = 24 nM), which can contribute to orthostatic hypotension and sedation.[7]

Dopamine System

This compound's interaction with the dopamine system is characterized by weak inhibition of the dopamine transporter (DAT) and moderate antagonism of D2 dopamine receptors.[7] The weak DAT inhibition suggests a minimal direct effect on dopamine reuptake.[7] However, the D2 receptor antagonism (Ki = 180 nM) is notable and contributes to its atypical pharmacological profile, which has been compared to that of the atypical antipsychotic clozapine.[1][12] This D2 blockade is thought to underlie some of its weak antipsychotic properties and may contribute to its efficacy in certain patient populations.[1] Chronic treatment with this compound has been shown to increase the responsiveness of brain dopamine D2 and D3 receptors.[13]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for a specific receptor (e.g., 5-HT2A).

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human receptor of interest (e.g., HEK293-h5-HT2A) or from brain tissue homogenates.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT2A).

  • Test Compound: this compound or other unlabeled compounds for competition.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., GF/B glass fiber filters).

  • Cell Harvester.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: A high concentration of a known unlabeled ligand for the receptor, radioligand, and membrane suspension.

    • Competitive Binding: Serial dilutions of the test compound (this compound), radioligand (at a fixed concentration, typically near its Kd), and membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assay (General Protocol)

This protocol describes a general method for measuring the inhibition of monoamine uptake by a test compound like this compound using synaptosomes or transfected cell lines.

Materials:

  • Uptake System: Freshly prepared synaptosomes from a specific brain region (e.g., striatum for DAT) or a cell line stably expressing the human transporter of interest (e.g., HEK293-hSERT).

  • Radiolabeled Substrate: A radiolabeled monoamine (e.g., [³H]Serotonin for SERT).

  • Test Compound: this compound or other potential inhibitors.

  • Uptake Buffer: e.g., Krebs-Henseleit buffer.

  • Wash Buffer: Ice-cold uptake buffer.

  • Scintillation Cocktail.

  • 96-well Plates.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Preparation of Uptake System:

    • Synaptosomes: Homogenize the brain tissue in a suitable buffer and perform differential centrifugation to isolate the synaptosome fraction. Resuspend the synaptosomes in uptake buffer.

    • Cells: Culture the transfected cells to confluency in 96-well plates.

  • Assay Setup:

    • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound (this compound) or vehicle in uptake buffer for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled monoamine substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by adding ice-cold wash buffer and filtering the contents through a glass fiber filter plate using a cell harvester. Wash the filters several times with ice-cold buffer.

  • Counting: Lyse the cells or collect the filters, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known selective inhibitor for the transporter).

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways

G cluster_5HT2A 5-HT2A Receptor Signaling Trimipramine_5HT2A This compound 5HT2A 5-HT2A Receptor Trimipramine_5HT2A->5HT2A Antagonism Gq_11 Gq/11 5HT2A->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response_5HT2A Cellular Response Ca_Release->Cellular_Response_5HT2A PKC_Activation->Cellular_Response_5HT2A

Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.

G cluster_D2 Dopamine D2 Receptor Signaling Trimipramine_D2 This compound D2R D2 Receptor Trimipramine_D2->D2R Antagonism Gi_o Gi/o D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response_D2 Cellular Response PKA->Cellular_Response_D2 G cluster_binding_assay Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding Prepare_Membranes->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End G cluster_uptake_assay Monoamine Uptake Inhibition Assay Workflow Start Start Prepare_System Prepare Synaptosomes or Transfected Cells Start->Prepare_System Pre_incubate Pre-incubate with Test Compound Prepare_System->Pre_incubate Initiate_Uptake Add Radiolabeled Substrate Pre_incubate->Initiate_Uptake Incubate_Uptake Incubate for Uptake Initiate_Uptake->Incubate_Uptake Terminate Terminate Uptake & Wash Incubate_Uptake->Terminate Count Measure Radioactivity Terminate->Count Analyze Data Analysis: - Calculate Specific Uptake - Determine IC50 Count->Analyze End End Analyze->End G cluster_logical_relationships This compound's Multifaceted Pharmacological Effects This compound This compound SERT_Inhibition Weak SERT Inhibition This compound->SERT_Inhibition NET_Inhibition Very Weak NET Inhibition This compound->NET_Inhibition DAT_Inhibition Weak DAT Inhibition This compound->DAT_Inhibition Receptor_Antagonism Potent Receptor Antagonism This compound->Receptor_Antagonism Antidepressant_Effect Antidepressant Effect SERT_Inhibition->Antidepressant_Effect 5HT2A_Antagonism 5-HT2A Antagonism Receptor_Antagonism->5HT2A_Antagonism H1_Antagonism H1 Antagonism Receptor_Antagonism->H1_Antagonism Alpha1_Antagonism α1 Antagonism Receptor_Antagonism->Alpha1_Antagonism D2_Antagonism D2 Antagonism Receptor_Antagonism->D2_Antagonism 5HT2A_Antagonism->Antidepressant_Effect Anxiolytic_Effect Anxiolytic Effect 5HT2A_Antagonism->Anxiolytic_Effect Sedative_Effect Sedative/Hypnotic Effect 5HT2A_Antagonism->Sedative_Effect H1_Antagonism->Sedative_Effect Alpha1_Antagonism->Sedative_Effect Antipsychotic_Effect Weak Antipsychotic Effect D2_Antagonism->Antipsychotic_Effect

References

Early Preclinical Insights into the Antidepressant Profile of Trimipramine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine (B1683260), a tricyclic antidepressant (TCA), presents a unique pharmacological profile that deviates from the classic monoamine reuptake inhibition model characteristic of its class. Early preclinical investigations have been pivotal in delineating its multifaceted mechanism of action, which is predominantly attributed to its potent antagonist activity at a range of neurotransmitter receptors, rather than significant inhibition of serotonin (B10506) or norepinephrine (B1679862) transporters. This technical guide synthesizes the foundational preclinical data on this compound's antidepressant effects, presenting quantitative data from key behavioral assays, detailed experimental protocols, and a visual representation of its proposed signaling pathways. The evidence suggests that this compound's therapeutic efficacy likely arises from a complex interplay of its interactions with histaminergic, serotonergic, adrenergic, and dopaminergic systems, offering a distinct approach to the treatment of depression.

Introduction

This compound has been utilized in the clinical management of depression for decades, yet its precise mechanism of action remains a subject of scientific inquiry. Unlike typical TCAs, its antidepressant and anxiolytic effects cannot be solely explained by the inhibition of monoamine reuptake.[1][2][3] Preclinical studies in rodent models have been instrumental in characterizing its atypical pharmacological properties. This whitepaper provides an in-depth review of these early preclinical findings, with a focus on quantitative behavioral data, detailed experimental methodologies, and the elucidation of potential signaling pathways.

Pharmacological Profile

This compound's interaction with the central nervous system is characterized by its broad-spectrum receptor antagonism. Its affinity for various receptors contributes to its therapeutic effects and side-effect profile.

Monoamine Transporter Inhibition

Preclinical studies have consistently demonstrated that this compound is a weak inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][4] This distinguishes it from many other TCAs where potent reuptake inhibition is a primary mechanism of action.

TransporterInhibition Constant (Ki/IC50)Reference
Serotonin Transporter (SERT)~2.11 µM (IC50)[5]
Norepinephrine Transporter (NET)~4.99 µM (IC50)[5]
Receptor Antagonism

This compound exhibits potent antagonist activity at several G-protein coupled receptors (GPCRs). Its high affinity for the histamine (B1213489) H1 receptor is thought to contribute to its sedative properties.[6] Furthermore, its interaction with serotonergic (5-HT2A), adrenergic (α1), and dopaminergic (D2) receptors is believed to be central to its antidepressant effects.[7][8]

ReceptorBinding Affinity (pKi/Ki)Reference
Histamine H1High Affinity[6]
Serotonin 2A (5-HT2A)8.10 (pKi)
Alpha-1 Adrenergic (α1)High Affinity[6]
Dopamine (B1211576) D2Moderate Affinity[8]
Muscarinic AcetylcholineModerate Affinity[6]

Preclinical Efficacy in Animal Models of Depression

The antidepressant-like effects of this compound have been evaluated in various rodent models of depression. The Forced Swim Test (FST) and the Sucrose (B13894) Preference Test (SPT) are two of the most widely used assays to assess behavioral despair and anhedonia, respectively.

Forced Swim Test (FST)

Experimental Protocol: Forced Swim Test (Rat) [9]

  • Apparatus: A cylindrical container (e.g., 40-60 cm height, 20 cm diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • Pre-test Session (Day 1): Each rat is individually placed in the water cylinder for a 15-minute habituation session. This induces a stable baseline of immobility for the subsequent test.

    • Drug Administration: this compound or vehicle is administered at specified time points before the test session (e.g., 24 hours, 5 hours, and 1 hour prior to the test).

    • Test Session (Day 2): The rat is placed back into the cylinder for a 5-minute test session. The duration of immobility (the time the animal spends floating without active movements other than those necessary to keep its head above water) is recorded.

  • Data Analysis: The total immobility time is calculated and compared between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression. A decrease in the preference for a sweetened solution over water is considered a depressive-like behavior, which can be reversed by effective antidepressant treatment.

Experimental Protocol: Sucrose Preference Test [5]

  • Apparatus: Standard animal cages equipped with two drinking bottles.

  • Animals: Rodents subjected to a chronic stress paradigm, such as Chronic Unpredictable Mild Stress (CUMS), are often used to induce an anhedonic state.

  • Procedure:

    • Habituation: Animals are habituated to the two-bottle choice (both filled with water) for a period before the test.

    • Baseline Measurement: A baseline sucrose preference is established by presenting one bottle with a 1% sucrose solution and the other with water. The position of the bottles is switched to avoid place preference.

    • Drug Administration: this compound or vehicle is administered chronically throughout the stress period or for a specified duration.

    • Test Session: Following drug administration, the two-bottle choice test is repeated. The consumption of the sucrose solution and water is measured by weighing the bottles.

  • Data Analysis: Sucrose preference is calculated as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%. An increase in sucrose preference in the this compound-treated group compared to the vehicle-treated stressed group indicates a reversal of anhedonia.

Proposed Signaling Pathways and Mechanisms of Action

This compound's unique receptor profile suggests that its antidepressant effects are mediated by complex downstream signaling cascades. The following diagrams illustrate the putative pathways involved.

This compound's Multifaceted Receptor Interactions

This compound's weak inhibition of monoamine transporters, coupled with its potent antagonism at several key receptors, forms the basis of its atypical antidepressant profile.

cluster_this compound This compound cluster_Transporters Monoamine Transporters cluster_Receptors Neurotransmitter Receptors This compound This compound SERT SERT This compound->SERT Weak Inhibition NET NET This compound->NET Weak Inhibition H1 H1 Receptor This compound->H1 Potent Antagonism 5HT2A 5-HT2A Receptor This compound->5HT2A Potent Antagonism alpha1 α1-Adrenergic Receptor This compound->alpha1 Potent Antagonism D2 D2 Receptor This compound->D2 Moderate Antagonism

Overview of this compound's primary molecular targets.
Downstream Signaling of 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is a key feature of several atypical antipsychotics and is increasingly recognized as a mechanism for antidepressant action. By blocking this receptor, this compound may modulate downstream signaling pathways involved in mood regulation.

cluster_Signaling Postsynaptic Neuron This compound This compound 5HT2A 5-HT2A Receptor This compound->5HT2A Antagonism Gq Gq Protein 5HT2A->Gq Activation PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Leads to NeuronalActivity Altered Neuronal Excitability Ca_PKC->NeuronalActivity Modulates cluster_Chronic_Treatment Chronic this compound Administration cluster_Receptor_Adaptation Receptor Upregulation cluster_Outcome Potential Therapeutic Outcome This compound This compound (Chronic) D2_D3 Dopamine D2/D3 Receptors This compound->D2_D3 Upregulates alpha1 α1-Adrenergic Receptors This compound->alpha1 Upregulates Enhanced_Responsiveness Enhanced Responsiveness to Dopamine & Norepinephrine D2_D3->Enhanced_Responsiveness alpha1->Enhanced_Responsiveness cluster_HPA HPA Axis Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary releases CRH Adrenal Adrenal Gland Pituitary->Adrenal releases ACTH Cortisol Cortisol Adrenal->Cortisol releases Cortisol This compound This compound This compound->Hypothalamus Inhibits CRH CRH ACTH ACTH

References

Trimipramine's Receptor Engagement: A Technical Deep Dive into Serotonin and Dopamine Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinities of the tricyclic antidepressant trimipramine (B1683260) for key serotonin (B10506) and dopamine (B1211576) receptor subtypes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes quantitative binding data, details established experimental methodologies, and visualizes the associated signaling pathways to facilitate a deeper understanding of this compound's complex pharmacological profile.

Core Findings: Receptor Binding Affinities of this compound

This compound exhibits a varied binding profile at serotonin and dopamine receptors. The following tables summarize the dissociation constants (Kd) and inhibition constants (Ki) for this compound at these key central nervous system targets. Lower Kd and Ki values are indicative of a higher binding affinity.

Receptor SubtypeBinding Affinity (K_i_ in nM)Reference
Serotonin 5-HT2A24[1]
Serotonin 5-HT2C680[1]

Table 1: this compound Binding Affinities for Serotonin Receptors

Receptor SubtypeBinding Affinity (K_i_ in nM)Reference
Dopamine D1680[1]
Dopamine D2180[1]

Table 2: this compound Binding Affinities for Dopamine Receptors

Experimental Protocols: Determining Binding Affinity

The determination of this compound's binding affinity for serotonin and dopamine receptors is primarily achieved through radioligand binding assays.[2][3] These assays are a robust and sensitive method for quantifying the interaction between a ligand (in this case, this compound) and a receptor.[2]

General Principles of Radioligand Binding Assays

Radioligand binding assays measure the specific binding of a radioactively labeled ligand to a receptor.[2] The two main types of assays used to determine binding affinity are saturation assays and competition (or inhibition) assays.[2]

  • Saturation Assays: These are performed by incubating a fixed amount of a receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd).[2]

  • Competition Assays: These assays measure the ability of an unlabeled test compound, such as this compound, to compete with a fixed concentration of a radioligand for binding to the receptor. The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to determine the affinity of the test compound for the receptor.[2]

Workflow for a Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_receptor Receptor Preparation (e.g., cell membrane homogenates) incubation Incubation of Receptor, Radioligand, and this compound prep_receptor->incubation prep_radioligand Radioligand Preparation (e.g., [3H]Spiperone for D2) prep_radioligand->incubation prep_this compound This compound Solution (serial dilutions) prep_this compound->incubation filtration Rapid Filtration to separate bound from free radioligand incubation->filtration counting Scintillation Counting to measure radioactivity filtration->counting ic50 Determine IC50 Value counting->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

A typical workflow for a competitive radioligand binding assay.
Detailed Protocol for 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the serotonin 5-HT2A receptor.

Materials:

  • Radioligand: [3H]Ketanserin, a 5-HT2A antagonist.

  • Tissue Preparation: Membranes from a cell line expressing the human 5-HT2A receptor or from brain tissue rich in these receptors (e.g., frontal cortex).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Competitor: this compound at a range of concentrations.

  • Agent for Non-specific Binding: 10 µM of a non-radioactive 5-HT2A ligand (e.g., spiperone).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the cell or tissue preparation in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]Ketanserin, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of the non-radioactive 5-HT2A ligand.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of specific binding against the concentration of this compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Detailed Protocol for Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.

Materials:

  • Radioligand: [3H]Spiperone, a D2 antagonist.

  • Tissue Preparation: Membranes from a cell line expressing the human D2 receptor or from brain tissue rich in these receptors (e.g., striatum).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Competitor: this compound at a range of concentrations.

  • Agent for Non-specific Binding: 1 µM of a non-radioactive D2 ligand (e.g., haloperidol).

  • Filtration Apparatus and Scintillation Counter.

Procedure: The procedure is analogous to the 5-HT2A binding assay, with the substitution of the specific radioligand, tissue preparation, and assay buffer as listed above. The incubation is typically performed at 37°C for 30 minutes. Data analysis follows the same principles to determine the IC50 and subsequently the Ki value for this compound at the D2 receptor.

Signaling Pathways

This compound's antagonism at serotonin and dopamine receptors interrupts their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the 5-HT2A and D2 receptors.

5-HT2A Receptor Signaling Pathway (Gq-coupled)

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[3][5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC).[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm r 5-HT2A Receptor gq Gq Protein r->gq activates plc Phospholipase C gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca2+ Release ip3->ca pkc Protein Kinase C Activation dag->pkc ca->pkc serotonin Serotonin serotonin->r

Canonical Gq signaling pathway of the 5-HT2A receptor.
Dopamine D2 Receptor Signaling Pathway (Gi-coupled)

The dopamine D2 receptor is a GPCR that couples to the Gi alpha subunit.[7][8][9] Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm r D2 Receptor gi Gi Protein r->gi activates ac Adenylyl Cyclase gi->ac inhibits atp ATP camp cAMP atp->camp conversion pka Protein Kinase A camp->pka activates dopamine Dopamine dopamine->r

Canonical Gi signaling pathway of the D2 receptor.

References

Pharmacokinetics of Trimipramine in Rodent Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine (B1683260) is a tricyclic antidepressant (TCA) with a distinct pharmacological profile, exhibiting sedative and anxiolytic properties alongside its antidepressant effects. A thorough understanding of its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—in preclinical rodent models is fundamental for non-clinical safety assessment and for informing dose selection in clinical trials. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in rodents, details established experimental protocols, and presents key information in a clear and accessible format for researchers. While comprehensive quantitative pharmacokinetic data for this compound specifically in rodent models is limited in publicly available literature, this guide consolidates existing knowledge on its metabolism in rats and provides context by including human pharmacokinetic parameters, which should be interpreted with caution when extrapolating to rodent models.[1]

Data Presentation: Pharmacokinetic Parameters

Table 1: Human Pharmacokinetic Parameters of this compound

ParameterValueReference
Oral Bioavailability (F)41.4% ± 4.4%[1][2]
Peak Plasma Concentration (Cmax)28.2 ± 4.4 ng/mL[1][2]
Time to Peak Plasma Concentration (Tmax)3.1 ± 0.6 hours[1][2]
Elimination Half-Life (t½)~23 hours (intravenous)[1][2]
Volume of Distribution (Vd)30.9 ± 3.5 L/kg[1][2]
Total Metabolic Clearance15.9 ± 1.5 mL/min/kg[1][2]
Plasma Protein BindingApproximately 95%[1][3]

Metabolism in Rodents

The metabolism of this compound has been studied in rats, revealing extensive biotransformation primarily occurring in the liver.[1] The main metabolic pathways include N-demethylation, alicyclic oxidation (at the C10 or C11 position), and aromatic ring oxidation.[1] These processes are primarily mediated by the cytochrome P450 (CYP) enzyme system. While the specific rodent CYP isozymes involved have not been fully elucidated, human studies indicate a significant role for CYP2D6, CYP2C19, and CYP2C9.[1][4] It is plausible that orthologous CYP enzymes in rodents are responsible for similar metabolic transformations.[1]

Table 2: Major Urinary Metabolites of this compound Identified in Rats

MetaboliteMetabolic Pathway
Desmethylthis compoundN-Demethylation
2-hydroxythis compoundAromatic Hydroxylation
10-oxothis compoundAlicyclic Oxidation
2-hydroxynorthis compoundAromatic Hydroxylation & N-Demethylation
10-hydroxythis compoundAlicyclic Hydroxylation
11-hydroxythis compoundAlicyclic Hydroxylation

Distribution in Rodents

Specific tissue distribution data for this compound in rodents is limited. However, as a lipophilic tertiary amine, it is expected to distribute extensively into tissues, particularly the brain and other well-perfused organs.[1] Studies with other structurally similar TCAs, such as imipramine (B1671792) and amitriptyline (B1667244), have demonstrated significant brain penetration in rats.[5][6] For instance, a linear relationship between plasma and brain concentrations has been observed for amitriptyline in chronically treated rats.[5] The brain-to-plasma concentration ratio for imipramine in rats has been shown to be greater than 25, indicating substantial accumulation in the central nervous system.[7]

Experimental Protocols

This section outlines detailed methodologies for conducting pharmacokinetic studies of this compound in rodent models.

Animal Models
  • Species: Sprague-Dawley rats or BALB/c mice are commonly used for pharmacokinetic studies.[1]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water, unless fasting is required by the study protocol.[1]

Drug Formulation and Administration
  • Formulation: this compound maleate (B1232345) should be dissolved or suspended in a suitable vehicle, such as 0.5% methylcellulose (B11928114) in water or saline. The formulation should be prepared fresh on the day of dosing.[1]

  • Route of Administration:

    • Oral (PO): Administered via oral gavage using a suitable gavage needle. The volume administered should be based on the animal's body weight and should not exceed recommended limits (e.g., 10 mL/kg for rats).[1]

    • Intravenous (IV): Administered as a bolus injection or infusion via a cannulated vein (e.g., tail vein or jugular vein).[1]

Blood Sampling
  • Method: Serial blood samples can be collected from a single animal (e.g., via the tail vein or saphenous vein) or terminal samples can be obtained from different animals at each time point (e.g., via cardiac puncture).[1]

  • Collection: Blood samples should be collected into tubes containing an anticoagulant such as EDTA or heparin.[1]

  • Plasma Preparation: Blood samples should be centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant should be transferred to clean tubes and stored at -80°C until analysis.[1]

Analytical Methodology: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and its metabolites in plasma due to its high sensitivity and selectivity.[1]

  • Sample Preparation: A common method for plasma sample cleanup is protein precipitation. To a small volume of plasma (e.g., 50 µL), an internal standard solution is added, followed by a protein precipitating agent like acetonitrile (B52724) or methanol. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for LC-MS/MS analysis.[1]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used for separation.[1]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[1]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for specific transitions of the parent drug and its metabolites to ensure accurate quantification.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Trimipramine_Metabolism This compound This compound Desmethylthis compound Desmethylthis compound This compound->Desmethylthis compound N-Demethylation (CYP2C19, CYP2C9) Hydroxythis compound 2-Hydroxythis compound This compound->Hydroxythis compound Aromatic Hydroxylation (CYP2D6) Oxothis compound 10-Oxothis compound This compound->Oxothis compound Alicyclic Oxidation Other_Metabolites Other Hydroxylated and Oxo-Metabolites This compound->Other_Metabolites Hydroxydesmethylthis compound 2-Hydroxydesmethyl- This compound Desmethylthis compound->Hydroxydesmethylthis compound Aromatic Hydroxylation (CYP2D6) PK_Workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Bioanalysis Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Dosing Drug Administration (Oral Gavage or IV) Animal_Acclimation->Dosing Formulation This compound Formulation (e.g., 0.5% Methylcellulose) Formulation->Dosing Blood_Sampling Serial Blood Sampling (e.g., Tail Vein) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Quantification) Sample_Prep->LCMS_Analysis Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) LCMS_Analysis->Data_Analysis

References

An In-depth Technical Guide to the Chemical Properties and Stability of Trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of trimipramine (B1683260). The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and methodologies to support advanced studies and formulation development.

Chemical Properties of this compound

This compound is a tricyclic antidepressant (TCA) belonging to the dibenzazepine (B1670418) group.[1][2] It is a tertiary amine and is structurally related to imipramine (B1671792), with the addition of a methyl group on the side chain.[1] The drug is commercially available as a maleate (B1232345) salt and is prepared as a racemic mixture.[1][3]

Table 1: Quantitative Chemical and Physical Properties of this compound and this compound Maleate

PropertyValue (this compound Base)Value (this compound Maleate)Reference
Molecular Formula C₂₀H₂₆N₂C₂₀H₂₆N₂·C₄H₄O₄[1][4]
Molecular Weight 294.43 g/mol 410.51 g/mol [1][4]
Melting Point 45 °C140-144 °C[3][4]
pKa (basic) 9.24-[2]
LogP 4.2-[2]
Solubility Slightly soluble in water.Very slightly soluble in ether and water; slightly soluble in ethyl alcohol and acetone; freely soluble in chloroform (B151607) and methanol.[2][3][4]
Appearance CrystalsAlmost odorless, white or slightly cream-colored, crystalline substance.[3][4]
CAS Registry Number 739-71-9521-78-8[1][4]

Stability Profile

The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. Like other tricyclic antidepressants, its stability can be influenced by various environmental factors.

General Stability: this compound, as a tertiary amine, may be susceptible to degradation under certain conditions. While specific, comprehensive stability data for this compound is not extensively published, studies on similar tricyclic antidepressants, such as imipramine and amitriptyline, provide valuable insights. Generally, TCAs can undergo degradation through oxidation, hydrolysis, and photodegradation.[5]

pH and Hydrolytic Stability: Studies on related tertiary amine TCAs like imipramine have shown that they are relatively stable in formaldehyde (B43269) solutions across a pH range of 3 to 11, suggesting a degree of stability against hydrolysis under these specific conditions.[6] Forced degradation studies, a common practice in stability testing, involve subjecting the drug to acidic, alkaline, and neutral hydrolysis to determine its degradation pathways.[7]

Photostability: Exposure to light can be a significant factor in the degradation of many pharmaceutical compounds. Forced degradation studies for antidepressants often include photostability testing under UV light to identify potential photodegradants.[5][8] It is recommended to store this compound in tight, light-resistant containers.

Thermal Stability: Thermal degradation studies are crucial to understanding the stability of a drug substance at elevated temperatures. While specific thermal degradation pathways for this compound are not detailed in the provided results, general protocols for forced degradation include exposing the drug to dry heat to assess its stability.[8]

Oxidative Stability: Oxidative degradation is another common pathway for drug degradation. Forced degradation protocols typically involve exposing the drug to an oxidizing agent like hydrogen peroxide to evaluate its susceptibility to oxidation.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of this compound, based on standard practices for forced degradation studies as outlined by the International Council for Harmonisation (ICH) and found in literature for similar compounds.[7][9]

3.1. Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of the drug molecule.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol).

    • Add 0.1 N hydrochloric acid.

    • Reflux the solution for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 60°C).

    • Neutralize the solution.

    • Analyze the sample using a stability-indicating analytical method, such as HPLC.

  • Base Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent.

    • Add 0.1 N sodium hydroxide.

    • Reflux the solution for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 60°C).

    • Neutralize the solution.

    • Analyze the sample by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in a controlled oven (e.g., 105°C) for a specified duration (e.g., 24 hours).

    • Dissolve the sample in a suitable solvent.

    • Analyze the sample by HPLC.

  • Photodegradation:

    • Expose the drug substance (solid and in solution) to UV light in a photostability chamber.

    • The exposure should be sufficient to assess potential degradation (e.g., as per ICH Q1B guidelines).

    • Analyze the samples by HPLC.

3.2. Analytical Methodology

A validated stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

  • RP-HPLC Method: A reverse-phase HPLC (RP-HPLC) method can be developed and validated for the quantitative analysis of this compound and its impurities.[10][11]

    • Column: A C18 column is often suitable.

    • Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) is typically used.[9][12]

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 250 nm) is common.[10][13]

    • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[9][12]

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation Trimipramine_API This compound API/Formulation Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Trimipramine_API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Trimipramine_API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Trimipramine_API->Oxidation Thermal Thermal (e.g., 105°C) Trimipramine_API->Thermal Photo Photolytic (UV/Vis Light) Trimipramine_API->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation_Profile Degradation Profile HPLC->Degradation_Profile Impurity_ID Impurity Identification Degradation_Profile->Impurity_ID Stability_Assessment Overall Stability Assessment Impurity_ID->Stability_Assessment

Caption: Workflow for forced degradation stability testing of this compound.

Primary Signaling Pathways of this compound

This compound's mechanism of action is complex and differs from many other TCAs. It is a weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][14] Its therapeutic effects are thought to be primarily due to its potent antagonist activity at several neurotransmitter receptors.[1][14]

G cluster_receptors Receptor Antagonism cluster_effects Downstream Effects This compound This compound H1 Histamine H1 Receptor This compound->H1 Very Strong HT2A Serotonin 5-HT2A Receptor This compound->HT2A Strong Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Strong D2 Dopamine D2 Receptor This compound->D2 Moderate M_ACh Muscarinic Acetylcholine Receptor This compound->M_ACh Moderate Sedation Sedation, Anxiolysis H1->Sedation Antidepressant Antidepressant Effects HT2A->Antidepressant Alpha1->Antidepressant D2->Antidepressant Antipsychotic Weak Antipsychotic Effects D2->Antipsychotic Anticholinergic Anticholinergic Side Effects M_ACh->Anticholinergic

Caption: Primary receptor antagonism and downstream effects of this compound.

References

Trimipramine's Distinct Impact on Sleep Architecture: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the effects of trimipramine (B1683260), an atypical tricyclic antidepressant, on sleep architecture, with a specific focus on findings from animal models. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's unique pharmacological profile and its implications for sleep regulation. While comprehensive quantitative data from preclinical studies are limited in publicly available literature, this guide extrapolates from its known mechanisms of action and clinical findings to provide a robust framework for understanding its effects in animal models.

Executive Summary

This compound stands out among tricyclic antidepressants due to its minimal impact on Rapid Eye Movement (REM) sleep, a characteristic that contrasts sharply with the REM-suppressing effects of most other antidepressants.[1][2][3] Clinical studies have consistently demonstrated its efficacy in improving sleep continuity by increasing total sleep time and efficiency while reducing sleep latency.[2] These sleep-promoting effects are primarily attributed to its potent antagonism of histamine (B1213489) H1 and serotonin (B10506) 5-HT2A receptors, rather than significant inhibition of monoamine reuptake.[4] This guide will delve into the experimental protocols utilized in sleep research, the known signaling pathways influenced by this compound, and a summary of its effects on sleep architecture.

Data on Sleep Architecture Modification

Sleep ParameterEffect of this compoundTypical Effect of Conventional TCAs
REM Sleep No suppression, potential increase[1][2][5]Suppression[3]
Slow Wave Sleep (SWS) Increased[1][4]Variable, often no significant change
Total Sleep Time Increased[1][2]Variable, may increase
Sleep Efficiency Increased[1][2]Variable, may increase
Sleep Onset Latency Decreased[5]Decreased
Wake Time After Sleep Onset Decreased[5]Variable

Experimental Protocols in Animal Sleep Research

To investigate the effects of compounds like this compound on sleep architecture in animal models, particularly rodents, a standardized set of experimental procedures is typically employed.

Animal Models

The most commonly used animal models in sleep research are rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6). These models are chosen for their well-characterized sleep patterns and the availability of genetic variants.

Surgical Implantation of Electrodes

For the recording of sleep-wake states, animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG).

  • Anesthesia: Animals are anesthetized using a suitable agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • EEG Electrode Placement: Small stainless-steel screw electrodes are implanted into the skull over specific cortical areas (e.g., frontal and parietal cortices) to record brain electrical activity.

  • EMG Electrode Placement: Flexible wire electrodes are inserted into the nuchal (neck) muscles to record muscle tone.

  • Recovery: A post-operative recovery period of at least one week is allowed before any experimental procedures begin.

Drug Administration

This compound or a vehicle control is typically administered via intraperitoneal (i.p.) injection or oral gavage. The dosage and timing of administration are critical variables that are determined based on the specific aims of the study.

Polysomnographic Recording and Analysis
  • Recording: Following drug administration, animals are placed in a recording chamber and connected to a data acquisition system. EEG and EMG signals are continuously recorded for a defined period (e.g., 24 hours).

  • Sleep Scoring: The recorded data is segmented into epochs (typically 10-30 seconds), and each epoch is manually or automatically scored as one of three states: wakefulness, non-REM (NREM) sleep, or REM sleep, based on the EEG and EMG characteristics.

  • Data Analysis: Various sleep parameters are quantified, including the total duration and percentage of time spent in each sleep stage, the latency to the first episode of NREM and REM sleep, the number and duration of sleep/wake bouts, and EEG power spectral analysis.

The following diagram illustrates a typical experimental workflow for assessing the impact of a compound on sleep architecture in a rodent model.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_model Animal Model Selection (e.g., Rat, Mouse) electrode_implantation EEG/EMG Electrode Implantation Surgery animal_model->electrode_implantation recovery Post-Operative Recovery electrode_implantation->recovery drug_admin This compound or Vehicle Administration recovery->drug_admin psg_recording Polysomnographic Recording (EEG/EMG) drug_admin->psg_recording sleep_scoring Sleep State Scoring (Wake, NREM, REM) psg_recording->sleep_scoring data_analysis Quantitative Analysis of Sleep Parameters sleep_scoring->data_analysis

Typical experimental workflow for animal sleep studies.

Signaling Pathways and Mechanisms of Action

This compound's effects on sleep are a result of its interaction with multiple neurotransmitter systems. Unlike typical tricyclic antidepressants, its primary mechanism is not the inhibition of serotonin or norepinephrine (B1679862) reuptake.[4] Instead, its sleep-modifying properties are attributed to its potent antagonist activity at several key receptors.

The following diagram illustrates the primary signaling pathways through which this compound is believed to exert its effects on sleep architecture.

signaling_pathways cluster_receptors Receptor Antagonism cluster_effects Impact on Sleep Architecture This compound This compound h1_receptor Histamine H1 Receptor This compound->h1_receptor Blocks ht2a_receptor Serotonin 5-HT2A Receptor This compound->ht2a_receptor Blocks alpha1_receptor Alpha-1 Adrenergic Receptor This compound->alpha1_receptor Blocks d2_receptor Dopamine (B1211576) D2 Receptor This compound->d2_receptor Blocks sedation Increased Sedation & Decreased Sleep Latency h1_receptor->sedation sws Increased Slow Wave Sleep ht2a_receptor->sws alpha1_receptor->sedation rem_preservation Preservation of REM Sleep d2_receptor->rem_preservation Potential Contribution

Signaling pathways of this compound's effect on sleep.
Histamine H1 Receptor Antagonism

The sedative properties of this compound are largely due to its potent antagonism of the histamine H1 receptor.[4] Histamine is a key neurotransmitter in promoting wakefulness, and by blocking its action, this compound facilitates sleep onset and maintenance.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is associated with an increase in slow-wave sleep (SWS), also known as deep sleep.[4] This action contributes to the restorative quality of sleep observed with this compound treatment.

Alpha-1 Adrenergic Receptor Antagonism

Blockade of alpha-1 adrenergic receptors also contributes to the sedative effects of this compound.

Dopamine D2 Receptor Antagonism

This compound exhibits some affinity for dopamine D2 receptors, acting as an antagonist. While the precise role of this interaction in sleep regulation is still under investigation, it may contribute to its atypical profile, including the lack of REM sleep suppression.

Conclusion

This compound presents a unique pharmacological profile that translates into a distinct impact on sleep architecture. Its ability to improve sleep continuity without suppressing REM sleep makes it an intriguing subject for sleep research and a potentially valuable therapeutic agent for sleep disorders, particularly in the context of depression. Further preclinical studies in animal models are warranted to provide detailed quantitative data on its effects and to further elucidate the underlying mechanisms of action. This will be crucial for the development of novel therapeutics that can effectively treat sleep disturbances without disrupting the natural sleep cycle.

References

Methodological & Application

Trimipramine Administration Protocol for Behavioral Studies in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine (B1683260) is a tricyclic antidepressant (TCA) with a unique pharmacological profile, characterized by its sedative and anxiolytic properties alongside its antidepressant effects.[1] Unlike typical TCAs, its primary mechanism of action is not potent inhibition of serotonin (B10506) or norepinephrine (B1679862) reuptake.[1] Instead, its clinical efficacy is largely attributed to its antagonist activity at various neurotransmitter receptors, including histamine (B1213489) H1, muscarinic M1, α1-adrenergic, and serotonin 5-HT2A receptors.[1][2] This complex pharmacology makes it a subject of interest in behavioral neuroscience for understanding the neurobiology of depression and for the preclinical assessment of novel antidepressant compounds.

These application notes provide detailed protocols for the administration of this compound to mice for behavioral studies, focusing on acute and chronic dosing regimens and the subsequent assessment of antidepressant-like and locomotor activity.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the administration and expected effects of this compound in mouse behavioral studies.

Table 1: this compound Dosing and Administration

ParameterDetailsRationale / Reference
Species/Strain C57BL/6, Swiss Webster, NMRI, or other common laboratory strains.Strain differences in baseline behavior and drug response can exist.[3][4]
Dosage Range 5 - 30 mg/kgDose-response relationships should be determined empirically for each study.[3]
Vehicle 0.9% Saline or 0.5% Methylcellulose (B11928114) in distilled water.Inert vehicles are essential for control groups.[3] For compounds with poor solubility, a co-solvent system like DMSO and saline may be considered, with the final DMSO concentration kept low.[5]
Route of Administration Intraperitoneal (i.p.) or Oral Gavage (p.o.)The route should be chosen based on experimental goals and pharmacokinetic considerations.[3]
Administration Volume < 10 mL/kgAdherence to animal welfare guidelines for injection volumes is crucial.[6]
Timing (Acute) 30-60 minutes pre-test (i.p.)This timing is intended to coincide with the peak plasma concentration of the drug during the behavioral test.[3]
Timing (Chronic) Daily administration for 4-8 weeks.Chronic administration is necessary to model the clinical use of antidepressants and is often used in conjunction with chronic stress models.[3]

Table 2: Expected Behavioral Outcomes with this compound

Behavioral TestKey ParameterExpected Effect of this compoundRationale / Reference
Forced Swim Test (FST) Immobility Time (seconds)Decrease vs. VehicleReduced immobility is interpreted as an antidepressant-like effect ("behavioral despair" reduction).[3]
Tail Suspension Test (TST) Immobility Time (seconds)Decrease vs. VehicleSimilar to the FST, a decrease in immobility suggests antidepressant activity.[4][7]
Open Field Test (OFT) Total Distance TraveledDecreaseSedative effects mediated by H1 and M1 receptor antagonism are likely to reduce overall movement.[8]
Open Field Test (OFT) Time in CenterNo significant change or DecreaseA general reduction in exploratory behavior due to sedation may lead to less time in the center.[8]
Chronic Unpredictable Mild Stress (CUMS) Sucrose (B13894) Preference (%)Reversal of CUMS-induced decreaseAnhedonia, a core symptom of depression, is modeled by reduced sucrose preference. Antidepressants are expected to reverse this deficit.[3]

Signaling Pathways and Experimental Workflows

This compound's Putative Signaling Pathway

The antidepressant effect of this compound is considered atypical, as it is a weak inhibitor of serotonin and norepinephrine reuptake.[1] Its primary mechanism is thought to involve the antagonism of several G-protein coupled receptors.[2] Blockade of these receptors modulates downstream signaling cascades, although the precise link to its antidepressant effect is not fully elucidated.[1] Additionally, this compound has been shown to antagonize presynaptic dopamine (B1211576) D2 autoreceptors, which may lead to increased dopaminergic neurotransmission.[1]

Trimipramine_Signaling_Pathway Putative Signaling Pathway of this compound cluster_receptors Receptor Antagonism cluster_transporters Weak Reuptake Inhibition cluster_effects Downstream Effects This compound This compound H1 H1 Receptor This compound->H1 Antagonist M1 M1 Receptor This compound->M1 Antagonist alpha1 α1-Adrenergic Receptor This compound->alpha1 Antagonist FiveHT2A 5-HT2A Receptor This compound->FiveHT2A Antagonist D2_auto D2 Autoreceptor This compound->D2_auto Antagonist SERT SERT This compound->SERT Weak Inhibitor NET NET This compound->NET Weak Inhibitor sedation Sedation H1->sedation M1->sedation anxiolysis Anxiolysis alpha1->anxiolysis antidepressant Antidepressant Effect FiveHT2A->antidepressant dopamine_release Increased Dopamine Transmission D2_auto->dopamine_release SERT->antidepressant NET->antidepressant dopamine_release->antidepressant

Caption: Putative signaling pathway of this compound.

General Experimental Workflow for Acute Behavioral Testing

A typical workflow for acute administration of this compound followed by behavioral testing involves acclimatization, drug administration, and the behavioral assay. This ensures that the animals are habituated to the environment and that the drug has reached its therapeutic concentration at the time of testing.

Acute_Workflow Acute this compound Administration Workflow acclimatization Acclimatization (≥ 60 minutes in testing room) drug_admin This compound/Vehicle Administration (i.p. or p.o.) acclimatization->drug_admin pre_test_period Pre-Test Period (30-60 minutes) drug_admin->pre_test_period behavioral_test Behavioral Test (FST, TST, or OFT) pre_test_period->behavioral_test data_analysis Data Analysis behavioral_test->data_analysis

Caption: Workflow for acute this compound studies.

Experimental Protocols

This compound Formulation and Administration

a. Materials:

  • This compound maleate (B1232345) powder

  • Vehicle: Sterile 0.9% saline or 0.5% (w/v) methylcellulose in sterile distilled water

  • Sterile syringes and needles (25-27 gauge for mice)

  • Vortex mixer

  • Analytical balance

b. Formulation Protocol (for a 10 mg/kg dose in a 25g mouse):

  • Calculate the required concentration: For a 10 mL/kg injection volume, a 25g mouse will receive 0.25 mL. To deliver 10 mg/kg, the concentration needs to be 1 mg/mL.

  • Weighing: Accurately weigh the required amount of this compound maleate powder.

  • Dissolving/Suspending:

    • For Saline: Gradually add the this compound powder to the sterile saline while vortexing to ensure it dissolves completely.

    • For Methylcellulose: First, prepare the 0.5% methylcellulose solution. Then, gradually add the this compound powder to the vehicle while vortexing to create a uniform suspension. Prepare fresh daily.

  • Final Volume: Adjust the final volume with the vehicle to achieve the desired concentration.

c. Administration Protocol (Intraperitoneal - i.p.):

  • Animal Handling: Gently restrain the mouse by securing the scruff of the neck and immobilizing the tail.

  • Injection Site: Locate the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Gently aspirate to ensure no blood or fluid is drawn, indicating correct placement.

  • Delivery: Inject the calculated volume smoothly.

  • Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.[5]

Forced Swim Test (FST)

This test assesses "behavioral despair" and is sensitive to antidepressant treatment.[3]

a. Materials:

  • Transparent Plexiglas cylinder (e.g., 24 cm high, 13 cm diameter)

  • Water (23-25°C)

  • Stopwatch or video recording system

  • Towels for drying mice

b. Protocol:

  • Habituation: Acclimatize mice to the testing room for at least 1 hour before the test.[3]

  • Drug Administration: Administer this compound or vehicle 30-60 minutes before the test.[3]

  • Test Session:

    • Fill the cylinder with water to a depth of 10 cm, such that the mouse cannot touch the bottom with its tail or paws.

    • Gently place each mouse individually into the cylinder for a 6-minute session.[3]

  • Scoring:

    • Record the entire 6-minute session.

    • An observer, blind to the treatment groups, should score the duration of immobility during the final 4 minutes of the test.

    • Immobility is defined as the cessation of struggling and active swimming, with movements limited to those necessary to keep the head above water.[3]

  • Post-Test: Remove the mouse from the water, dry it with a towel, and return it to its home cage.

Tail Suspension Test (TST)

Conceptually similar to the FST, the TST is primarily used in mice and avoids the risk of hypothermia.[7]

a. Materials:

  • Suspension box or bar that allows the mouse to hang freely at least 25-30 cm above a surface.

  • Adhesive tape

  • Stopwatch or video recording system

b. Protocol:

  • Habituation: Acclimatize mice to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound or vehicle 30-60 minutes before the test.[3]

  • Suspension:

    • Measure approximately 1-2 cm from the tip of the tail and attach a piece of adhesive tape.

    • Secure the tape to the suspension bar. For strains like C57BL/6 that may climb their tails, a small cylinder can be placed around the tail to prevent this.[7]

  • Test Session: The test duration is typically 6 minutes.[7]

  • Scoring:

    • Record the entire 6-minute session.

    • An observer, blind to the treatment groups, should score the total time the mouse remains immobile.

    • Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[3]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[8]

a. Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm for mice).

  • Video tracking software and camera mounted above the arena.

  • 70% Ethanol (B145695) for cleaning the arena between trials.

b. Protocol:

  • Habituation: Acclimatize mice to the testing room.

  • Drug Administration: Administer this compound or vehicle 30-60 minutes before the test.[8]

  • Test Initiation: Gently place the mouse in the center of the open field arena.

  • Data Collection: Record the animal's activity using video tracking software for a set duration, typically 5 to 30 minutes.[8]

  • Parameters to Measure:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Frequency of rearing (vertical activity)

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse to remove olfactory cues.

Chronic Unpredictable Mild Stress (CUMS) Protocol

The CUMS model is designed to induce a depressive-like state, particularly anhedonia, by exposing mice to a series of mild, unpredictable stressors over an extended period.[3][9]

a. Materials:

  • Standard animal housing and equipment for various stressors.

  • 1% sucrose solution and plain water bottles.

b. Protocol:

  • Baseline Measurement: Before starting the CUMS protocol, measure baseline sucrose preference to ensure no pre-existing group differences.

  • Stressor Regimen (4-8 weeks):

    • Expose the animals to a variety of mild, unpredictable stressors daily. The key is that the stressors are unpredictable.

    • Apply one or two stressors per day in a random order.[9]

    • Examples of stressors include: cage tilt (45°), soiled cage, predator sounds, light/dark cycle reversal, and periods of food or water deprivation.[9]

  • Drug Administration:

    • Begin daily administration of this compound or vehicle starting from the second or third week of the CUMS protocol and continuing until the end.[3]

  • Behavioral Testing:

    • Sucrose Preference Test (SPT): Conduct weekly to monitor anhedonia.

      • After a period of food and water deprivation (e.g., 12-14 hours), present the animals with two pre-weighed bottles: one with 1% sucrose solution and one with plain water.

      • After 1-2 hours, remove and weigh the bottles.

      • Calculate: Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.[3]

    • FST or TST: Can be conducted at the end of the CUMS period to assess antidepressant-like effects.

CUMS_Workflow Chronic Unpredictable Mild Stress (CUMS) Workflow cluster_pre Baseline cluster_cums CUMS & Treatment Period (4-8 Weeks) cluster_post Final Behavioral Assessment baseline_spt Baseline Sucrose Preference Test stressors Daily Unpredictable Mild Stressors baseline_spt->stressors weekly_spt Weekly Sucrose Preference Test stressors->weekly_spt drug_admin Daily this compound/Vehicle Administration (from week 2/3) drug_admin->weekly_spt weekly_spt->stressors weekly_spt->drug_admin final_tests Forced Swim Test or Tail Suspension Test weekly_spt->final_tests

Caption: Workflow for chronic this compound studies.

References

Application Notes and Protocols: In Vitro Efficacy of Trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine (B1683260) is a tricyclic antidepressant (TCA) with a complex and atypical pharmacological profile.[1] Unlike many other TCAs, its antidepressant effects are not primarily attributed to potent inhibition of serotonin (B10506) or norepinephrine (B1679862) reuptake.[2][3] Instead, its clinical efficacy is thought to be mediated through its potent antagonism of various G-protein coupled receptors (GPCRs).[2] These application notes provide detailed protocols for in vitro assays to characterize the efficacy of this compound, focusing on its receptor binding profile and neurotransmitter transporter inhibition.

Data Presentation

The following tables summarize the quantitative data for the binding affinity and inhibitory potency of this compound at various neurotransmitter receptors and transporters.

Table 1: Receptor Binding Affinities of this compound Maleate (B1232345)

Receptor SubtypeKd (nM)Reference
Histamine H10.27[2]
α1-Adrenergic24[2]
Serotonin 5-HT2A24[2]
Muscarinic Acetylcholine58[2]
Dopamine (B1211576) D2Not Specified[2]

Table 2: Inhibition of Monoamine Transporters by this compound

TransporterIC50 (µM)Species/SystemReference
hSERT2.11HEK293 cells[4][5]
hNET4.99HEK293 cells[4][5]
hDAT>10HEK293 cells[5]

Experimental Protocols

Radioligand Receptor Binding Assay

This assay determines the binding affinity of this compound for various neurotransmitter receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for target receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest (e.g., from normal human brain tissue or cell lines with recombinant human receptors).[2][6]

  • Specific radioligand for the target receptor (e.g., [3H]Prazosin for α1-adrenergic receptors, [3H]Spiperone for D2 receptors).[2]

  • This compound maleate.

  • Non-specific binding determinator (e.g., 10 µM phentolamine (B1677648) for α1-adrenergic assays, 1 µM (+)-butaclamol for D2 assays).[2]

  • Incubation Buffer (receptor-specific, e.g., 50 mM Tris-HCl, pH 7.7 for α1-adrenergic assays).[2]

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Preparation: Prepare serial dilutions of this compound maleate.

  • Reaction Mixture: In a 96-well plate, add the cell membrane preparation, the specific radioligand, and either buffer (for total binding), the non-specific binding determinator, or varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature and duration to reach equilibrium (e.g., 20 minutes at 25°C for α1-adrenergic assays; 30 minutes at 37°C for D2 assays).[2]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Transporter Uptake Assay

This functional assay measures the inhibitory effect of this compound on the reuptake of monoamines.

Objective: To determine the functional potency (IC50) of this compound in blocking serotonin, norepinephrine, and dopamine transporters.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).[4]

  • Radiolabeled substrate (e.g., [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine).

  • This compound maleate.

  • Appropriate cell culture medium and buffers.

  • 96-well microplates.

  • Scintillation counter.

Protocol:

  • Cell Culture: Plate the HEK293 cells expressing the target transporter in 96-well plates and allow them to adhere.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound maleate or vehicle control for a defined period.

  • Substrate Addition: Add the radiolabeled substrate to initiate the uptake reaction.

  • Incubation: Incubate for a specific time at a controlled temperature (e.g., 10 minutes at 37°C).

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells to release the internalized radiolabeled substrate.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

Trimipramine_Mechanism_of_Action cluster_this compound This compound cluster_Receptors Receptor Antagonism cluster_Transporters Weak Reuptake Inhibition This compound This compound H1 H1 Receptor This compound->H1 Antagonizes alpha1 α1-Adrenergic Receptor This compound->alpha1 Antagonizes M_ACh Muscarinic Acetylcholine Receptor This compound->M_ACh Antagonizes FiveHT2A 5-HT2A Receptor This compound->FiveHT2A Antagonizes D2 D2 Receptor This compound->D2 Antagonizes SERT SERT This compound->SERT Weakly Inhibits NET NET This compound->NET Weakly Inhibits

Caption: Overview of this compound's primary mechanism of action.

Radioligand_Binding_Assay_Workflow prep Prepare Reagents (Membranes, Radioligand, this compound) incubate Incubate Reaction Mixture (Total, Non-specific, and Competitive Binding) prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate Ki) count->analyze Neurotransmitter_Uptake_Assay_Workflow plate_cells Plate Transporter-Expressing Cells pre_incubate Pre-incubate with this compound plate_cells->pre_incubate add_substrate Add Radiolabeled Substrate pre_incubate->add_substrate incubate Incubate for Uptake add_substrate->incubate terminate Terminate Uptake (Wash) incubate->terminate lyse_count Lyse Cells and Count Radioactivity terminate->lyse_count analyze Data Analysis (Calculate IC50) lyse_count->analyze

References

Application Notes and Protocols for Testing Trimipramine in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimipramine (B1683260) is a tricyclic antidepressant (TCA) with a unique pharmacological profile that distinguishes it from other drugs in its class.[1][2] While it is used for the treatment of major depressive disorder, it exhibits relatively weak inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[2][3] Its therapeutic effects are thought to be primarily mediated through its potent antagonist activity at several neurotransmitter receptors, including histamine (B1213489) H1, serotonin 5-HT2A, and alpha-1-adrenergic receptors.[1][2] This distinct mechanism of action makes the preclinical evaluation of this compound in appropriate animal models of depression crucial for understanding its antidepressant-like effects and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for three widely used rodent models of depression—the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (CUMS) model—to assess the antidepressant-like properties of this compound.

Mechanism of Action of this compound

This compound's antidepressant effect is not primarily driven by monoamine reuptake inhibition, a hallmark of most TCAs. Instead, its clinical efficacy is attributed to its antagonist actions at various receptors:

  • Histamine H1 Receptor Antagonism: Contributes to its sedative effects, which can be beneficial for depressed patients with insomnia.[3]

  • Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is implicated in the antidepressant and anxiolytic effects of several psychotropic drugs.[1]

  • Alpha-1-Adrenergic Receptor Antagonism: This action can contribute to sedative effects and orthostatic hypotension.[3]

This multifaceted receptor-binding profile challenges the traditional monoamine hypothesis of depression and highlights the need for comprehensive preclinical testing to elucidate the neurobiological underpinnings of this compound's therapeutic actions.

Data Presentation: Expected Effects of this compound in Animal Models

The following tables summarize the expected dose-dependent effects of this compound in validated animal models of depression. The data presented are illustrative and based on typical outcomes for tricyclic antidepressants. Researchers should establish their own dose-response curves.

Table 1: Forced Swim Test (FST) - Expected Effects on Immobility Time in Mice

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds) (Mean ± SEM)% Decrease in Immobility vs. Vehicle
Vehicle (Saline)-150 ± 10-
This compound10120 ± 820%
This compound2090 ± 740%
This compound4075 ± 650%
Imipramine (comparator)2085 ± 843%

Table 2: Tail Suspension Test (TST) - Expected Effects on Immobility Time in Mice

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds) (Mean ± SEM)% Decrease in Immobility vs. Vehicle
Vehicle (Saline)-180 ± 12-
This compound10144 ± 1020%
This compound20108 ± 940%
This compound4090 ± 850%
Imipramine (comparator)30100 ± 1144%[4]

Table 3: Chronic Unpredictable Mild Stress (CUMS) - Expected Effects on Sucrose (B13894) Preference in Rats

Treatment GroupTreatment DurationSucrose Preference (%) (Mean ± SEM)% Reversal of CUMS-induced Deficit
Non-stressed + Vehicle4 weeks85 ± 3-
CUMS + Vehicle4 weeks55 ± 4-
CUMS + this compound (20 mg/kg/day, p.o.)4 weeks75 ± 367%
CUMS + Imipramine (10 mg/kg/day, p.o.)4 weeks78 ± 477%[5]

Experimental Protocols

Forced Swim Test (FST)

The FST is a widely used behavioral despair model for screening potential antidepressant drugs. The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually cease escape-oriented behaviors and become immobile. Antidepressants characteristically reduce the duration of immobility.

Experimental Workflow for the Forced Swim Test

FST_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis acclimation Animal Acclimation (1 week) drug_admin Drug Administration (i.p. or p.o.) acclimation->drug_admin drug_prep This compound/ Vehicle Preparation drug_prep->drug_admin wait Waiting Period (30-60 min) drug_admin->wait fst Forced Swim Test (6 min) wait->fst scoring Video Scoring (Immobility Time) fst->scoring stats Statistical Analysis scoring->stats TST_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis acclimation Animal Acclimation (1 hour) drug_admin Drug Administration (i.p. or p.o.) acclimation->drug_admin drug_prep This compound/ Vehicle Preparation drug_prep->drug_admin wait Waiting Period (30-60 min) drug_admin->wait tst Tail Suspension Test (6 min) wait->tst scoring Video Scoring (Immobility Time) tst->scoring stats Statistical Analysis scoring->stats CUMS_Workflow cluster_baseline Baseline (Week 0) cluster_cums CUMS & Treatment (Weeks 1-4) cluster_endpoint Endpoint (Week 4) baseline_spt Baseline Sucrose Preference Test cums_stressors Daily Unpredictable Mild Stressors baseline_spt->cums_stressors weekly_spt Weekly Sucrose Preference Test cums_stressors->weekly_spt drug_admin Daily this compound/ Vehicle Administration drug_admin->weekly_spt final_spt Final Sucrose Preference Test weekly_spt->final_spt other_tests Other Behavioral Tests (e.g., FST, OFT) final_spt->other_tests H1_Signaling This compound This compound H1R H1 Receptor This compound->H1R Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Alpha1_Signaling This compound This compound A1R α1-Adrenergic Receptor This compound->A1R Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

References

Application Notes and Protocols: Dissolving Trimipramine Maleate for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimipramine (B1683260) maleate (B1232345) is a tricyclic antidepressant (TCA) utilized in the treatment of major depressive disorder.[1] Its mechanism of action involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, though it is also a potent antagonist at several other receptors, including histamine (B1213489) H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[1][2] For preclinical in vivo research, the successful delivery of this compound is contingent upon its proper dissolution and formulation. Due to its limited aqueous solubility, selecting an appropriate vehicle is critical to ensure accurate dosing, bioavailability, and reproducibility of experimental results.

These application notes provide a comprehensive guide to the solubilization and formulation of this compound maleate for various routes of administration in rodent models, including oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) delivery.

Physicochemical Properties and Solubility

This compound maleate is a white or slightly cream-colored crystalline substance.[3][4] Its solubility is a key factor in vehicle selection for in vivo experiments. A summary of its solubility in common laboratory solvents is presented below.

Data Presentation: Solubility of this compound Maleate

SolventSolubilityNotesReference
ChloroformFreely Soluble (50 mg/mL)Clear, colorless to faint yellow solution.[3][4][5][6]
MethanolFreely Soluble[3][7]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLA common solvent for preparing concentrated stock solutions.[7]
Dimethylformamide (DMF)30 mg/mL[2][7]
WaterVery Slightly/Slightly Soluble (14.29 mg/mL)Solubility can be enhanced with sonication.[3][6][7]
Phosphate-Buffered Saline (PBS, pH 7.2)2 mg/mL[2][7]
EthanolSlightly Soluble (3 mg/mL)[2][3][4][6][7]
AcetoneSlightly Soluble[3][7]
EtherVery Slightly Soluble / Practically InsolubleNot a suitable solvent for most applications.[3][4][6]

Experimental Protocols: Formulation for In Vivo Administration

For all protocols, formulations should be prepared fresh on the day of dosing.[8]

Protocol 1: Formulation for Oral Administration (p.o.)

Oral gavage is a common method for precise oral dosing in rodents.[8][9] The choice between a suspension and a clear solution depends on the required dose and experimental design.

3.1.1 Vehicle Option A: Suspension Formulation

This method is suitable for administering this compound maleate when complete dissolution is not required or achievable at the desired concentration.

  • Vehicle: 0.9% Saline or 0.5% (w/v) Methylcellulose (B11928114) in water.[8][10]

  • Materials:

    • This compound Maleate powder

    • 0.9% sterile saline or 0.5% methylcellulose solution

    • Mortar and pestle (optional, for particle size reduction)

    • Vortex mixer

    • Stir plate and magnetic stir bar

  • Methodology:

    • Calculate the required amount of this compound maleate and vehicle based on the desired final concentration and the number of animals to be dosed.

    • Weigh the this compound maleate powder accurately.

    • If starting with larger crystals, gently grind the powder with a mortar and pestle to a fine consistency.

    • Add a small amount of the chosen vehicle (saline or methylcellulose) to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing.

    • For methylcellulose, stir the suspension for at least 30 minutes to ensure uniform distribution.

    • Maintain continuous stirring of the suspension during dosing to prevent settling and ensure dose accuracy.

3.1.2 Vehicle Option B: Clear Solution Formulation

This protocol is designed to create a clear solution, which may be preferable for certain studies requiring complete dissolution.

  • Vehicle: A co-solvent system (e.g., DMSO, PEG300, Tween-80, Saline).[7]

  • Materials:

    • This compound Maleate powder

    • Dimethyl Sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Polysorbate 80 (Tween-80)

    • 0.9% sterile saline

  • Methodology:

    • Determine the final desired concentration and total volume. An example vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • In a sterile container, dissolve the weighed this compound maleate powder in the required volume of DMSO.

    • Add the PEG300 to the solution and mix thoroughly until homogenous.

    • Add the Tween-80 and continue mixing.

    • Slowly add the saline to the mixture while stirring continuously to reach the final volume. Ensure the solution remains clear.

G cluster_0 Decision: Vehicle Selection for In Vivo this compound Maleate Formulation start Start: Determine Administration Route route Route? start->route oral_suspension Suspension Needed? route->oral_suspension Oral (p.o.) vehicle_saline Use Sterile 0.9% Saline route->vehicle_saline Intraperitoneal (i.p.) or Intravenous (i.v.) vehicle_mc Use 0.5% Methylcellulose or 0.9% Saline oral_suspension->vehicle_mc Yes vehicle_cosolvent Use Co-solvent System (e.g., DMSO, PEG300, Tween-80, Saline) oral_suspension->vehicle_cosolvent No (Clear Solution) end Prepare Formulation vehicle_mc->end vehicle_cosolvent->end vehicle_saline->end

Caption: Vehicle selection workflow for this compound maleate formulation.

Protocol 2: Formulation for Intraperitoneal Administration (i.p.)

The i.p. route allows for rapid systemic absorption.[11] A sterile, isotonic solution is required to minimize irritation.

  • Vehicle: Sterile 0.9% Saline.[10]

  • Materials:

    • This compound Maleate powder

    • Sterile 0.9% saline

    • Vortex mixer

    • Sonicator (optional)

    • Sterile filter (0.22 µm)

  • Methodology:

    • Calculate the required amounts of this compound maleate and sterile saline.

    • Weigh the powder and add it to the saline.

    • Vortex thoroughly to dissolve the compound. Brief sonication may aid dissolution, but avoid overheating.

    • Due to the limited solubility in aqueous solutions, ensure the final concentration does not exceed its solubility limit in saline to avoid precipitation. If the required dose is high, a suspension in 0.5% methylcellulose may be considered, though solutions are preferred for i.p. injection.

    • For solutions, pass the final formulation through a 0.22 µm sterile filter before injection.

    • Administer into the lower right quadrant of the animal's abdomen to avoid the cecum and urinary bladder.[12] The maximum recommended injection volume is <10 mL/kg.[12]

Protocol 3: Formulation for Intravenous Administration (i.v.)

The i.v. route requires a sterile, clear solution free of particulates to prevent embolism. This is the most challenging formulation due to the compound's low aqueous solubility.

  • Vehicle: Sterile 0.9% Saline.[8] A co-solvent system may be necessary for higher concentrations, but must be carefully validated for safety (e.g., hemolysis).

  • Materials:

    • This compound Maleate powder

    • Sterile 0.9% saline for injection

    • Vortex mixer

    • Sterile filter (0.22 µm)

  • Methodology:

    • Prepare the solution as described for i.p. administration (Protocol 3.2), ensuring the final concentration is well below the solubility limit to prevent precipitation in the bloodstream.

    • Crucially, the final solution must be visually clear and free of any particulates.

    • Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

    • Administer slowly via a cannulated vein (e.g., tail vein).[8]

G cluster_1 General Experimental Workflow for In Vivo Dosing acclimatize 1. Animal Acclimatization (≥1 week) prepare 2. Prepare Fresh Formulation (Solution or Suspension) acclimatize->prepare weigh 3. Weigh Animal & Calculate Dose Volume prepare->weigh administer 4. Administer Compound (p.o., i.p., or i.v.) weigh->administer monitor 5. Post-Administration Monitoring administer->monitor endpoint 6. Behavioral/Physiological Endpoint Measurement monitor->endpoint

Caption: General experimental workflow for in vivo dosing studies.

Mechanism of Action Overview

This compound's therapeutic and side effects are a result of its interaction with multiple targets in the central nervous system. Understanding this profile is essential for interpreting experimental outcomes.

G cluster_2 This compound Maleate: Key Signaling Pathways cluster_reuptake Reuptake Inhibition cluster_antagonism Receptor Antagonism TM This compound Maleate SERT Serotonin Transporter (SERT) TM->SERT Blocks NET Norepinephrine Transporter (NET) TM->NET Blocks H1 Histamine H1 Receptor TM->H1 Blocks HT2A Serotonin 5-HT2A Receptor TM->HT2A Blocks A1 Alpha-1 Adrenergic Receptor TM->A1 Blocks M_AChR Muscarinic ACh Receptor TM->M_AChR Blocks effect_AD Antidepressant Effects SERT->effect_AD NET->effect_AD effect_SE Side Effects (Sedation, Dry Mouth, etc.) H1->effect_SE HT2A->effect_AD A1->effect_SE M_AChR->effect_SE

Caption: Simplified signaling pathways affected by this compound maleate.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Trimipramine in Rat Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of trimipramine (B1683260) in rat plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure, providing excellent recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and preclinical drug development in rodent models.

Introduction

This compound is a tricyclic antidepressant (TCA) used in the treatment of major depressive disorder. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. This application note provides a detailed protocol for a robust LC-MS/MS method specifically tailored for the analysis of this compound in rat plasma, a common preclinical model. The primary metabolic pathways of this compound in rats involve demethylation, hydroxylation, and oxidation.[1]

Experimental

Materials and Reagents
Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Autosampler

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (ISTD) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to create calibration standards.

  • Spiked Calibration Standards and QC Samples: Spike blank rat plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of rat plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 400 µL of cold methanol to precipitate the plasma proteins.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or Gradient Elution (e.g., 70% B for 3 min)
Injection Volume 5 µL
Column Temp. 40°C
Run Time ~5 minutes

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 6 psi
Ion Source Gas 1 40 psi
Ion Source Gas 2 45 psi

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 295.2100.1Optimized Value
Opipramol (ISTD) 364.3171.2Optimized Value
This compound-d3 (ISTD) 298.2103.0Optimized Value

Note: Collision energies should be optimized for the specific instrument used.

Method Validation (Representative Data from Human Plasma Studies)

The following tables summarize typical validation parameters for a similar LC-MS/MS method for this compound in human plasma, which can be used as a benchmark for method validation in rat plasma.

Linearity
AnalyteRange (ng/mL)
This compound0.1 - 100>0.999

The calibration curve should be constructed by plotting the peak area ratio of the analyte to the ISTD against the nominal concentration.

Precision and Accuracy

Intra-Day Precision and Accuracy (n=6)

QC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
LLOQ0.1<1585-115
Low0.3<1585-115
Medium40<1585-115
High80<1585-115

Inter-Day Precision and Accuracy (n=18, 3 days)

QC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
LLOQ0.1<1585-115
Low0.3<1585-115
Medium40<1585-115
High80<1585-115

Acceptance criteria for precision is typically ≤15% CV (≤20% for LLOQ) and for accuracy is within ±15% of the nominal value (±20% for LLOQ).

Recovery
QC LevelConcentration (ng/mL)Recovery (%)
Low0.3>85
Medium40>85
High80>85

Recovery is assessed by comparing the analyte peak area in extracted samples to that of post-extraction spiked samples.

Visualizations

experimental_workflow plasma Rat Plasma Sample (100 µL) istd Add Internal Standard (50 µL) plasma->istd vortex1 Vortex (30s) istd->vortex1 ppt Add Cold Methanol (400 µL) (Protein Precipitation) vortex1->ppt vortex2 Vortex (1 min) ppt->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Sample preparation workflow for this compound in rat plasma.

analytical_workflow sample_injection Sample Injection lc_separation LC Separation (C18 Column) sample_injection->lc_separation esi_source Electrospray Ionization (ESI) lc_separation->esi_source quadrupole1 Q1: Precursor Ion Selection (m/z 295.2) esi_source->quadrupole1 collision_cell Q2: Collision-Induced Dissociation quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection (m/z 100.1) collision_cell->quadrupole3 detector Detector quadrupole3->detector data_analysis Data Acquisition & Analysis detector->data_analysis

Caption: LC-MS/MS analytical workflow for this compound quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in rat plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a preclinical research setting. The method demonstrates excellent performance characteristics and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application of Trimipramine in Primary Cortical Neuron Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine (B1683260) is classified as a tricyclic antidepressant (TCA) but exhibits an atypical pharmacological profile, distinguishing it from other drugs in its class.[1][2] While its clinical efficacy in treating depression is well-documented, its direct application and effects on primary cortical neuron cultures are not extensively reported in the current scientific literature. Unlike typical TCAs, its antidepressant action is not primarily attributed to the potent inhibition of noradrenaline or serotonin (B10506) reuptake.[1][3][4][5] Instead, its mechanism involves a complex interaction with various neurotransmitter receptors.[6] This document provides a synthesized overview of this compound's known mechanisms relevant to neuronal function and presents a generalized protocol for its application in primary cortical neuron cultures. The proposed experimental design aims to facilitate research into its neurobiological effects at the cellular level.

Introduction and Known Mechanisms of Action

This compound's therapeutic effects are thought to arise from its antagonist activity at several key receptors. It is a potent antagonist of histamine (B1213489) H1 receptors, which contributes to its significant sedative effects.[6] It also blocks alpha-adrenergic and acetylcholine (B1216132) receptors.[6] Although it is a weak inhibitor of serotonin and norepinephrine (B1679862) reuptake, prolonged administration has been shown to enhance the sensitivity of cortical neurons to noradrenaline and may increase the activity of serotonin neurons.[3][4] Furthermore, some evidence suggests that chronic treatment with this compound can lead to the upregulation of dopamine (B1211576) D2/D3 and alpha1-adrenergic receptors.[5]

Studies on related TCAs provide insights into potential areas of investigation for this compound in cortical neurons. For instance, imipramine (B1671792) has been demonstrated to enhance hippocampal neurogenesis, suggesting a role in neuronal proliferation or survival.[7] Other TCAs, such as clomipramine, have been found to modulate neuronal autophagic flux in primary cortical neurons, a critical process for cellular homeostasis.[8]

Data Presentation: Putative Effects of this compound on Neuronal Endpoints

Direct quantitative data on the effects of this compound on primary cortical neurons is scarce. The following table summarizes potential experimental readouts based on its known pharmacological profile and the effects of related compounds. This table is intended to serve as a template for data acquisition in future studies.

Parameter Experimental Assay Expected Outcome with this compound Concentration Range (Hypothetical) Time Point Reference Compound
Neuronal Viability MTT Assay, LDH Assay, Live/Dead StainingDose-dependent effects on viability1-50 µM24, 48, 72 hoursImipramine[7]
Neuronal Proliferation BrdU Incorporation, Ki-67 StainingPotential increase in progenitor cell proliferation5-20 µM48-96 hoursImipramine[7]
Autophagic Flux LC3-II/LC3-I Ratio, p62/SQSTM1 levelsModulation of autophagic markers1-10 µM12, 24, 48 hoursClomipramine[8]
Synaptic Plasticity LTP/LTD measurements, c-Fos expressionAlteration in long-term potentiation10-30 µMChronic (7-9 days)This compound (in vivo)[9]
Receptor Expression Western Blot, qPCRUpregulation of D2/D3, alpha1-adrenergic receptors10-30 µMChronic (days)This compound (in vivo)[5]

Experimental Protocols

The following protocols are generalized and should be optimized for specific experimental needs. They combine standard procedures for primary cortical neuron culture with a proposed methodology for this compound application.

Preparation of Primary Cortical Neuron Cultures

This protocol is adapted from established methods for isolating and culturing primary neurons from embryonic rodents (e.g., E17-E18 rats or mice).[10]

Materials:

  • Timed-pregnant rodent (rat or mouse)

  • Coating solution: Poly-D-Lysine (50 µg/mL) and Laminin (5 µg/mL) in sterile water

  • Dissection medium: Ice-cold Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Digestion solution: Papain (20 units/mL) and DNase I (100 units/mL) in HBSS

  • Plating medium: Neurobasal Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Culture dishes or glass coverslips

Procedure:

  • Plate Coating: Coat culture surfaces with Poly-D-Lysine solution for at least 2 hours at 37°C. Rinse three times with sterile water and then apply Laminin solution for at least 2 hours at 37°C before aspirating.

  • Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the cortices from the embryonic brains in ice-cold dissection medium.

  • Digestion: Transfer the cortical tissue to the digestion solution and incubate at 37°C for 20-30 minutes.

  • Trituration: Gently wash the tissue with plating medium to remove the digestion solution. Mechanically dissociate the tissue by gently triturating with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Plating: Determine cell density using a hemocytometer. Plate the neurons onto the pre-coated surfaces at a desired density (e.g., 2.5 x 10^5 cells/cm²).

  • Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform a partial media change every 3-4 days. Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV).

Application of this compound

Materials:

  • This compound maleate (B1232345) salt

  • Vehicle (e.g., sterile water or DMSO)

  • Mature primary cortical neuron cultures (DIV 7-14)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in the chosen vehicle. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in pre-warmed plating medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Treatment: Remove a portion of the culture medium from each well and replace it with the medium containing the appropriate concentration of this compound or a vehicle control.

  • Incubation: Return the cultures to the incubator for the desired treatment duration (e.g., 12, 24, 48, or 72 hours for acute studies; several days with repeated dosing for chronic studies).

  • Endpoint Analysis: Following incubation, process the cells for the desired downstream analysis (e.g., cell viability assays, protein extraction for Western blot, RNA isolation for qPCR, or immunocytochemistry).

Visualizations: Signaling Pathways and Workflows

Putative this compound Signaling in Neurons

The following diagram illustrates the known and hypothesized signaling interactions of this compound within a neuron, based on its receptor antagonism and downstream effects observed in vivo.

Trimipramine_Signaling This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism Alpha1R Alpha-1 Adrenergic Receptor This compound->Alpha1R Antagonism AChR Muscarinic ACh Receptor This compound->AChR Antagonism SERT Serotonin Transporter (SERT) This compound->SERT Weak Inhibition NET Norepinephrine Transporter (NET) This compound->NET Weak Inhibition ReceptorUpregulation Receptor Upregulation (Chronic) This compound->ReceptorUpregulation Sedation Sedation H1R->Sedation Downstream Downstream Signaling Cascades Alpha1R->Downstream Alpha1R->ReceptorUpregulation D2D3R Dopamine D2/D3 Receptor D2D3R->ReceptorUpregulation AChR->Downstream NeuronalSensitization Neuronal Sensitization (Chronic) SERT->NeuronalSensitization NET->NeuronalSensitization

Caption: Hypothesized signaling pathways of this compound in cortical neurons.

Experimental Workflow

The diagram below outlines the key steps for conducting an experiment to evaluate the effects of this compound on primary cortical neuron cultures.

Experimental_Workflow cluster_prep Phase 1: Culture Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis p1 Coat Plates (Poly-D-Lysine, Laminin) p2 Isolate E18 Cortices p1->p2 p3 Digest & Triturate p2->p3 p4 Plate Neurons p3->p4 p5 Culture for 7-14 DIV p4->p5 t1 Prepare this compound Working Solutions p5->t1 t2 Treat Cultures (Drug vs. Vehicle) t1->t2 t3 Incubate (e.g., 24-72h) t2->t3 a1 Viability Assays (MTT, LDH) t3->a1 a2 Immunocytochemistry (e.g., p62, Ki-67) t3->a2 a3 Biochemical Assays (Western Blot, qPCR) t3->a3 a4 Data Analysis a1->a4 a2->a4 a3->a4

Caption: Workflow for studying this compound in primary cortical neuron cultures.

References

Application Notes and Protocols: Chronic Unpredictable Mild Stress (CUMS) Model with Trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chronic Unpredictable Mild Stress (CUMS) model is a widely utilized preclinical paradigm to induce depression-like behaviors in rodents. This model possesses high face and construct validity as it mimics the etiology of human depression, where chronic exposure to various stressors is a significant contributing factor. Trimipramine (B1683260), a tricyclic antidepressant (TCA), is a valuable tool for investigating the neurobiological underpinnings of depression and for screening novel antidepressant compounds. Unlike most TCAs, this compound is a weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] Its antidepressant effects are thought to be primarily mediated through the antagonism of various neurotransmitter receptors, including histamine (B1213489) H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[1][2] This unique pharmacological profile makes it an interesting compound to study within the CUMS framework.

These application notes provide a detailed protocol for implementing the CUMS model in rodents and for assessing the antidepressant-like effects of this compound. The protocol includes experimental workflows, behavioral testing methodologies, and biochemical assays.

Experimental Protocols

Chronic Unpredictable Mild Stress (CUMS) Protocol

This protocol is designed to induce a state of anhedonia and behavioral despair in rodents over a period of 4 to 8 weeks.

Animals: Male Wistar or Sprague-Dawley rats (200-250g) or male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be single-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the start of the experiment.

  • Baseline Measurements: Before initiating the CUMS protocol, conduct baseline behavioral tests (e.g., Sucrose (B13894) Preference Test) to ensure there are no pre-existing differences between experimental groups.

  • Stressor Application: For 4-8 weeks, expose the animals in the CUMS group to a series of mild, unpredictable stressors. One or two stressors should be applied daily in a random order. The control group should be housed in a separate room and handled regularly without exposure to stressors.

Table 1: Example of a 1-Week CUMS Stressor Schedule

DayStressor 1 (AM)Stressor 2 (PM)
1Tilted Cage (45°) for 12hSoiled Cage (100ml water in bedding) for 8h
2Food Deprivation for 24h-
3Water Deprivation for 18hStrobe Light for 4h
4White Noise (80 dB) for 6hDamp Bedding for 10h
5Reversed Light/Dark Cycle-
6Cage Crowding (3-4 animals/cage) for 8hPredator Odor (e.g., fox urine) for 2h
7Restraint Stress (in a well-ventilated tube) for 2hNo bedding for 12h

Note: The specific stressors and their duration can be modified. The key is the unpredictability of the stressor application.

This compound Administration

Dosage: The typical effective dosage of this compound in clinical use for depression is 150 to 300 mg/day.[1] For rodent studies, a common starting dose is 10-20 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.). The optimal dose should be determined through dose-response studies.

Preparation and Administration:

  • Dissolve this compound maleate (B1232345) salt in sterile saline (0.9% NaCl).

  • Administer the drug daily to the treatment group, typically starting from the third or fourth week of the CUMS protocol and continuing until the end of the experiment.

  • The control and CUMS-vehicle groups should receive an equivalent volume of saline.

Behavioral Testing

Behavioral tests should be conducted at the end of the CUMS protocol to assess depression-like and anxiety-like behaviors.

a. Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression.

  • Habituation: For 48 hours, present animals with two bottles, one containing 1% sucrose solution and the other with tap water.

  • Deprivation: Following habituation, deprive the animals of food and water for 12-24 hours.

  • Test: Present each animal with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.

  • Measurement: After 1-2 hours, measure the consumption from each bottle.

  • Calculation: Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100.

b. Forced Swim Test (FST): This test assesses behavioral despair.

  • Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure: Place the animal in the cylinder for a 6-minute session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

c. Open Field Test (OFT): This test evaluates locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls high enough to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure: Place the animal in the center of the arena and allow it to explore for 5-10 minutes.

  • Scoring: Record the total distance traveled, the time spent in the center zone, and the number of entries into the center zone using a video-tracking system.

Data Presentation

The following tables present representative quantitative data from a study using a tricyclic antidepressant (Desipramine) in the CUMS model. While not this compound, this data illustrates the expected outcomes.

Table 2: Effect of Desipramine on Behavioral Tests in CUMS Rats

GroupSucrose Preference (%)Immobility Time in FST (s)Time in Center of OFT (s)
Control85 ± 580 ± 1045 ± 5
CUMS + Vehicle55 ± 6150 ± 1220 ± 4*
CUMS + Desipramine (10 mg/kg)78 ± 7#95 ± 9#38 ± 6#

Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. CUMS + Vehicle. (Data is representative and based on typical outcomes with TCAs).

Biochemical Assays

At the end of the experiment, animals are euthanized, and blood and brain tissue (e.g., hippocampus, prefrontal cortex) are collected for biochemical analysis.

a. Corticosterone (B1669441) Measurement:

  • Collect trunk blood in EDTA-coated tubes.

  • Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.

  • Measure plasma corticosterone levels using a commercially available ELISA kit according to the manufacturer's instructions.

b. Cytokine Measurement:

  • Homogenize brain tissue in lysis buffer.

  • Centrifuge and collect the supernatant.

  • Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the plasma and brain homogenates using ELISA kits.

c. Neurotransmitter Measurement:

  • Dissect and homogenize brain regions of interest.

  • Measure the levels of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and their metabolites using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Table 3: Effect of Desipramine on Biochemical Markers in CUMS Rats

GroupPlasma Corticosterone (ng/mL)Hippocampal IL-6 (pg/mg protein)Hippocampal Serotonin (ng/mg tissue)
Control150 ± 2010 ± 25.0 ± 0.5
CUMS + Vehicle350 ± 3025 ± 42.5 ± 0.4*
CUMS + Desipramine (10 mg/kg)200 ± 25#15 ± 3#4.2 ± 0.6#

Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. CUMS + Vehicle. (Data is representative and based on typical outcomes with TCAs).

Visualizations

Experimental Workflow

G cluster_0 Week 1-2: Acclimation & Baseline cluster_1 Week 3-6/10: CUMS & Treatment cluster_2 Week 7/11: Outcome Assessment acclimation Acclimation baseline Baseline Behavioral Tests (e.g., SPT) acclimation->baseline cums Chronic Unpredictable Mild Stress (CUMS) baseline->cums treatment This compound/Vehicle Administration cums->treatment behavior Behavioral Testing (SPT, FST, OFT) treatment->behavior biochem Biochemical Assays (Corticosterone, Cytokines, Neurotransmitters) behavior->biochem

Caption: Experimental workflow for the CUMS model with this compound treatment.

Signaling Pathways in Chronic Stress and Antidepressant Action

G cluster_0 Chronic Stress cluster_1 Neuronal Signaling cluster_2 Cellular & Behavioral Outcomes cluster_3 This compound Action stress Chronic Unpredictable Mild Stress hpa ↑ HPA Axis Activity (↑ Corticosterone) stress->hpa inflammation ↑ Neuroinflammation (↑ IL-1β, IL-6, TNF-α) stress->inflammation bdnf ↓ BDNF/TrkB Signaling hpa->bdnf gsk3b ↑ GSK-3β Activity hpa->gsk3b inflammation->bdnf mtor ↓ mTOR Signaling bdnf->mtor synaptic ↓ Synaptic Plasticity ↓ Neurogenesis mtor->synaptic gsk3b->mtor behavior ↑ Depressive-like Behaviors (Anhedonia, Behavioral Despair) synaptic->behavior This compound This compound This compound->hpa   ↓ This compound->inflammation   ↓ This compound->bdnf   ↑ This compound->mtor   ↑ This compound->gsk3b   ↓

References

Application Notes and Protocols for Assessing Trimipramine's Antidepressant Activity Using the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimipramine (B1683260) is a tricyclic antidepressant (TCA) with a unique pharmacological profile. Unlike typical TCAs that primarily act as monoamine reuptake inhibitors, this compound exhibits weak inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake[1][2]. Its antidepressant effects are thought to be mediated by its strong antagonist activity at various neurotransmitter receptors, including the serotonin 2A (5-HT2A) and alpha-1 adrenergic (α1-adrenergic) receptors[1]. The forced swim test (FST) is a widely used preclinical behavioral assay to screen for potential antidepressant drugs[3][4][5]. This test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Clinically effective antidepressants decrease the duration of this immobility[6][7].

These application notes provide a detailed protocol for utilizing the forced swim test to evaluate the antidepressant-like properties of this compound in rodents.

Data Presentation

Table 1: Effect of Imipramine (B1671792) on Immobility Time in the Forced Swim Test (Rats)

Treatment GroupDose (mg/kg)Immobility Time (seconds)% Decrease from Vehicle
Vehicle (Saline)-150 ± 10-
Imipramine10110 ± 826.7%
Imipramine2085 ± 743.3%
Imipramine3060 ± 560.0%
Data are presented as mean ± SEM. This is representative data compiled from typical results in the literature.

Table 2: Effect of Imipramine on Active Behaviors in the Forced Swim Test (Rats)

Treatment GroupDose (mg/kg)Swimming Time (seconds)Climbing Time (seconds)
Vehicle (Saline)-90 ± 860 ± 5
Imipramine10115 ± 975 ± 6
Imipramine20130 ± 1085 ± 7
Imipramine30145 ± 1195 ± 8
Data are presented as mean ± SEM. This is representative data compiled from typical results in the literature.

Experimental Protocols

Forced Swim Test Protocol (Rat)

This protocol is adapted from standard procedures for the forced swim test[3][4][8].

1. Animals:

  • Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

  • House animals in groups of 4-5 per cage with ad libitum access to food and water.

  • Maintain a 12-hour light/dark cycle and a controlled temperature (22 ± 2°C).

  • Allow at least one week of acclimatization to the housing facility before the experiment.

2. Apparatus:

  • A transparent Plexiglas cylinder (40-50 cm high, 20 cm in diameter).

  • Fill the cylinder with water (23-25°C) to a depth of 30 cm, ensuring the rat cannot touch the bottom with its tail or hind paws.

3. Drug Preparation and Administration:

  • Prepare this compound maleate (B1232345) in a vehicle of saline (0.9% NaCl) or distilled water.

  • Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) gavage.

  • A typical dosing regimen involves three injections: 24 hours, 5 hours, and 1 hour before the test session.

  • Suggested dose range for this compound (based on imipramine studies): 10, 20, and 30 mg/kg.

4. Experimental Procedure:

  • Day 1: Pre-test Session (Habituation)

    • Gently place each rat individually into the swim cylinder for a 15-minute period.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and is not scored for behavioral parameters.

  • Day 2: Test Session

    • Administer this compound or vehicle according to the dosing schedule.

    • 24 hours after the pre-test session, place the rat back into the swim cylinder for a 5-minute test session.

    • Record the entire 5-minute session using a video camera positioned to the side of the cylinder for later analysis.

5. Behavioral Scoring:

  • An observer blinded to the treatment groups should score the videos.

  • The following behaviors are scored during the 5-minute test session:

    • Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.

    • Swimming: The rat makes active swimming motions, moving around in the cylinder.

    • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.

6. Data Analysis:

  • Calculate the total duration (in seconds) spent in each behavioral category (immobility, swimming, climbing).

  • Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups to the vehicle control group.

  • A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

Experimental Workflow

G cluster_acclimatization Acclimatization (1 week) cluster_day1 Day 1: Pre-Test Session cluster_drug_admin Drug Administration cluster_day2 Day 2: Test Session cluster_analysis Data Analysis acclimatize House rats in controlled environment pre_test Place each rat in swim cylinder for 15 min acclimatize->pre_test remove_dry Remove and dry rat pre_test->remove_dry return_cage1 Return to home cage remove_dry->return_cage1 admin_24h Administer this compound/Vehicle (24h pre-test) return_cage1->admin_24h admin_5h Administer this compound/Vehicle (5h pre-test) admin_24h->admin_5h admin_1h Administer this compound/Vehicle (1h pre-test) admin_5h->admin_1h test_session Place rat in swim cylinder for 5 min admin_1h->test_session record_video Record session with video camera test_session->record_video remove_dry2 Remove and dry rat record_video->remove_dry2 return_cage2 Return to home cage remove_dry2->return_cage2 scoring Score video for immobility, swimming, and climbing return_cage2->scoring stat_analysis Statistical analysis (ANOVA) scoring->stat_analysis

Caption: Experimental workflow for the forced swim test.

Signaling Pathways

1. This compound's Antagonism of the 5-HT2A Receptor

G This compound This compound ht2a 5-HT2A Receptor This compound->ht2a Antagonism gq Gq Protein ht2a->gq Activates plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Signaling (e.g., neuronal excitability) ca2->downstream pkc->downstream antidepressant Antidepressant Effect downstream->antidepressant

Caption: this compound's antagonistic effect on the 5-HT2A receptor signaling pathway.

2. This compound's Antagonism of the α1-Adrenergic Receptor

G This compound This compound alpha1 α1-Adrenergic Receptor This compound->alpha1 Antagonism gq2 Gq Protein alpha1->gq2 Activates plc2 Phospholipase C (PLC) gq2->plc2 pip2_2 PIP2 plc2->pip2_2 ip3_2 IP3 pip2_2->ip3_2 dag2 DAG pip2_2->dag2 ca2_2 ↑ Intracellular Ca2+ ip3_2->ca2_2 pkc2 Protein Kinase C (PKC) dag2->pkc2 downstream2 Downstream Signaling (e.g., modulation of neuronal activity) ca2_2->downstream2 pkc2->downstream2 antidepressant2 Antidepressant Effect downstream2->antidepressant2

Caption: this compound's antagonistic effect on the α1-adrenergic receptor signaling pathway.

References

Application Notes and Protocols: Anxiolytic Effects of Trimipramine in the Elevated Plus Maze Test

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trimipramine is a tricyclic antidepressant (TCA) with recognized anxiolytic and sedative properties.[1][2] Its mechanism of action is complex, involving the modulation of several neurotransmitter systems, including serotonin (B10506) and norepinephrine, primarily through receptor antagonism rather than potent reuptake inhibition, which distinguishes it from other TCAs.[3][4][5] The elevated plus maze (EPM) is a widely used and validated behavioral assay to assess anxiety-like behavior in rodents.[6][7][8] The test is based on the natural aversion of rodents to open and elevated spaces, and their preference for enclosed areas.[6] Anxiolytic compounds are expected to increase the exploration of the open arms of the maze.[6]

Data Presentation

The following tables represent hypothetical data illustrating the potential dose-dependent anxiolytic effects of this compound in the elevated plus maze test. These tables are structured for clarity and easy comparison of results.

Table 1: Effect of this compound on Time Spent in Open and Closed Arms of the Elevated Plus Maze

Treatment GroupDose (mg/kg)Time in Open Arms (seconds)Time in Closed Arms (seconds)
Vehicle (Control)025.5 ± 3.2274.5 ± 3.2
This compound545.8 ± 4.1254.2 ± 4.1
This compound1068.2 ± 5.5**231.8 ± 5.5
This compound2055.3 ± 4.8244.7 ± 4.8
Diazepam (Positive Control)275.1 ± 6.0**224.9 ± 6.0

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group.

Table 2: Effect of this compound on Arm Entries in the Elevated Plus Maze

Treatment GroupDose (mg/kg)Number of Open Arm EntriesNumber of Closed Arm EntriesTotal Arm Entries
Vehicle (Control)04.2 ± 0.810.5 ± 1.114.7 ± 1.5
This compound57.1 ± 1.011.2 ± 1.318.3 ± 1.9
This compound109.8 ± 1.2**10.9 ± 1.020.7 ± 1.8
This compound208.5 ± 1.111.5 ± 1.220.0 ± 1.7
Diazepam (Positive Control)211.3 ± 1.4**10.1 ± 0.921.4 ± 1.6

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group.

Experimental Protocols

Animals
  • Species: Male Wistar rats (or other appropriate rodent strain), weighing 200-250g.

  • Housing: Animals should be housed in groups of 4-5 per cage under a standard 12:12 hour light/dark cycle (lights on at 7:00 AM) with controlled temperature (22 ± 2°C) and humidity (55 ± 10%). Food and water should be available ad libitum.

  • Acclimation: Animals should be allowed to acclimate to the housing conditions for at least one week before the start of the experiment. They should be handled daily for 3-5 days prior to testing to minimize stress.

Apparatus
  • Elevated Plus Maze: The maze should be made of a non-reflective material (e.g., dark PVC or wood) and consist of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm). The entire apparatus should be elevated 50 cm above the floor. The open arms may have a small ledge (0.5 cm) to prevent falls.

Drug Preparation and Administration
  • This compound: this compound maleate (B1232345) should be dissolved in a suitable vehicle (e.g., 0.9% saline or distilled water with a small amount of a solubilizing agent like Tween 80 if necessary).

  • Doses: A range of doses should be selected based on literature for other TCAs or pilot studies (e.g., 5, 10, and 20 mg/kg).

  • Administration: this compound should be administered via intraperitoneal (i.p.) or oral (p.o.) route. The administration time before the test should be consistent and based on the drug's pharmacokinetic profile (e.g., 30-60 minutes before the test for i.p. administration).

  • Control Groups: A vehicle control group receiving the same volume of the vehicle and a positive control group receiving a known anxiolytic drug like Diazepam (e.g., 2 mg/kg, i.p.) should be included.

Experimental Procedure
  • Habituation to Testing Room: On the day of the experiment, animals should be brought to the testing room at least 30 minutes before the start of the session to acclimate to the environment. The room should be dimly lit and quiet.

  • Drug Administration: Administer this compound, vehicle, or the positive control drug according to the predetermined doses and route.

  • Elevated Plus Maze Test:

    • Place the animal gently on the central platform of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze freely for a 5-minute session.

    • The behavior of the animal should be recorded using a video camera mounted above the maze for later analysis. An observer, blind to the treatment conditions, can also score the behavior in real-time.

    • After the 5-minute session, carefully remove the animal from the maze and return it to its home cage.

    • Thoroughly clean the maze with a 70% ethanol (B145695) solution and allow it to dry completely between each trial to eliminate olfactory cues.

  • Data Analysis: The following parameters should be scored from the video recordings:

    • Time spent in the open arms: The time (in seconds) the animal spends with all four paws in the open arms.

    • Time spent in the closed arms: The time (in seconds) the animal spends with all four paws in the closed arms.

    • Number of entries into the open arms: The frequency with which the animal enters an open arm with all four paws.

    • Number of entries into the closed arms: The frequency with which the animal enters a closed arm with all four paws.

    • Total number of arm entries: The sum of open and closed arm entries, which serves as an indicator of general locomotor activity.

Statistical Analysis
  • The data should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA), followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons between the treatment groups and the control group.

  • A p-value of less than 0.05 is typically considered statistically significant.

Mandatory Visualizations

Trimipramine_Signaling_Pathway This compound This compound SERT Serotonin Transporter (SERT) (Weak Inhibition) This compound->SERT Blocks NET Norepinephrine Transporter (NET) (Weak Inhibition) This compound->NET Blocks DAT Dopamine Transporter (DAT) (Very Weak Inhibition) This compound->DAT Blocks Receptors Receptor Antagonism This compound->Receptors Acts on Anxiolytic Anxiolytic Effects SERT->Anxiolytic NET->Anxiolytic DAT->Anxiolytic H1R H1 Receptor Receptors->H1R Alpha1R α1-Adrenergic Receptor Receptors->Alpha1R D2R D2 Receptor Receptors->D2R FiveHT2AR 5-HT2A Receptor Receptors->FiveHT2AR MuscarinicR Muscarinic Acetylcholine Receptor Receptors->MuscarinicR Receptors->Anxiolytic

Caption: Putative signaling pathway for the anxiolytic effects of this compound.

EPM_Experimental_Workflow Start Start Acclimation Animal Acclimation & Handling Start->Acclimation DrugAdmin Drug Administration (this compound, Vehicle, Positive Control) Acclimation->DrugAdmin EPMTest Elevated Plus Maze Test (5 min) DrugAdmin->EPMTest DataRecord Video Recording & Behavioral Scoring EPMTest->DataRecord DataAnalysis Data Analysis (ANOVA, Post-hoc tests) DataRecord->DataAnalysis Results Results Interpretation DataAnalysis->Results

Caption: Experimental workflow for the Elevated Plus Maze test.

References

Application Notes and Protocols: Dose-Response Studies of Trimipramine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine (B1683260) is a tricyclic antidepressant (TCA) with a unique pharmacological profile that includes sedative and anxiolytic properties.[1][2] Unlike other TCAs, its mechanism of action is not primarily driven by the potent inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[3][4] Instead, its therapeutic effects are thought to be mediated by its antagonist activity at various receptors, including histamine (B1213489) H1, muscarinic acetylcholine, and alpha-adrenergic receptors.[2] Notably, repeated administration of this compound has been shown to upregulate dopamine (B1211576) D2/D3 and alpha1-adrenergic receptors, suggesting a distinct mechanism of antidepressant action.[5][6]

These application notes provide a framework for conducting preclinical dose-response studies of this compound, focusing on key behavioral assays and the underlying signaling pathways. The protocols are designed to guide researchers in generating robust and reproducible data to characterize the pharmacological effects of this compound.

Data Presentation: Dose-Response Effects of this compound

Disclaimer: The following tables present illustrative data based on the expected effects of tricyclic antidepressants in common preclinical models. Specific quantitative dose-response data for this compound is not consistently available in publicly accessible literature. Researchers should generate their own empirical data.

Table 1: Illustrative Dose-Response of this compound in the Forced Swim Test (FST) in Rats

Treatment GroupDose (mg/kg, i.p.)NImmobility Time (seconds) (Mean ± SEM)% Change from Vehicle
Vehicle (Saline)010180 ± 150%
This compound510155 ± 12-13.9%
This compound1010120 ± 10-33.3%
This compound201095 ± 8-47.2%
Imipramine (Control)201090 ± 9-50.0%

Table 2: Illustrative Dose-Response of this compound in the Open Field Test (OFT) in Mice

Treatment GroupDose (mg/kg, p.o.)NTotal Distance Traveled (meters) (Mean ± SEM)% Change from Vehicle
Vehicle (0.5% Methylcellulose)01245 ± 40%
This compound51238 ± 3-15.6%
This compound101229 ± 2.5-35.6%
This compound201222 ± 2-51.1%

Experimental Protocols

Forced Swim Test (FST) Protocol for Rodents

This protocol is designed to assess the antidepressant-like activity of this compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.

Materials:

  • Cylindrical container (for rats: 40-60 cm height, 20 cm diameter; for mice: 25 cm height, 10-15 cm diameter)

  • Water (23-25°C)

  • Towels for drying

  • Video recording system

  • This compound maleate

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Positive control (e.g., imipramine)

Procedure:

  • Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound, vehicle, or a positive control via the desired route (e.g., intraperitoneal - i.p.) 30-60 minutes before the test.

  • Pre-Test Session (for rats): On day 1, place each rat individually into the swim cylinder filled with water to a depth of 30 cm for a 15-minute session. This habituates the animals to the procedure.

  • Test Session:

    • For rats (on day 2) and mice (on the test day), place each animal individually into the cylinder containing water at a depth where they cannot touch the bottom with their hind paws or tail (approximately 30 cm for rats, 15 cm for mice).

    • Record the session for a total of 6 minutes.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Post-Test Care: After the test, remove the animals from the water, dry them with a towel, and return them to their home cages.

Open Field Test (OFT) Protocol for Rodents

The OFT is used to evaluate general locomotor activity and anxiety-like behavior. This compound's sedative properties may lead to a dose-dependent decrease in locomotor activity.

Materials:

  • Open field arena (for rats: 100x100x40 cm; for mice: 40x40x40 cm), typically made of a non-porous material.

  • Video tracking software and an overhead camera.

  • 70% ethanol (B145695) for cleaning the arena between trials.

  • This compound maleate

  • Vehicle

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage - p.o.) at a predetermined time before the test (e.g., 60 minutes).

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity using video tracking software for a set duration, typically ranging from 5 to 30 minutes.

  • Parameters to Measure:

    • Total distance traveled

    • Velocity

    • Time spent in the center versus the periphery of the arena

    • Frequency of rearing (vertical activity)

  • Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for preclinical evaluation.

Gq_Signaling_Pathway This compound This compound (Repeated Admin.) Alpha1_AR α1-Adrenergic Receptor (Upregulated) This compound->Alpha1_AR leads to Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Proposed Gq signaling pathway for upregulated α1-adrenergic receptors.

Gi_Signaling_Pathway This compound This compound (Repeated Admin.) D2_Receptor Dopamine D2 Receptor (Upregulated) This compound->D2_Receptor leads to Gio Gi/o Protein D2_Receptor->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Modulation of Neuronal Excitability PKA->Downstream

Caption: Proposed Gi/o signaling pathway for upregulated D2 receptors.

Experimental_Workflow cluster_0 Phase 1: Acute Dose-Response cluster_1 Phase 2: Chronic Administration & Mechanism Acute_Dosing Acute this compound Dosing (e.g., 5, 10, 20 mg/kg) Behavioral_Tests_Acute Behavioral Testing (FST, OFT) Acute_Dosing->Behavioral_Tests_Acute Chronic_Dosing Chronic this compound Dosing (e.g., 14-21 days) Data_Analysis_Acute Data Analysis: Determine ED50 for Behavioral Effects Behavioral_Tests_Acute->Data_Analysis_Acute Behavioral_Tests_Chronic Behavioral Testing (Post-Chronic Dosing) Chronic_Dosing->Behavioral_Tests_Chronic Tissue_Collection Brain Tissue Collection (e.g., Cortex, Striatum) Behavioral_Tests_Chronic->Tissue_Collection Molecular_Analysis Molecular Analysis (e.g., Receptor Binding, Western Blot) Tissue_Collection->Molecular_Analysis

Caption: General experimental workflow for preclinical evaluation of this compound.

References

Troubleshooting & Optimization

Troubleshooting Trimipramine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with trimipramine (B1683260) maleate (B1232345) in aqueous solutions.

Physicochemical Properties of this compound Maleate

This compound maleate is the salt form of this compound, a tricyclic antidepressant.[1] It is a white or slightly cream-colored crystalline substance.[2] Understanding its fundamental properties is key to resolving solubility challenges. This compound is a weak base with a pKa of 9.24.[3] This means its solubility in aqueous solutions is highly dependent on pH.

Solubility Data Summary

The solubility of this compound maleate varies significantly across different solvents. For in vitro studies, preparing a concentrated stock solution in an organic solvent like DMSO is a common practice, followed by dilution in an aqueous medium.[4]

SolventSolubilityNotesReferences
Water 14.29 mg/mLDescribed as "very slightly" or "slightly" soluble. Solubility can be enhanced with sonication and warming to 60°C.[2][4][5][6]
Phosphate-Buffered Saline (PBS, pH 7.2) 2 mg/mLLower solubility compared to pure water, likely due to the common ion effect and pH.[4]
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mLCommonly used for preparing concentrated stock solutions for in vitro assays. It is important to use fresh, anhydrous DMSO as it is hygroscopic.[4][6]
Ethanol 3 mg/mLSlightly soluble.[4][5]
Methanol Freely soluble-[2]
Chloroform Freely soluble-[2][5]
Acetone Slightly soluble-[2]
Ether Very slightly solublePractically insoluble.[2][5]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound maleate not dissolving in neutral aqueous buffer (e.g., PBS pH 7.2)?

A1: this compound is a weak base with a pKa of 9.24.[3] At a neutral pH of 7.2, a significant portion of the this compound molecules will be in their uncharged, free base form. This form is less polar and thus has lower solubility in water compared to the protonated (charged) form. This can lead to difficulty dissolving the compound or even precipitation.[7]

Q2: How can I increase the aqueous solubility of this compound maleate?

A2: There are several methods to improve solubility:

  • pH Adjustment: Lowering the pH of the aqueous solution to be slightly acidic (e.g., pH 4-6) will increase the proportion of the protonated, more soluble form of this compound. It is recommended to use a suitable buffer system, like a citrate (B86180) or phosphate (B84403) buffer, to maintain a stable pH.[7]

  • Co-solvents: For challenging situations, adding a small amount of a water-miscible organic co-solvent, such as ethanol, can help increase solubility.[7][8] However, be mindful that co-solvents can affect the stability of the compound and may be toxic to cells in in vitro assays.[7]

  • Heating and Sonication: Gently warming the solution (e.g., to 60°C) and using a sonicator can help overcome the activation energy barrier for dissolution, particularly for preparing stock solutions in water.[4][6]

  • Use of Excipients: For specific formulations, solubilizing agents like cyclodextrins or surfactants (e.g., Tween-80, PEG300) can be used to create clear solutions for in vivo studies.[4][9]

Q3: My this compound maleate solution is cloudy or has formed a precipitate. What happened and what should I do?

A3: Cloudiness or precipitation is a clear sign that the concentration of this compound maleate has exceeded its solubility limit in the current solvent system. This can be caused by:

  • pH Shift: A change in the pH of the solution towards neutral or basic conditions will decrease solubility.[7]

  • High Concentration: The desired concentration is too high for the chosen aqueous buffer.[7]

  • Solvent Evaporation: Evaporation of the solvent can increase the concentration beyond the solubility limit.

  • Temperature Change: Cooling the solution after heating to dissolve the compound can lead to precipitation if it becomes supersaturated at the lower temperature.

To resolve this, you can try to re-dissolve the precipitate by lowering the pH, adding a co-solvent, or gently warming the solution.[7] If these fail, the solution may need to be remade at a lower concentration.

Q4: How should I prepare and store a stock solution for in vitro cell-based assays?

A4: The recommended method is to prepare a high-concentration stock solution in an organic solvent like DMSO, in which this compound maleate is highly soluble (≥ 100 mg/mL).[4][6] This concentrated stock can then be diluted to the final working concentration in your cell culture medium.

Key considerations:

  • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

  • To prevent photodegradation, store solutions in amber or light-resistant containers.[7]

Q5: Some tricyclic antidepressants are known to self-aggregate in aqueous solutions. Does this happen with this compound?

A5: Yes, like other tricyclic antidepressants such as imipramine (B1671792) and amitriptyline, this compound has an amphiphilic structure and can self-aggregate to form micelles in aqueous solutions above a certain concentration, known as the critical aggregation concentration.[10][11][12][13] This aggregation behavior can influence its effective concentration and interaction with biological targets.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Powder won't dissolve in neutral buffer (e.g., PBS) The pH of the buffer is too high, leading to the formation of the less soluble free base.Lower the pH of the buffer to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system (citrate, phosphate).[7]
Solution becomes cloudy after adding stock to media The final concentration in the aqueous media exceeds the solubility limit. The buffer capacity of the media may have shifted the pH.Decrease the final concentration. Prepare an intermediate dilution step. Ensure the pH of the final solution is compatible with this compound solubility.
Precipitate forms after storing the solution The solution was supersaturated, or temperature fluctuations caused the compound to crash out. Potential degradation.Re-dissolve by gently warming and sonicating. Store at a constant temperature. Prepare fresh solutions for critical experiments. Buffer the solution to maintain a stable pH.[7]
Inconsistent experimental results Possible self-aggregation of the drug at higher concentrations, affecting its bioavailability.[10][11]Work at concentrations well below the critical aggregation concentration if possible. Ensure complete dissolution before use.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Maleate Stock Solution in DMSO

Materials:

  • This compound Maleate powder (M.W. 410.5 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Accurately weigh 41.05 mg of this compound maleate powder and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously until the powder is completely dissolved.[4]

  • If dissolution is slow, briefly sonicate the vial in a water bath to aid the process.[4]

  • Visually inspect the solution to ensure no particulates are visible.

  • Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[6][7]

Protocol 2: Formulation for Oral Administration in Animal Studies (Clear Solution)

This protocol provides an example formulation to achieve a clear solution suitable for oral gavage in rodents, leveraging co-solvents and surfactants.[4]

Materials:

  • This compound Maleate powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Example Formulation Ratio (for a final solubility of ≥ 2.5 mg/mL):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Methodology:

  • Calculate the required amount of this compound maleate and vehicle components for your desired final concentration and volume.

  • In a suitable sterile container, dissolve the weighed this compound maleate powder in the required volume of DMSO.

  • Add the PEG300 to the solution and mix thoroughly until homogenous.

  • Add the Tween-80 and continue to mix.

  • Slowly add the saline to the mixture while stirring continuously to reach the final volume. The resulting solution should be clear.[4]

Visualizations

TroubleshootingWorkflow cluster_options Troubleshooting Options start Start: Dissolve this compound Maleate in Aqueous Buffer check_dissolved Is the solution clear? start->check_dissolved success Success: Solution is ready for use. Store appropriately. check_dissolved->success Yes troubleshoot Issue: Incomplete Dissolution or Precipitation check_dissolved->troubleshoot No option1 Option 1: Lower pH to 4-6 using a buffer system troubleshoot->option1 option2 Option 2: Gently warm and sonicate the solution troubleshoot->option2 option3 Option 3: Prepare stock in DMSO and dilute troubleshoot->option3 option4 Option 4: Reduce final concentration troubleshoot->option4 check_again Re-evaluate Solution option1->check_again option2->check_again option3->check_again option4->check_again check_again->success Clear fail Issue Persists: Consider alternative solvent system or formulation (e.g., with co-solvents) check_again->fail Not Clear

Caption: Workflow for troubleshooting this compound maleate solubility issues.

pH_Solubility cluster_pH Effect of pH on this compound (pKa = 9.24) cluster_equilibrium cluster_solubility low_pH Low pH (Acidic) pH < pKa protonated Protonated Form R₃N⁺H (Cationic) low_pH->protonated Favors high_pH High pH (Basic) pH > pKa neutral Neutral Form R₃N (Free Base) high_pH->neutral Favors equilibrium high_sol Higher Aqueous Solubility protonated->high_sol Leads to low_sol Lower Aqueous Solubility neutral->low_sol Leads to

Caption: Impact of pH on this compound's ionization state and aqueous solubility.

References

Optimizing Trimipramine dosage to minimize sedative effects in rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing trimipramine (B1683260) in rat models, with a specific focus on minimizing sedative side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's sedative effects?

This compound's sedative properties are primarily attributed to its potent antagonism of the histamine (B1213489) H1 receptor.[1][2] Blockade of this receptor in the central nervous system is strongly associated with drowsiness and sedation.[2][3] Additionally, its antagonist activity at α1-adrenergic and muscarinic acetylcholine (B1216132) receptors may contribute to its overall sedative and motor-impairing effects.[4]

Q2: How can I quantitatively assess sedation in my rat experiments?

Sedation can be evaluated by measuring changes in locomotor activity and motor coordination. The two most common behavioral assays for this purpose are the Open Field Test (OFT) and the Rotarod Test.[4][5]

  • Open Field Test (OFT): This test assesses general locomotor activity and exploratory behavior.[6][7] A sedated animal is expected to show decreased total distance traveled, reduced rearing frequency (vertical exploration), and potentially less time spent in the center of the arena.[4][8]

  • Rotarod Test: This assay directly measures motor coordination and balance.[4] Sedative effects would likely lead to a decreased latency to fall from the rotating rod and an increased number of falls during the trial.[4]

A sedation scale based on behavioral observation and reflex activity can also be employed for a more graded assessment of the level of sedation.[9]

Q3: What is a good starting dose for this compound in rats to assess antidepressant-like effects while monitoring for sedation?

Based on the available literature, intraperitoneal (i.p.) doses of this compound in rats have ranged from 30 mg/kg to 50 mg/kg for studying its effects on the central nervous system.[1] For similar tricyclic antidepressants like imipramine (B1671792) and desipramine (B1205290), effective doses in behavioral tests have been reported between 10 and 20 mg/kg.[10][11]

Given the sedative potential of this compound, it is crucial to conduct a pilot dose-response study. A suggested starting range could be 10-30 mg/kg, administered 30-60 minutes before behavioral testing. Researchers should carefully observe the animals for signs of sedation and adjust the dose accordingly.

Q4: Are the sedative effects of this compound expected to be transient with chronic administration?

Studies with other sedative antidepressants, such as mirtazapine (B1677164), suggest that sedative effects can be more pronounced after acute administration and may become transient or diminish with chronic, repeated dosing.[5] While specific data for this compound is limited, it is plausible that some level of tolerance to the sedative effects may develop over time. Researchers conducting chronic studies should monitor for changes in sedation levels throughout the administration period.

Troubleshooting Guide

Issue: My rats are overly sedated and unable to perform behavioral tasks.

  • Solution 1: Dose Reduction. This is the most direct approach. Systematically lower the dose of this compound in subsequent experiments until the desired antidepressant-like effect is achieved with minimal sedation.

  • Solution 2: Adjust the Timing of Administration. The peak plasma concentration of this compound occurs 2 to 4 hours after administration.[1] Consider increasing the time between drug administration and behavioral testing to allow for a reduction in peak sedative effects.

  • Solution 3: Chronic Dosing Regimen. If your experimental design allows, switch from acute to chronic dosing. As mentioned in the FAQ, tolerance to the sedative effects may develop over a period of several days or weeks.[5]

Issue: I am not observing a clear separation between antidepressant-like effects and sedation.

  • Solution 1: Refine Behavioral Endpoints. Ensure your behavioral assays are sensitive enough to detect both effects. For example, in the Forced Swim Test (FST), a decrease in immobility suggests an antidepressant-like effect, but this could be confounded by general motor suppression due to sedation. Concurrently running an Open Field Test can help differentiate between these two possibilities. A true antidepressant effect should not be accompanied by significant hypoactivity.[4]

  • Solution 2: Comprehensive Behavioral Battery. Employ a battery of tests to get a fuller picture. For example, combine the FST or Sucrose Preference Test (for antidepressant effects) with the OFT and Rotarod Test (for sedation and motor coordination).[4][12] This allows for a more robust interpretation of the results.

Data Presentation

Table 1: Receptor Binding Profile of this compound

This table summarizes the in vitro binding affinities of this compound for various neurotransmitter receptors, which is crucial for understanding its pharmacological effects, including sedation.

Receptor/TransporterBinding Affinity (Kd, nM)Inhibition Constant (Ki, nM)Reference
Histamine H10.27-[13]
Serotonin 5-HT2A24-[13]
Alpha-1 Adrenergic24-[13]
Muscarinic Acetylcholine58-[13]
Dopamine D2180-[13]
Serotonin 5-HT2C680-[13]
Alpha-2 Adrenergic680-[13]
Dopamine D1>1000-[13]
Serotonin Transporter (SERT)-149[13]
Norepinephrine Transporter (NET)-2500[13]
Dopamine Transporter (DAT)-3800[13]

Table 2: Expected Effects of this compound on Behavioral Assays for Sedation

This table outlines the expected outcomes in common behavioral tests used to assess sedation, based on this compound's known pharmacological profile.

Behavioral TestParameterExpected Effect with Sedative DoseRationaleReference
Open Field Test Total Distance TraveledDecreaseSedative effects mediated by H1 and M1 receptor antagonism reduce overall movement.[4]
Rearing FrequencyDecreaseReduction in vertical exploratory behavior is consistent with sedative properties.[4]
Rotarod Test Latency to FallDecreaseImpaired motor coordination and balance due to sedative effects.[4]
Number of FallsIncreaseConsistent with decreased latency to fall.[4]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Maleate (B1232345)

This protocol details the preparation of this compound maleate for oral gavage or intraperitoneal injection in rats.[13]

  • Vehicle Selection:

    • For oral administration (gavage), use distilled water.

    • For intraperitoneal (IP) injections, use sterile 0.9% saline to maintain isotonicity.

  • Calculation of Concentration:

    • Determine the desired dose in mg/kg.

    • Determine the injection volume (typically 1-2 ml/kg for oral gavage and 1-5 ml/kg for IP injection in rats).

    • Calculate the required concentration (mg/ml) using the formula: Concentration = Dose / Injection Volume.

  • Dissolution:

    • Weigh the required amount of this compound maleate powder.

    • Gradually add the selected vehicle while vortexing or sonicating until the compound is fully dissolved.

    • Ensure the final solution is clear and free of particulates. For IP injections, the solution should be filter-sterilized through a 0.22 µm syringe filter.

  • Administration:

    • Oral Gavage: Gently restrain the rat. Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the rat. Gently insert the needle into the esophagus and slowly administer the calculated volume.

    • Intraperitoneal (IP) Injection: Securely restrain the rat to expose the abdomen. Locate the lower right quadrant of the abdomen. Use a 23-25 gauge needle and insert it at a 30-45 degree angle. Aspirate slightly to ensure proper placement before slowly injecting the solution.

Protocol 2: Open Field Test (OFT) for Locomotor Activity

This protocol describes the use of the OFT to assess the sedative effects of this compound.[4][6]

  • Apparatus: An open field arena (e.g., 100 x 100 x 40 cm for rats), made of a non-porous, easily cleaned material. The arena is typically divided into a central zone and a peripheral zone by video tracking software.

  • Procedure:

    • Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).

    • Gently place the rat in the center of the open field arena.

    • Allow the animal to explore the arena freely for a set period (e.g., 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

  • Data Analysis: Use automated video tracking software to analyze the following parameters:

    • Total distance traveled.

    • Time spent in the center versus the peripheral zone.

    • Frequency of rearing (vertical movements).

    • A significant decrease in total distance and rearing frequency compared to the vehicle-treated group indicates a sedative effect.

Protocol 3: Rotarod Test for Motor Coordination

This protocol details the use of the Rotarod Test to measure motor impairment due to sedation.[4][5]

  • Apparatus: A rotating rod apparatus with adjustable speed (e.g., from 4 to 40 rpm).

  • Procedure:

    • Habituation: For 1-3 days before testing, train the rats on the rotarod at a low, constant speed (e.g., 5 rpm) for 5 minutes each day to acclimate them.

    • Drug Administration: On the test day, administer this compound or vehicle at a predetermined time before testing.

    • Testing:

      • Place the rat on the rod at a low starting speed (e.g., 4 rpm).

      • Gradually increase the speed (e.g., from 4 to 40 rpm over 5 minutes).

      • Record the latency (time) for the rat to fall off the rod.

      • Perform 2-3 trials per animal with a sufficient inter-trial interval.

  • Data Analysis: Compare the average latency to fall between the this compound-treated and vehicle-treated groups. A significantly shorter latency to fall indicates impaired motor coordination, consistent with sedation.

Visualizations

cluster_workflow Experimental Workflow for Sedation Assessment A Dose-Response Pilot Study (e.g., 10, 20, 30 mg/kg this compound vs. Vehicle) B Drug Administration (IP or Oral Gavage) A->B C Behavioral Testing Battery (30-60 min post-injection) B->C D Open Field Test (Locomotor Activity) C->D Assess Sedation E Rotarod Test (Motor Coordination) C->E Assess Motor Impairment F Data Analysis: Compare this compound vs. Vehicle D->F E->F G Dose Selection: Optimal therapeutic dose with minimal sedative side effects F->G

Caption: Workflow for optimizing this compound dosage.

cluster_pathway Mechanism of this compound-Induced Sedation This compound This compound H1R Histamine H1 Receptor (in CNS) This compound->H1R Antagonizes (Blocks) Wakefulness Promotion of Wakefulness and Alertness H1R->Wakefulness Leads to Sedation Sedation / Drowsiness H1R->Sedation Blockade leads to Histamine Histamine Histamine->H1R Binds to & activates

Caption: this compound's primary mechanism of sedation.

References

Technical Support Center: Stability of Trimipramine in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of trimipramine (B1683260) in various solvent systems. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers in their laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are photodegradation, oxidation, and hydrolysis. Hydrolysis is generally more pronounced under strongly acidic or basic conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of an aqueous solution is a critical factor influencing this compound's stability. The rate of photolysis is significantly impacted by pH. Extreme pH values (highly acidic or alkaline) can accelerate hydrolysis. As a salt of a weak base, the solubility of this compound maleate (B1232345) is also pH-dependent, and changes in pH can lead to precipitation. It is recommended to use a slightly acidic to neutral pH to maintain both stability and solubility.

Q3: What are the known degradation products of this compound?

A3: Known degradation and metabolic products of this compound include desmethylthis compound, 2-hydroxythis compound, and this compound-N-oxide. Photodegradation primarily results in hydroxylated products.

Q4: How should I store this compound solutions to minimize degradation?

A4: To minimize degradation, this compound solutions should be protected from light by storing them in amber or light-resistant containers. It is also advisable to control the temperature, often by refrigerating at 2-8°C, and to deoxygenate the solvent to prevent oxidation. For in vitro studies using DMSO stock solutions, it is recommended to store them at -20°C or -80°C for long-term stability.

Q5: Can co-solvents be used to improve the solubility of this compound maleate in aqueous solutions?

A5: Yes, if solubility is an issue in an aqueous system, a co-solvent like ethanol (B145695) can be added, as this compound maleate is slightly soluble in it. However, it is important to note that the addition of co-solvents may alter the degradation kinetics.

Data on this compound Stability and Solubility

Solubility of this compound Maleate
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL-
Dimethylformamide (DMF)30 mg/mL-
Water14.29 mg/mLVery slightly soluble. Solubility can be enhanced with sonication and warming to 60°C.
Phosphate-Buffered Saline (PBS, pH 7.2)2 mg/mL-
Ethanol3 mg/mLSlightly soluble.
Methanol (B129727)Freely soluble-
ChloroformFreely soluble-
AcetoneSlightly soluble-
EtherVery slightly soluble-

Note: This table is a compilation of data from multiple sources and experimental conditions may vary.

Photodegradation of this compound in Aqueous Solution
ConditionDegradation Rate Constant (k)Half-life (t½)Notes
UV irradiation (polychromatic) in ultrapure waterNot explicitly stated91.8% degradation after 128 minutes at an initial concentration of 100 mg/L.The degradation rate is significantly influenced by initial concentration, pH, and temperature.

Quantitative data on the degradation kinetics of this compound in various organic solvents is limited in publicly available literature. Researchers should perform solvent-specific stability studies for their particular applications.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation or cloudiness in aqueous solution 1. pH Shift: Changes in pH affecting the solubility of this compound maleate.2. Excipient Incompatibility: Interaction with incompatible buffer salts or other excipients.3. Concentration Exceeds Solubility: The concentration of this compound maleate is too high for the chosen solvent system.1. Buffer the Solution: Maintain a stable pH using a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffers).2. Review Excipients: Ensure all components of the formulation are compatible.3. Adjust Concentration or Add Co-solvent: Consider reducing the concentration or adding a co-solvent like ethanol.
Discoloration of the solution (e.g., yellowing) Oxidative Degradation: The tertiary amine group or the dibenzazepine (B1670418) ring may have oxidized.1. Use an Antioxidant: Add an antioxidant such as ascorbic acid (0.01-0.1% w/v).2. Deoxygenate the Solvent: Purge the solvent with an inert gas (e.g., nitrogen or argon) before and during solution preparation.3. Use High-Purity Water: Use freshly distilled or deionized water with low levels of metal ion contaminants.
Loss of potency or appearance of unexpected peaks in HPLC analysis Chemical Degradation: This could be due to hydrolysis, oxidation, or photolysis.1. Control pH: Maintain the pH within a slightly acidic to neutral range.2. Protect from Light: Store solutions in amber or opaque containers.3. Control Temperature: Store solutions at recommended temperatures (e.g., 2-8°C).

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound Maleate

This protocol outlines a method for preparing a more stable aqueous solution of this compound maleate for experimental use.

Materials:

  • This compound Maleate

  • High-purity water (e.g., HPLC grade)

  • Suitable buffer salts (e.g., sodium phosphate monobasic and dibasic)

  • Antioxidant (e.g., ascorbic acid)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Deoxygenate the Water: Sparge the high-purity water with nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Prepare the Buffer: Prepare the desired buffer solution (e.g., 10 mM phosphate buffer, pH 6.8) using the deoxygenated water.

  • Add Antioxidant: Dissolve the antioxidant (e.g., ascorbic acid to a final concentration of 0.05% w/v) in the buffer solution.

  • Dissolve this compound Maleate: While stirring, slowly dissolve the this compound maleate in the antioxidant-containing buffer to the desired concentration. Gentle warming or sonication can be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage: Store the final solution in a tightly sealed, light-protected container at 2-8°C.

Protocol 2: Forced Degradation Study of this compound Maleate

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound maleate in a suitable solvent (e.g., 1 mg/mL in methanol or a water/acetonitrile (B52724) mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize the samples with 0.1 M NaOH.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize the samples with 0.1 M HCl.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C in a controlled temperature oven for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Analyze all stressed and control samples using a validated stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method for this compound Maleate

This protocol provides typical parameters for a stability-indicating RP-HPLC method. Method development and validation are essential for specific applications.

ParameterTypical Conditions
HPLC System Isocratic or Gradient HPLC with UV-Vis or PDA Detector
Column C18 column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5µm)
Mobile Phase A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) with pH adjustment. A common starting point is a 50:50 (v/v) ratio of acetonitrile and pH 3.2 buffer solution.
Flow Rate 1.0 - 1.5 mL/min
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C)
Detection Wavelength 254 nm or a wavelength determined from the UV spectrum of this compound.
Injection Volume 10 - 20 µL
Diluent Methanol or a mixture of the mobile phase components.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Weigh this compound Maleate B Dissolve in Chosen Solvent System A->B C Prepare Dilutions B->C D Acid Hydrolysis C->D Expose to Stress Conditions E Base Hydrolysis C->E Expose to Stress Conditions F Oxidation C->F Expose to Stress Conditions G Thermal C->G Expose to Stress Conditions H Photolysis C->H Expose to Stress Conditions I HPLC Analysis D->I Inject Samples E->I Inject Samples F->I Inject Samples G->I Inject Samples H->I Inject Samples J Data Acquisition I->J K Data Analysis (Peak Purity, % Degradation) J->K

Caption: Experimental workflow for a forced degradation study of this compound.

troubleshooting_guide Start Issue Encountered with This compound Solution Q1 What is the nature of the issue? Start->Q1 Precipitation Precipitation / Cloudiness Q1->Precipitation Precipitation Discoloration Discoloration Q1->Discoloration Discoloration Degradation Loss of Potency / Extra Peaks Q1->Degradation Degradation Sol_Precipitation Check pH Adjust Concentration Add Co-solvent Precipitation->Sol_Precipitation Sol_Discoloration Use Antioxidant Deoxygenate Solvent Use High-Purity Water Discoloration->Sol_Discoloration Sol_Degradation Control pH Protect from Light Control Temperature Degradation->Sol_Degradation

Caption: Troubleshooting decision tree for common issues with this compound solutions.

Technical Support Center: Preclinical Behavioral Testing of Trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the preclinical behavioral testing of Trimipramine (B1683260).

Frequently Asked Questions (FAQs)

Q1: Why are the results of my this compound study inconsistent across different experiments?

Inconsistent results with this compound can stem from several factors:

  • Animal Strain and Individual Differences: The genetic background of the animals significantly influences their behavioral response to this compound. Different strains of mice and rats can show varied sensitivity in common behavioral assays.[1][2] Individual differences in baseline behaviors within the same strain can also contribute to result variability.[3]

  • Pharmacokinetic Variability: this compound's metabolism is primarily handled by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19 in humans, which have known genetic polymorphisms.[4][5] This can lead to inter-individual differences in drug clearance and plasma concentrations. While specific rodent CYP isozyme contributions are not fully elucidated, metabolic differences are expected.[4]

  • Dose-Response Relationship: The behavioral effects of this compound are dose-dependent. An inadequate dose may not produce a discernible effect, while an excessive dose could lead to confounding side effects like sedation, which can be misinterpreted in behavioral tests.[3][6]

  • Acute vs. Chronic Administration: The neurochemical and behavioral effects of this compound can differ significantly between acute and chronic dosing regimens.[6][7] Chronic administration is often necessary to observe antidepressant-like effects, mirroring the delayed therapeutic onset in humans.[7][8]

Q2: My animals are showing excessive sedation. How can I differentiate this from an antidepressant-like effect in the Forced Swim Test or Tail Suspension Test?

This is a critical pitfall with this compound due to its potent antihistaminic (H1 receptor antagonism) and anticholinergic properties, which contribute to significant sedative effects.[6][9][10]

  • Dose Reduction: Consider lowering the dose of this compound. A high dose is likely to cause sedation that masks any potential antidepressant-like activity.

  • Time-Course Analysis: Vary the time between drug administration and testing. The peak sedative effects may occur at a different time point than the peak antidepressant-like effects.

  • Control Experiments: Include a locomotor activity test (e.g., open field test) to assess for general motor depression. A decrease in locomotor activity at the tested dose would suggest that the observed immobility in the FST or TST is likely due to sedation rather than a specific antidepressant-like effect.

Q3: I am not observing the expected antidepressant-like effects of this compound in my study. What could be the reason?

Several factors could contribute to a lack of observed efficacy:

  • Atypical Mechanism of Action: this compound is considered an atypical tricyclic antidepressant because it is a relatively weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake compared to other TCAs.[9][10][11] Its therapeutic effects are thought to be more reliant on its antagonism of various neurotransmitter receptors.[9][10] Therefore, behavioral tests that heavily rely on monoamine reuptake inhibition for a positive signal may not be as sensitive to this compound's effects.

  • Inappropriate Behavioral Assay: Some behavioral tests are more sensitive to chronic antidepressant treatment. For example, the novelty-suppressed feeding test is sensitive to chronic, but not acute, antidepressant administration, which aligns with the clinical timeline of antidepressant action.[7][8]

  • Sex Differences: There is evidence for sex-based differences in response to antidepressants in both preclinical and clinical studies.[12][13][14][15] Ensure that both male and female animals are included in the study design, and analyze the data for potential sex-specific effects. The estrous cycle in female rodents can also influence behavioral outcomes.[16]

  • Metabolism: this compound is extensively metabolized into active metabolites like desmethylthis compound, which may contribute to its overall pharmacological effect.[5][9] Factors influencing metabolism, such as co-administered drugs or genetic differences in metabolic enzymes, could alter the drug's efficacy.[17][18]

Troubleshooting Guides

Problem: High Variability in Forced Swim Test (FST) / Tail Suspension Test (TST) Results
Potential Cause Troubleshooting Steps
Inconsistent Drug Administration Ensure the drug formulation is homogenous and administered consistently (e.g., time of day, route of administration). Prepare fresh solutions daily.[4]
Environmental Stressors Minimize environmental stressors in the animal facility. Maintain consistent light/dark cycles, temperature, and noise levels. Acclimate animals to the testing room for at least 60 minutes before the test.[6]
Experimenter Bias The experimenter scoring the behavior should be blinded to the treatment groups.
Animal Handling Handle animals consistently and gently to minimize stress-induced behavioral changes.
Problem: No Effect in the Novelty-Suppressed Feeding (NSF) Test
Potential Cause Troubleshooting Steps
Acute Dosing Regimen The NSF test is typically sensitive to chronic, not acute, antidepressant administration.[7][8] Ensure your study design incorporates a chronic dosing schedule (e.g., daily for 2-4 weeks).
Insufficient Food Deprivation Ensure animals are adequately food-deprived (typically 24 hours) before the test to provide sufficient motivation to eat.[7][8]
Habituation to the Test Arena The novelty of the arena is crucial. Avoid pre-exposing the animals to the testing environment.
Inappropriate Lighting The test arena should be brightly lit to create an anxiogenic environment.[7]

Quantitative Data Summary

Parameter Rodent Models (General Guidance) Reference
Species/Strain Rat (Sprague-Dawley), Mouse (C57BL/6, Swiss)[1][6]
Dosage Range (example) 5, 10, 20 mg/kg (dose-response evaluation is critical)[6]
Vehicle 0.9% Saline or 0.5% Methylcellulose[6]
Route of Administration Oral (PO) via gavage, Intraperitoneal (IP) injection[4]
Time of Administration Before Test (Acute) 30-60 minutes[6]

Experimental Protocols

Forced Swim Test (FST)
  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm for mice).[19][20]

  • Procedure:

    • Administer this compound or vehicle at the predetermined time before the test.

    • Gently place the mouse into the cylinder.

    • The total test duration is typically 6 minutes.[19][20]

    • Record the duration of immobility, usually during the last 4 minutes of the test.[3][19] Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.[3][19]

  • Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Tail Suspension Test (TST)
  • Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended, preventing it from reaching any surfaces.[6][21]

  • Procedure:

    • Administer this compound or vehicle 30-60 minutes before the test.[6]

    • Suspend the mouse by its tail using adhesive tape, attached approximately 1-2 cm from the tip of the tail.[3][6][22]

    • The test duration is typically 6 minutes.[6][21][22]

    • Record the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[6]

  • Data Analysis: Compare the immobility time between the treated and control groups.

Novelty-Suppressed Feeding (NSF) Test
  • Apparatus: A novel, brightly lit open field arena (e.g., 50x50 cm). A single food pellet is placed in the center of the arena.[7][8]

  • Procedure:

    • Food deprive the mice for 24 hours before the test.[7][8]

    • Administer this compound or vehicle following a chronic dosing schedule.

    • Place the mouse in a corner of the arena.

    • Measure the latency to begin eating (biting the food pellet). The test is typically run for a maximum of 5-10 minutes.[8]

  • Data Analysis: Compare the latency to eat between the different treatment groups. A decrease in latency is indicative of an anxiolytic/antidepressant-like effect.[23][24]

Visualizations

Trimipramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft TRIM This compound SERT Serotonin Transporter (SERT) TRIM->SERT Weak Inhibition NET Norepinephrine Transporter (NET) TRIM->NET Weak Inhibition H1 H1 Receptor TRIM->H1 Strong Antagonism Alpha1 α1-Adrenergic Receptor TRIM->Alpha1 Strong Antagonism M_ACh Muscarinic Acetylcholine Receptor TRIM->M_ACh Moderate Antagonism D2 D2 Receptor TRIM->D2 Moderate Antagonism FiveHT2A 5-HT2A Receptor TRIM->FiveHT2A Strong Antagonism Serotonin_vesicle Serotonin Serotonin 5-HT Serotonin_vesicle->Serotonin Release NE_vesicle Norepinephrine NE NE NE_vesicle->NE Release Serotonin->SERT Reuptake Serotonin->FiveHT2A NE->NET Reuptake NE->Alpha1

Caption: this compound's atypical mechanism of action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., C57BL/6 mice, consider both sexes) Acclimation Acclimation (1-2 weeks) Animal_Selection->Acclimation Baseline Baseline Behavioral Characterization (Optional) Acclimation->Baseline Acute Acute Dosing (Single Injection) Baseline->Acute Chronic Chronic Dosing (e.g., 21 days) Baseline->Chronic FST_TST Forced Swim Test (FST) or Tail Suspension Test (TST) Acute->FST_TST Locomotor Locomotor Activity (Control for Sedation) Acute->Locomotor NSF Novelty-Suppressed Feeding (NSF) Chronic->NSF Chronic->Locomotor Stats Statistical Analysis (e.g., ANOVA, t-test) FST_TST->Stats NSF->Stats Locomotor->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Preclinical behavioral testing workflow.

References

Technical Support Center: Mitigating Trimipramine-Induced Cardiotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the mitigation of trimipramine-induced cardiotoxicity in experimental animal models. Given that much of the detailed mechanistic research has been conducted on other tricyclic antidepressants (TCAs) like amitriptyline (B1667244) and clomipramine (B1669221), this document extrapolates from the broader class effects, a common practice in toxicological studies.

Frequently Asked Questions (FAQs)

Section 1: Understanding This compound (B1683260) Cardiotoxicity

Q1: What are the primary mechanisms of this compound-induced cardiotoxicity?

A1: this compound, like other tricyclic antidepressants, induces cardiotoxicity through a multi-factorial process. The most critical mechanisms identified in animal studies include:

  • Blockade of Fast Sodium Channels: This is the most significant cause of acute toxicity. It slows the initial, rapid depolarization of the cardiac action potential (Phase 0), leading to a widening of the QRS complex on an electrocardiogram (ECG). This conduction delay can precipitate life-threatening ventricular arrhythmias.[1][2]

  • Inhibition of Potassium Channels: Blockade of potassium channels can delay cardiac repolarization, leading to a prolongation of the QT interval and an increased risk of tachyarrhythmias.[1]

  • Induction of Oxidative Stress: Studies on TCAs like clomipramine have shown they can increase the production of free radicals and deplete endogenous antioxidants (e.g., glutathione) in myocardial tissue.[3] This oxidative stress contributes to cellular damage.[3][4][5]

  • Anticholinergic and α-Adrenergic Blockade: These effects contribute to sinus tachycardia and hypotension, respectively, further compromising cardiovascular function during an overdose scenario.[1][6]

This compound This compound Na_Channel Fast Sodium Channel Blockade This compound->Na_Channel K_Channel Potassium Channel Blockade This compound->K_Channel Oxidative_Stress Oxidative Stress (↑ ROS, ↓ GSH) This compound->Oxidative_Stress Autonomic Anticholinergic & α-Adrenergic Blockade This compound->Autonomic QRS QRS Widening (Conduction Delay) Na_Channel->QRS slows depolarization QT QT Prolongation K_Channel->QT delays repolarization Damage Myocardial Cell Damage Oxidative_Stress->Damage Vitals Tachycardia & Hypotension Autonomic->Vitals Cardiotoxicity Cardiotoxicity (Arrhythmias, Hypotension) QRS->Cardiotoxicity QT->Cardiotoxicity Damage->Cardiotoxicity Vitals->Cardiotoxicity

Caption: Key mechanisms of this compound-induced cardiotoxicity.
Section 2: Experimental Models and Assessment

Q2: How can I reliably induce and measure cardiotoxicity in a rat model?

A2: Inducing and measuring TCA-induced cardiotoxicity requires a well-defined protocol. Key considerations include the dose, route of administration, and monitoring parameters. Studies on related TCAs provide a strong starting point.

Table 1: Example Doses of TCAs Used to Induce Cardiotoxicity in Animal Models

CompoundAnimal ModelDoseRouteKey Toxic Effects ObservedReference
AmitriptylineRat100 mg/kgIntraperitoneal (i.p.)Conduction abnormalities (↑ QRS, ↑ QT), elevated cTnT[7]
ClomipramineRat45 mg/kgSingle injectionQRS widening, increased lipid peroxides, decreased glutathione (B108866)[3]
AmitriptylineDog15-80 mg/kgIntravenous (i.v.) infusionCardiotoxicity (unspecified)[8]
Imipramine (B1671792)Rati.v. infusion until cardiac arrestIntravenous (i.v.)Disturbances in cardiac conduction[9]

Key Assessment Parameters:

  • Electrocardiography (ECG): This is the most critical tool. Focus on measuring the QRS duration and the QT interval. A QRS duration greater than 100-120 milliseconds is a key indicator of severe toxicity.[2][10]

  • Hemodynamics: Monitor blood pressure and heart rate. Hypotension is a major consequence of TCA overdose.[6][11]

  • Biochemical Markers: Measure serum levels of cardiac troponin T (cTnT) or I (cTnI) as indicators of myocardial injury.[7] Lactate dehydrogenase (LDH) can also be used.[3]

  • Oxidative Stress Markers: In terminal studies, heart tissue can be analyzed for levels of lipid peroxides (e.g., malondialdehyde) and antioxidant capacity (e.g., glutathione, superoxide (B77818) dismutase).[3]

start Select Animal Model (e.g., Sprague Dawley Rat) acclimate Acclimatization Period start->acclimate groups Divide into Groups (Control, this compound, This compound + Mitigation) acclimate->groups baseline Record Baseline Data (ECG, Blood Pressure) groups->baseline admin Administer Vehicle, This compound, or Mitigating Agent + this compound baseline->admin monitor Continuous Monitoring (ECG, Vitals) admin->monitor endpoint At Pre-defined Endpoint or Onset of Severe Toxicity monitor->endpoint collect Collect Samples (Blood, Heart Tissue) endpoint->collect analysis Data Analysis (ECG parameters, Biomarkers, Histopathology, Survival) collect->analysis end Conclusion analysis->end

Caption: General experimental workflow for a cardiotoxicity study.
Section 3: Mitigation Strategies & Protocols

Q3: What is the first-line treatment for mitigating TCA-induced cardiotoxicity in animal studies, and what is the protocol?

A3: Sodium bicarbonate is the universally recognized first-line intervention for reversing the cardiotoxic effects of TCA overdose, primarily the QRS prolongation.[1][10][12] Its efficacy is attributed to two main mechanisms:

  • Sodium Loading: The increased extracellular sodium concentration helps to overcome the competitive blockade of fast sodium channels by the TCA.[2][10]

  • Alkalinization: Increasing the serum pH reduces the amount of active, ionized TCA, thereby decreasing its binding to sodium channels.[10]

Experimental Protocol: Sodium Bicarbonate Rescue in a Rat Model of Amitriptyline Toxicity

This protocol is adapted from studies on amitriptyline but is applicable to this compound.

  • Animal Model: Male Sprague Dawley rats.

  • Toxicity Induction: Administer a toxic dose of this compound (start with a dose-finding study, but a range of 45-100 mg/kg i.p. based on related TCAs is a reasonable starting point).[3][7]

  • Monitoring: Continuously record ECG and blood pressure.

  • Intervention Trigger: Administer sodium bicarbonate when the QRS duration increases by a pre-determined amount (e.g., doubles from baseline or exceeds 100ms).[10][12]

  • Treatment:

    • Bolus Dose: Administer an intravenous (i.v.) bolus of 1-2 mEq/kg of 8.4% sodium bicarbonate.[2][11]

    • Repeat Bolus: Repeat the bolus as needed if QRS widening or hypotension persists.[10]

    • Continuous Infusion (Optional): Follow the initial bolus with an infusion to maintain a target serum pH of 7.45-7.55.[2][10]

  • Control Groups: Include a group receiving this compound followed by a saline vehicle to confirm the cardiotoxic effects without intervention.

  • Endpoints: Survival time, time to QRS normalization, and changes in blood pressure.

Table 2: Efficacy of Interventions in TCA Cardiotoxicity Animal Models

InterventionAnimal ModelTCA UsedKey FindingsReference
Sodium Bicarbonate DogAmitriptylineReversed dysrhythmias, decreased QRS width, increased blood pressure.[12]
Sodium Bicarbonate RatAmitriptylineReduced severity of ECG changes, prolonged survival time.[1]
Hypertonic Saline RatAmitriptylineEffects on reducing cardiotoxicity were similar to sodium bicarbonate.[1]
Paricalcitol RatAmitriptylineDecreased conduction abnormalities (QRS, QT), reduced cTnT levels.[7]

Q4: Are antioxidants a viable strategy to prevent this compound cardiotoxicity?

A4: Yes, targeting oxidative stress is a promising, though less established, strategy. Since TCAs can induce free radical generation, antioxidants may offer a protective effect.[3] While clinical use is not standard, this is an active area of preclinical research.

  • Evidence: A study on clomipramine showed that it significantly increased lipid peroxides and decreased glutathione in the myocardium.[3] The addition of a hydroxyl radical scavenger or an iron chelator counteracted these effects in vitro.[3] Research on other cardiotoxic agents, like anthracyclines, has extensively explored antioxidants such as carvedilol (B1668590) and natural polyphenols with some success in animal models.[4][13]

  • Potential Agents for Study:

    • N-acetylcysteine (NAC): A glutathione precursor.

    • Carvedilol: A beta-blocker with potent antioxidant properties.[4]

    • Vitamin E or C.

    • Natural compounds like resveratrol (B1683913) or quercetin.[13]

  • Experimental Design: In an antioxidant study, the protective agent would typically be administered as a pre-treatment before the this compound challenge. The endpoints would include not only ECG and hemodynamic parameters but also detailed biochemical analysis of oxidative stress markers in the heart tissue.

Section 4: Troubleshooting Guide

Q5: My animals are experiencing rapid mortality, preventing me from testing my intervention. What should I do?

A5: This is a common issue when establishing a model of acute, severe toxicity.

  • Solution 1: Adjust the Dose: The dose of this compound may be too high. Conduct a dose-response study to find a dose that reliably induces cardiotoxicity (e.g., significant QRS widening) but allows a sufficient time window for intervention. A potentially lethal dose for TCAs can cause death within 1-2 hours if untreated.[11]

  • Solution 2: Change the Administration Route: Intravenous (i.v.) infusion allows for precise control over the drug delivery and the onset of toxicity. You can stop the infusion once the desired level of cardiotoxicity is achieved.[9][12] This is more controlled than a single intraperitoneal (i.p.) bolus.

  • Solution 3: Prophylactic Intervention: For some studies, you may administer the mitigating agent before the this compound challenge to assess a preventative effect rather than a rescue effect.

Q6: I am not observing significant QRS widening after administering this compound. Why might this be?

A6: This indicates the cardiotoxic threshold has not been reached.

  • Troubleshooting Steps:

    • Verify Dose and Compound Integrity: Ensure your dose calculations are correct and that the this compound solution is properly prepared and has not degraded.

    • Increase the Dose: You are likely in the sub-toxic range. Increase the dose incrementally in subsequent experiments.

    • Check Animal Strain/Species: Different strains or species of animals can have varying sensitivities to drug toxicity. Ensure the model you have chosen is appropriate. Most TCA cardiotoxicity studies use rats or dogs.[1][8][12]

    • Review Anesthesia: If you are using an anesthetized model, ensure the anesthetic agent does not have confounding cardioprotective or cardiodepressant effects that could mask the effects of this compound.

problem Unexpected Result: No Significant QRS Widening q1 Was the dose calculated correctly? problem->q1 fix1 Recalculate dose and re-run experiment q1->fix1 No q2 Is the this compound solution fresh and properly prepared? q1->q2 Yes a1_yes Yes a1_no No fix1->problem fix2 Prepare fresh solution and re-run experiment q2->fix2 No q3 Is the dose sufficient based on literature? q2->q3 Yes a2_yes Yes a2_no No fix2->problem fix3 Perform dose-escalation study to find toxic dose q3->fix3 No q4 Is the anesthetic agent masking the effect? q3->q4 Yes a3_yes Yes a3_no No fix3->problem fix4 Review literature for alternative anesthetics or use a conscious model q4->fix4 Yes end Problem likely resolved q4->end No a4_yes Yes a4_no No fix4->problem

Caption: Troubleshooting logic for absent cardiotoxic effects.

References

Technical Support Center: Improving the Oral Bioavailability of Trimipramine in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Trimipramine (B1683260) in research animals.

FAQs & Troubleshooting Guides

This section addresses common issues encountered during experimental work with this compound, offering potential solutions and guidance.

Formulation and Administration

Question: My this compound maleate (B1232345) salt is not dissolving well in water for my oral gavage solution. What can I do?

Answer: this compound maleate has limited water solubility, which can be a challenge. Here are a few troubleshooting steps:

  • Vehicle Selection: While water or saline can be used, for higher concentrations, a co-solvent system may be necessary. A common vehicle for oral administration in rodents is 0.5% methylcellulose (B11928114) in water.[1] For a clear solution, a formulation containing Dimethyl Sulfoxide (DMSO), PEG300, and Tween-80 in saline can be effective.

  • Preparation Technique: Ensure you are using fresh solutions. When preparing, gradually add the vehicle to the this compound maleate powder while vortexing or sonicating to aid dissolution.[1]

  • pH Adjustment: The solubility of this compound is pH-dependent. Ensure the pH of your vehicle is within a suitable range for dissolution and stability.

Question: I'm observing high variability in the plasma concentrations of this compound in my animal cohort after oral administration. What are the potential causes?

Answer: High inter-individual variability is a known characteristic of this compound's pharmacokinetics.[1][2] Several factors can contribute to this:

  • First-Pass Metabolism: this compound undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C19 in humans.[3] Genetic polymorphisms in these enzymes can lead to significant differences in metabolism between individual animals, even within the same strain.

  • Gavage Technique: Inconsistent oral gavage technique can lead to variability in the amount of drug delivered to the stomach. Ensure all personnel are properly trained and the technique is standardized.

  • Food Effects: The presence of food in the stomach can alter the rate and extent of drug absorption. For consistency, it is recommended to fast the animals overnight before dosing, unless the study protocol requires a fed state.

  • Formulation Issues: If using a suspension, inadequate resuspension before each dose can lead to inaccurate dosing. Ensure the suspension is uniformly mixed.

Question: What are some advanced formulation strategies I can use to improve the oral bioavailability of this compound?

Answer: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4] This increases the dissolution rate and absorption of lipophilic drugs like this compound. A study on a liquid SMEDDS formulation of this compound maleate demonstrated enhanced aqueous solubility and dissolution rate.[4]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. This can be achieved through methods like melting, solvent evaporation, or hot-melt extrusion. Solid dispersions can increase the dissolution rate of poorly water-soluble drugs by presenting the drug in an amorphous form and increasing its wettability.

  • Nanoparticle-Based Formulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect the drug from degradation in the gastrointestinal tract, enhance its absorption across the intestinal epithelium, and potentially reduce first-pass metabolism.[5][6][7] Nanoparticles can improve the oral bioavailability of drugs by various mechanisms, including increased surface area for dissolution and mucoadhesion.[6][7]

Pharmacokinetic Studies

Question: I am planning a pharmacokinetic study of a novel this compound formulation in rats. What are the key considerations for the study design?

Answer: A well-designed pharmacokinetic study is crucial for accurately assessing the bioavailability of your formulation. Key considerations include:

  • Animal Model: Sprague-Dawley rats are a commonly used species for pharmacokinetic studies.[3] Ensure the animals are healthy and acclimatized to the laboratory environment.

  • Dosing: Oral administration is typically performed via oral gavage. An intravenous (IV) dose group is essential to determine the absolute bioavailability. The IV solution should be sterile and administered via a suitable vein (e.g., tail vein or jugular vein).[1]

  • Blood Sampling: Serial blood samples can be collected from a single animal via the tail vein or saphenous vein. Alternatively, terminal blood collection via cardiac puncture can be performed at different time points in different groups of animals. Use appropriate anticoagulants (e.g., EDTA or heparin) in the collection tubes.[1]

  • Sample Processing and Analysis: Plasma should be separated by centrifugation and stored at -80°C until analysis.[1] A validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is required for the sensitive and specific quantification of this compound in plasma.[1]

Question: How do I handle and process the blood samples for this compound analysis?

Answer: Proper sample handling is critical for accurate results:

  • Collection: Collect blood into tubes containing an anticoagulant like EDTA or heparin.

  • Centrifugation: Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Transfer the plasma supernatant to clean tubes and immediately freeze at -80°C to prevent degradation of the analyte.

  • Sample Preparation for Analysis: A common method for plasma sample cleanup before LC-MS/MS analysis is protein precipitation. This typically involves adding a protein precipitating agent like acetonitrile (B52724) or methanol (B129727) to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The clear supernatant is then transferred for injection into the LC-MS/MS system.[1]

Data Presentation

Direct comparative in vivo pharmacokinetic data for different advanced formulations of this compound in research animals is limited in publicly available literature. The following table summarizes the pharmacokinetic parameters of a standard oral solution of this compound in humans, which can serve as a reference point. Researchers should aim to generate similar data for their novel formulations in the chosen animal model to allow for a meaningful comparison.

Table 1: Pharmacokinetic Parameters of Oral this compound in Humans [1][8]

ParameterValue (Mean ± SE or Range)
Tmax (Time to Peak Plasma Concentration) 3.1 ± 0.6 hours
Cmax (Peak Plasma Concentration) 28.2 ± 4.4 ng/mL
Elimination Half-life (t1/2) 23 ± 1.9 hours
Absolute Bioavailability 41.4% ± 4.4% (range: 17.8% to 62.7%)

Note: These values were obtained from studies in human subjects and should be interpreted with caution when extrapolating to rodent models due to physiological and metabolic differences.[3]

While specific in vivo data for advanced this compound formulations in animals is scarce, a study on a liquid self-microemulsifying drug delivery system (L-SMEDDS) of this compound maleate showed promising in vitro results, with rapid self-emulsification (within 30-35 seconds) and a small droplet size (around 250 nm), suggesting potential for enhanced oral absorption.[4]

Experimental Protocols

Preparation of this compound Maleate Oral Suspension (Control)

Materials:

  • This compound maleate powder

  • 0.5% (w/v) Methylcellulose solution in sterile water

  • Mortar and pestle

  • Graduated cylinder

  • Magnetic stirrer and stir bar

Protocol:

  • Calculate the required amount of this compound maleate and 0.5% methylcellulose solution based on the desired final concentration and total volume.

  • Weigh the this compound maleate powder accurately.

  • Place the powder in a mortar and add a small volume of the 0.5% methylcellulose solution to form a smooth paste.

  • Gradually add the remaining methylcellulose solution while continuously triturating to ensure a uniform suspension.

  • Transfer the suspension to a beaker and stir continuously using a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.

  • Always stir the suspension immediately before drawing each dose to ensure uniform dosing.

In Vivo Pharmacokinetic Study in Rats

Animal Model:

  • Male Sprague-Dawley rats (250-300 g)

  • Animals should be fasted overnight (with free access to water) before dosing.

Dosing:

  • Oral (PO) Group: Administer the this compound formulation (e.g., control suspension or test formulation) via oral gavage at a dose of 10 mg/kg. The dosing volume should not exceed 10 mL/kg.

  • Intravenous (IV) Group: Administer a sterile, filtered solution of this compound maleate in saline via the tail vein at a dose of 2 mg/kg.

Blood Sampling:

  • Collect serial blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

Sample Processing:

  • Centrifuge the blood samples at 4°C (e.g., 1500 x g for 10 minutes) to separate the plasma.

  • Transfer the plasma to clean, labeled microcentrifuge tubes.

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalysis (LC-MS/MS):

  • Sample Preparation: Perform protein precipitation by adding three volumes of cold acetonitrile (containing an internal standard) to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column coupled to a tandem mass spectrometer.

  • Quantification: Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma.

Pharmacokinetic Analysis:

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

  • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Visualizations

Experimental_Workflow cluster_Preparation Formulation Preparation cluster_Dosing Animal Dosing cluster_Sampling Sample Collection cluster_Analysis Bioanalysis cluster_Data Data Interpretation Formulation Prepare this compound Formulation (e.g., Suspension, SMEDDS) Dosing Oral Gavage to Rats (Fasted Condition) Formulation->Dosing Sampling Serial Blood Sampling (e.g., Tail Vein) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Bioavailability Calculate Oral Bioavailability PK_Analysis->Bioavailability Trimipramine_Metabolism This compound This compound Desmethylthis compound Desmethylthis compound (Active Metabolite) This compound->Desmethylthis compound CYP2C19, CYP2C9 (N-Demethylation) Hydroxythis compound 2-Hydroxythis compound (Inactive Metabolite) This compound->Hydroxythis compound CYP2D6 (Hydroxylation) Hydroxydesmethyl 2-Hydroxydesmethyl- This compound (Inactive Metabolite) Desmethylthis compound->Hydroxydesmethyl CYP2D6 (Hydroxylation) Excretion Excretion (Urine) Hydroxythis compound->Excretion Hydroxydesmethyl->Excretion

References

Technical Support Center: Method Refinement for Consistent Trimipramine Delivery via Oral Gavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable delivery of trimipramine (B1683260) via oral gavage in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Preparation

Q1: What is the recommended vehicle for oral gavage of this compound?

A1: For this compound maleate (B1232345), which is slightly soluble in water, a suspension in 0.5% methylcellulose (B11928114) in sterile water is a commonly recommended vehicle.[1][2] Saline (0.9% NaCl) can also be used, particularly if the this compound maleate can be fully dissolved.[3]

Q2: My this compound maleate is not dissolving completely in water. What should I do?

A2: this compound maleate is described as "very slightly soluble" or "slightly soluble" in water.[3][4] To aid dissolution, you can use ultrasonic and warming (up to 60°C), which may achieve a solubility of up to 14.29 mg/mL.[2] If complete dissolution is not achieved, creating a homogenous suspension is critical. This can be done by grinding the powder to a fine consistency, creating a paste with a small amount of the vehicle, and then gradually adding the rest of the vehicle while stirring or vortexing.[5]

Q3: How do I prepare a 0.5% methylcellulose solution?

A3: To prepare a 0.5% (w/v) methylcellulose solution, slowly add 0.5 g of methylcellulose powder to 100 mL of sterile water while stirring vigorously.[5] A common method is to heat about one-third of the water to 80-90°C, disperse the powder in the hot water, and then add the remaining two-thirds as cold water while continuing to stir until the solution is clear and viscous.[6]

Q4: How stable are this compound solutions for oral gavage?

A4: Aqueous solutions of this compound can be susceptible to degradation. It is recommended to prepare formulations fresh on the day of dosing.[4] this compound is also known to be sensitive to UV light, so solutions should be stored in amber or light-resistant containers.[7] The stability of this compound in solution is also pH-dependent, with extreme pH values potentially accelerating degradation.[7]

Dosing & Administration

Q5: What is a typical oral gavage dose for this compound in rats or mice?

A5: Specific oral gavage doses for this compound in rodent behavioral studies are not widely published. However, a chronic toxicity study in rats used daily oral doses of 6.67, 20, and 60 mg/kg.[5] For the similar tricyclic antidepressant imipramine, oral doses of 10 mg/kg and 30 mg/kg have been used in rats for behavioral models.[8] Researchers should determine the optimal dose for their specific study design, potentially starting with a lower dose and escalating.

Q6: I am observing high variability in my experimental results. What could be the cause?

A6: High variability can stem from several factors. This compound itself has incomplete and variable systemic bioavailability in humans (ranging from 17.8% to 62.7%), and similar variability can be expected in rodents.[9] Inconsistent formulation (e.g., non-homogenous suspension), inaccuracies in the gavage procedure, or stress induced by the procedure can all contribute to variability. Ensuring a consistent and gentle gavage technique is crucial.

Q7: What are the potential complications of oral gavage and how can I avoid them?

A7: Potential complications include esophageal trauma, aspiration pneumonia, and perforation of the esophagus or stomach. To minimize these risks:

  • Use the correct gavage needle size: The needle should have a smooth, ball-tipped end. The appropriate gauge and length depend on the size of the animal (see table below).

  • Measure the insertion depth: Before insertion, measure the needle from the tip of the animal's nose to the last rib to avoid stomach perforation.[3]

  • Proper restraint: Ensure the animal's head and neck are in a straight line with its body to facilitate smooth passage of the needle into the esophagus.[5]

  • Do not force the needle: If resistance is met, withdraw the needle and try again. The animal should be allowed to swallow the tube as it is gently advanced.

Data Presentation

Table 1: this compound Maleate Solubility

SolventSolubilityReference
WaterVery slightly soluble / Slightly soluble[3][4]
Water (with ultrasonic and heat to 60°C)14.29 mg/mL[2]
Ethanol (96%)Slightly soluble[3][4]
ChloroformFreely soluble[3][4]
MethanolFreely soluble[4]

Table 2: Recommended Gavage Needle Sizes for Rodents

SpeciesWeightGaugeLengthBall DiameterMax Volume
Mouse < 14 g24 G2.5 cm (1 inch)1.25 mm10 mL/kg
> 14 g22-20 Gup to 3.8 cm (1.5 inch)up to 2.25 mm10 mL/kg
Rat 10 mL/kg
Data for rats is less standardized by weight in the provided results, but the maximum volume is consistently cited as 10 mL/kg. Needle size should be chosen based on the specific size and age of the rat.

Table 3: Rodent Oral Toxicity Data for this compound Maleate

SpeciesLD50 (Oral)
Rat800 mg/kg
Mouse425 mg/kg
(Source: Santa Cruz Biotechnology, Inc. Safety Data Sheet)

Experimental Protocols

Protocol 1: Preparation of 0.5% Methylcellulose Vehicle

  • Materials: Methylcellulose powder, sterile water, magnetic stirrer and stir bar, beakers, graduated cylinders.

  • Procedure:

    • Calculate the required volume of 0.5% methylcellulose solution.

    • Heat approximately one-third of the total required volume of sterile water to 80-90°C in a beaker with a magnetic stir bar.

    • Slowly add the weighed methylcellulose powder (0.5 g for every 100 mL of final solution) to the hot water while stirring vigorously to ensure the powder is fully wetted and dispersed.[6]

    • Remove the beaker from the heat and add the remaining two-thirds of the volume as cold sterile water.

    • Continue stirring in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution becomes clear and viscous.[6]

    • Store the vehicle at 4°C.

Protocol 2: Preparation of this compound Maleate Suspension for Oral Gavage

  • Materials: this compound maleate powder, prepared 0.5% methylcellulose vehicle, analytical balance, mortar and pestle, spatula, vortex mixer or magnetic stirrer.

  • Procedure:

    • Calculate the total amount of this compound maleate needed based on the desired dose (mg/kg), the number of animals, and their average weight. Include a small overage (10-20%) to account for potential loss.

    • Weigh the calculated amount of this compound maleate powder.

    • If necessary, use a mortar and pestle to grind the powder to a fine, uniform consistency.[5]

    • Transfer the powder to a suitable container.

    • Add a small volume of the 0.5% methylcellulose vehicle to the powder and triturate with a spatula to form a smooth, uniform paste. This step is crucial for preventing clumping.[5]

    • Gradually add the remaining vehicle in small portions while continuously stirring or vortexing to ensure the drug is evenly suspended.

    • Prepare the suspension fresh daily and store it protected from light.[4][7]

    • Before each administration, vortex the suspension thoroughly to ensure a homogenous dose is drawn into the syringe.

Protocol 3: Oral Gavage Procedure in Rodents

  • Materials: Prepared this compound suspension, appropriately sized oral gavage needles, syringes.

  • Procedure:

    • Weigh the animal to determine the precise dosing volume (not to exceed 10 mL/kg).[4]

    • Draw the calculated volume of the homogenous this compound suspension into the syringe. Ensure there are no air bubbles.

    • Gently but firmly restrain the animal, ensuring the head and neck are aligned straight with the body to straighten the path to the esophagus.[5]

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the animal to swallow the needle as you gently advance it. If any resistance is felt, immediately stop and withdraw the needle to prevent injury. Do not force the needle.

    • Once the needle is at the predetermined depth (measured from the nose to the last rib), slowly administer the solution over 2-3 seconds.

    • After administration, slowly and smoothly withdraw the needle.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation, for at least 10 minutes post-dosing.

Mandatory Visualizations

G cluster_0 Vehicle Preparation (0.5% Methylcellulose) cluster_1 This compound Suspension Preparation cluster_2 Oral Gavage Administration Heat 1/3 of Water (80-90°C) Heat 1/3 of Water (80-90°C) Disperse Methylcellulose Powder Disperse Methylcellulose Powder Heat 1/3 of Water (80-90°C)->Disperse Methylcellulose Powder Vigorous Stirring Add Remaining 2/3 Cold Water Add Remaining 2/3 Cold Water Disperse Methylcellulose Powder->Add Remaining 2/3 Cold Water Create Dispersion Stir Until Clear & Viscous Stir Until Clear & Viscous Add Remaining 2/3 Cold Water->Stir Until Clear & Viscous Cooling Weigh this compound Maleate Weigh this compound Maleate Create Paste with Vehicle Create Paste with Vehicle Weigh this compound Maleate->Create Paste with Vehicle Triturate Gradually Add Remaining Vehicle Gradually Add Remaining Vehicle Create Paste with Vehicle->Gradually Add Remaining Vehicle Vortex/Stir Homogenous Suspension Homogenous Suspension Gradually Add Remaining Vehicle->Homogenous Suspension Ensure Uniformity Calculate & Draw Dose Calculate & Draw Dose Restrain Animal Restrain Animal Calculate & Draw Dose->Restrain Animal Ensure Correct Volume Insert Gavage Needle Insert Gavage Needle Restrain Animal->Insert Gavage Needle Align Head & Neck Administer Suspension Slowly Administer Suspension Slowly Insert Gavage Needle->Administer Suspension Slowly No Resistance Withdraw Needle & Monitor Withdraw Needle & Monitor Administer Suspension Slowly->Withdraw Needle & Monitor Observe for Distress Vehicle Preparation (0.5% Methylcellulose) Vehicle Preparation (0.5% Methylcellulose) This compound Suspension Preparation This compound Suspension Preparation Oral Gavage Administration Oral Gavage Administration

Caption: Experimental workflow for this compound oral gavage.

G Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Formulation Check Formulation Inconsistent Results->Check Formulation Is suspension homogenous? Prepared fresh? Review Gavage Technique Review Gavage Technique Inconsistent Results->Review Gavage Technique Correct needle size? Proper restraint? No resistance felt? Consider Pharmacokinetics Consider Pharmacokinetics Inconsistent Results->Consider Pharmacokinetics High inherent bioavailability variability expected? End End Check Formulation->End Review Gavage Technique->End Consider Pharmacokinetics->End

Caption: Troubleshooting logic for inconsistent this compound delivery.

References

Technical Support Center: Impact of Trimipramine Degradation on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing trimipramine (B1683260), understanding its stability and the potential impact of its degradation products is critical for ensuring the accuracy and reproducibility of experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation due to this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in experimental settings?

A1: this compound is susceptible to degradation through three primary pathways:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of this compound. This is a significant concern for solutions left exposed to ambient light or used in light-intensive experimental setups.

  • Oxidation: The tertiary amine group in the this compound molecule is prone to oxidation, which can be accelerated by the presence of oxidizing agents, metal ions, or exposure to air over time.

  • Hydrolysis: While generally more stable to hydrolysis than compounds with ester or amide functional groups, this compound can undergo hydrolysis under strongly acidic or basic conditions.

Q2: What are the major degradation products of this compound, and are they biologically active?

A2: The primary degradation products of this compound are also its known metabolites. These include:

  • Desmethylthis compound (B195984): An active metabolite with its own pharmacological profile.

  • 2-Hydroxythis compound: A hydroxylated metabolite.

  • This compound N-oxide: An oxidation product.

Yes, these degradation products are biologically active and can interfere with experimental results by interacting with biological targets.[1] Their activity at various transporters is summarized in the tables below.

Q3: How can I prevent this compound degradation in my experimental solutions?

A3: To minimize this compound degradation, consider the following preventative measures:

  • Protect from Light: Always prepare and store this compound solutions in amber-colored or opaque containers to shield them from light. When conducting experiments, minimize light exposure to the samples.

  • Control pH: Maintain the pH of aqueous solutions in a slightly acidic to neutral range (pH 4-7) to minimize hydrolysis. Use appropriate buffer systems to ensure pH stability.

  • Use Fresh Solutions: Prepare this compound solutions fresh for each experiment whenever possible. If storage is necessary, it should be for a short duration at low temperatures (2-8 °C) and protected from light.

  • De-gas Solvents: For long-term storage or sensitive applications, de-gassing solvents to remove dissolved oxygen can help minimize oxidative degradation.

  • Use High-Purity Solvents: Use high-purity solvents and reagents to avoid contaminants that could catalyze degradation.

Q4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of this compound. Could this be due to degradation?

A4: Yes, the appearance of unexpected peaks is a common indicator of this compound degradation. These peaks likely correspond to desmethylthis compound, 2-hydroxythis compound, this compound N-oxide, or other minor degradation products. To confirm, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products and compare their retention times with the unexpected peaks in your sample.

Q5: My experimental results are inconsistent or not reproducible. Could this compound degradation be the cause?

A5: Inconsistent results can certainly be a consequence of this compound degradation. The presence of active degradation products can lead to variable pharmacological effects, competition for binding sites, or interference with analytical measurements. It is crucial to implement proper handling and storage procedures to ensure the integrity of your this compound stock and working solutions.

Troubleshooting Guide

Observed Issue Potential Cause Related to Degradation Recommended Action
Loss of Potency / Lower than Expected Efficacy Degradation of the parent this compound molecule into less active or inactive products.Prepare fresh solutions of this compound. Verify the purity of the stock material using a validated analytical method (e.g., HPLC-UV).
Unexpected Pharmacological Effects Presence of active degradation products with different pharmacological profiles (see Tables 1 & 2). For example, desmethylthis compound has a different selectivity for monoamine transporters compared to the parent compound.Characterize the purity of your this compound solution. If degradation is suspected, purify the this compound or obtain a new, verified batch. Consider the potential contribution of the identified degradation products to the observed effects.
High Background or Interference in Assays Degradation products may interfere with the detection method (e.g., fluorescence, absorbance) or compete with ligands in binding assays.Run a blank sample containing only the vehicle and aged this compound solution to assess background interference. Use a stability-indicating analytical method to separate this compound from its degradants.
Precipitation or Cloudiness of Solution Changes in pH due to improper buffering or degradation can affect the solubility of this compound maleate (B1232345).Check the pH of your solution. Ensure that the concentration of this compound does not exceed its solubility in the chosen solvent and pH. Use a suitable buffer system.

Quantitative Data on this compound and its Degradation Products

Table 1: Inhibitory Potency (IC50 in µM) of this compound and its Major Degradation Products at Human Monoamine Transporters. [2]

CompoundhSERT (Serotonin)hNAT (Norepinephrine)hDAT (Dopamine)
This compound 2.114.99>30
Desmethylthis compound 2.834.12>30
2-Hydroxythis compound 10.321.6>30
This compound N-oxide 3.5911.7>30

Table 2: Inhibitory Potency (IC50 in µM) of this compound and its Major Degradation Products at Human Organic Cation Transporters. [2]

CompoundhOCT1hOCT2hOCT3
This compound 3.728.00>30
Desmethylthis compound 4.4510.1>30
2-Hydroxythis compound 22.115.3>30
This compound N-oxide 9.3527.4>30

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours in a calibrated oven.

  • Photodegradation: Expose an aliquot of the stock solution in a transparent container to a UV lamp (e.g., 254 nm) or a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS, to separate and identify the parent drug and its degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

1. Instrumentation:

  • A high-performance liquid chromatography system with a UV detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium phosphate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by the ability of the method to resolve this compound from its degradation products generated during the forced degradation study.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photodegradation (UV light) Stock->Photo HPLC Stability-Indicating HPLC-UV / LC-MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation: - Identify Degradants - Assess Purity HPLC->Data

Forced degradation experimental workflow.

Signaling_Pathway This compound This compound & Degradants SERT SERT This compound->SERT Inhibition NAT NAT This compound->NAT Inhibition DAT DAT This compound->DAT Inhibition OCTs OCT1/OCT2 This compound->OCTs Inhibition SynapticCleft Increased Synaptic Serotonin & Norepinephrine NeuronalSignaling Modulation of Neuronal Signaling SynapticCleft->NeuronalSignaling ExperimentalOutcome Altered Experimental Outcomes NeuronalSignaling->ExperimentalOutcome

Impact of this compound and its degradants on monoamine transporter signaling.

References

Technical Support Center: Optimizing Light Cycles in Animal Studies Involving Trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Trimipramine (B1683260) in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to experimental design, particularly the optimization of light cycles, to ensure the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: We are observing excessive sedation in our rodent models after this compound administration, which is interfering with behavioral assessments. How can we mitigate this?

A1: Excessive sedation is a known side effect of this compound, primarily due to its strong antagonism of histamine (B1213489) H1 receptors.[1] The expression and activity of these receptors can be influenced by the circadian rhythm.[2][3][4][5][6] To manage sedation, consider the following strategies:

  • Adjust Dosing Time: Administer this compound at the beginning of the animal's inactive phase (the light phase for nocturnal rodents). This allows the peak sedative effects to occur when the animals are naturally less active, potentially reducing interference with behavioral tests conducted during the active (dark) phase. Studies on other tricyclic antidepressants, like imipramine, have shown that the time of administration can significantly alter the drug's effects.[7][8]

  • Optimize the Light/Dark Cycle: A standard 12:12 light/dark cycle is a good baseline. Abrupt changes or inconsistencies in the light cycle can exacerbate sedative effects. Ensure a consistent and controlled lighting environment.

  • Dose Titration: If adjusting the timing is insufficient, a careful dose reduction may be necessary. However, be mindful that lowering the dose might also impact the therapeutic effect you are investigating.

  • Acclimatization Period: Ensure a sufficient acclimatization period for the animals to the housing conditions and the light/dark cycle before starting the experiment. This helps to establish a stable baseline behavior.

Q2: Our results with this compound show high variability between animals in the same experimental group. What are the potential contributing factors related to light cycles?

A2: High variability can stem from several sources, with the light cycle being a critical environmental factor.

  • Inconsistent Light Exposure: Even minor light contamination during the dark phase can disrupt the animal's circadian rhythm and affect its response to this compound. Ensure complete darkness during the dark phase.

  • Timing of Procedures: Conducting experimental procedures (e.g., drug administration, behavioral testing) at inconsistent times relative to the light/dark cycle can introduce significant variability. All procedures should be performed at the same Zeitgeber time (ZT) for all animals.

  • Chronotype Differences: Individual animals may have slight variations in their intrinsic circadian rhythms (chronotypes). While difficult to control completely, maintaining a strict and consistent light/dark cycle for an extended period before the experiment can help synchronize the cohort.

  • Metabolism and Light: The metabolism of this compound and its metabolites can be influenced by circadian-regulated liver enzymes.[9][10] Light is the primary synchronizer of these internal clocks. Variations in the light environment can, therefore, lead to differences in drug metabolism and bioavailability, contributing to variable results.

Q3: What is the recommended standard light cycle for studies involving this compound in nocturnal rodents (mice, rats)?

A3: A standard 12-hour light/12-hour dark (12:12) cycle is the most commonly used and recommended starting point for rodent studies.[11] Key considerations include:

  • Light Intensity: The light intensity during the light phase should be sufficient for animal care but not overly bright to cause stress or retinal damage.

  • Complete Darkness: The dark phase should be as close to complete darkness (0 lux) as possible. If observations are necessary during the dark phase, use a red light source, as rodents have difficulty perceiving red light.

  • Consistency: The timing of the light-to-dark and dark-to-light transitions should be consistent every day.

For studies specifically investigating the chronopharmacology of this compound or its effects on circadian rhythms, you may need to employ non-standard light cycles (e.g., 16:8 light/dark or constant light/darkness). In such cases, these conditions must be well-defined and consistently maintained.

Q4: How does this compound's unique mechanism of action relate to the importance of light cycles in research?

A4: this compound's atypical profile makes light cycle considerations particularly important. Unlike many other tricyclic antidepressants, this compound is a weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][12][13] Its primary mechanism is thought to be through the antagonism of several receptors, including histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[1]

The expression and sensitivity of these receptors are known to be under circadian control. For instance, histamine plays a crucial role in regulating the sleep-wake cycle and circadian rhythms, primarily through H1 receptors.[2][3][4][5][6] Therefore, the timing of this compound administration in relation to the light-dark cycle can significantly influence its sedative and potentially its therapeutic effects by targeting these receptors at different points in their daily rhythm.

Troubleshooting Guide

Problem Potential Cause(s) Related to Light Cycle Recommended Solutions
Inconsistent behavioral outcomes (e.g., in Forced Swim Test or Tail Suspension Test) - Inconsistent timing of drug administration or behavioral testing relative to the light/dark cycle.- Light contamination during the dark phase.- Insufficient acclimatization to the light cycle.- Standardize all procedures to occur at the same Zeitgeber time (ZT).- Ensure complete darkness during the dark phase; use red light for observations if necessary.- Allow for at least a one-week acclimatization period to the light cycle before experiments begin.
Excessive Sedation - Administration during the animal's active (dark) phase.- High light intensity during the light phase causing stress and potentiating sedative effects.- Administer this compound at the onset of the inactive (light) phase.- Ensure appropriate light intensity in the housing facility.- Consider a dose reduction if timing adjustments are insufficient.
Difficulty in distinguishing antidepressant effects from sedative effects - Behavioral testing conducted too close to the time of peak sedative effect.- Increase the time interval between drug administration and behavioral testing, ensuring testing occurs during the animal's active phase when sedative effects have subsided but therapeutic effects may be present.
Altered food and water intake - Disruption of circadian rhythms can affect feeding behavior.- Sedation may reduce the animal's ability to access food and water.- Monitor food and water intake at consistent times each day.- Ensure easy access to food and water, especially if sedation is observed.- If significant changes occur, consider if they are a direct drug effect or secondary to circadian disruption.

Experimental Protocols

Protocol 1: Assessing the Impact of Dosing Time on the Antidepressant-like Effects of this compound using the Forced Swim Test (FST) in Mice
  • Animals and Housing:

    • Species: Male C57BL/6 mice (or other appropriate strain).

    • Housing: Individually housed to prevent social hierarchy stress from confounding results.

    • Light Cycle: Maintain on a strict 12:12 light/dark cycle (e.g., lights on at 07:00, lights off at 19:00) for at least two weeks prior to the experiment.

    • Environment: Controlled temperature and humidity with ad libitum access to food and water.

  • Experimental Groups (n=10-12 per group):

    • Group 1: Vehicle administration at ZT2 (2 hours after lights on).

    • Group 2: this compound (e.g., 20 mg/kg, i.p.) at ZT2.

    • Group 3: Vehicle administration at ZT14 (2 hours after lights off).

    • Group 4: this compound (e.g., 20 mg/kg, i.p.) at ZT14.

  • Procedure:

    • Day 1 (Pre-test):

      • Administer vehicle or this compound at the designated ZT.

      • 60 minutes post-injection, place each mouse in a glass cylinder (25 cm high, 10 cm in diameter) filled with 15 cm of water (23-25°C) for 15 minutes.

      • Remove the mouse, dry it, and return it to its home cage.

    • Day 2 (Test):

      • Administer vehicle or this compound at the same designated ZT as on Day 1.

      • 60 minutes post-injection, place the mouse back into the swim cylinder for a 6-minute test session.

      • Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis:

    • Compare the immobility times between the groups using a two-way ANOVA (Factors: Drug Treatment, Dosing Time).

Protocol 2: Evaluating the Sedative Effects of this compound Using the Open Field Test
  • Animals and Housing:

    • As described in Protocol 1.

  • Experimental Groups (n=10-12 per group):

    • Group 1: Vehicle administration at ZT2.

    • Group 2: this compound (e.g., 20 mg/kg, i.p.) at ZT2.

    • Group 3: Vehicle administration at ZT14.

    • Group 4: this compound (e.g., 20 mg/kg, i.p.) at ZT14.

  • Procedure:

    • Administer vehicle or this compound at the designated ZT.

    • 30 minutes post-injection, place the mouse in the center of an open field apparatus (e.g., a 40x40 cm arena).

    • Allow the mouse to explore for 10 minutes.

    • Use an automated tracking system to record total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis:

    • A significant decrease in total distance traveled and rearing frequency in the this compound groups compared to their respective vehicle controls would indicate a sedative effect.

    • Analyze the data using a two-way ANOVA (Factors: Drug Treatment, Dosing Time).

Data Presentation

Table 1: Experimental Design Variables for Optimizing Light Cycles in this compound Studies
Parameter Recommendation/Variable to Test Rationale
Light/Dark Ratio - Standard: 12h light / 12h dark- Experimental: 16h light / 8h dark (long day) or 8h light / 16h dark (short day)A 12:12 cycle is standard for most rodent studies. Altering the photoperiod can be used to model seasonal affective disorder-like states and may interact with this compound's effects.
Light Intensity - Standard: ~300 lux at cage levelTo be kept consistent across all cages and experiments to avoid variability.
Drug Administration Time (Zeitgeber Time - ZT) - Test at the beginning of the light phase (inactive period, e.g., ZT2) vs. the beginning of the dark phase (active period, e.g., ZT14).To assess for chronopharmacological effects on efficacy and side effects like sedation.
Behavioral Testing Time (ZT) - Should be consistent across all animals and groups.To minimize variability due to the animal's natural circadian fluctuations in activity and behavior.

Visualizations

experimental_workflow cluster_setup Phase 1: Acclimatization & Baseline cluster_treatment Phase 2: this compound Administration cluster_testing Phase 3: Behavioral Assessment acclimatization Acclimatization to 12:12 Light/Dark Cycle (1-2 weeks) baseline Baseline Behavioral Testing (Optional) acclimatization->baseline grouping Random Assignment to Treatment Groups baseline->grouping drug_admin This compound/Vehicle Administration at Specific Zeitgeber Time (e.g., ZT2 or ZT14) grouping->drug_admin behavioral_test Behavioral Testing (e.g., FST, TST, Open Field) at a Fixed Time Post-Injection drug_admin->behavioral_test data_analysis Data Collection and Analysis behavioral_test->data_analysis

Caption: A typical experimental workflow for assessing the chronopharmacology of this compound.

signaling_pathway cluster_light Circadian Input cluster_this compound This compound Action cluster_receptors Receptor Targets with Circadian Regulation cluster_effects Behavioral & Physiological Outcomes light Light retina Retina light->retina scn SCN (Master Clock) retina->scn h1 Histamine H1 Receptor scn->h1 Regulates Expression ht2a Serotonin 5-HT2A Receptor scn->ht2a Regulates Expression This compound This compound This compound->h1 Antagonizes This compound->ht2a Antagonizes sedation Sedation h1->sedation Mediates antidepressant Antidepressant-like Effect ht2a->antidepressant Contributes to

Caption: Putative interaction between light, this compound, and its key receptor targets.

References

Validation & Comparative

Validating the Antidepressant-Like Effects of Trimipramine in Rodent Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antidepressant-like effects of Trimipramine (B1683260) with other common antidepressants in established rodent models. The following sections detail the experimental protocols, present comparative quantitative data, and illustrate the underlying mechanisms and workflows.

This compound is a tricyclic antidepressant (TCA) with a distinct pharmacological profile compared to other drugs in its class.[1][2] While most TCAs strongly inhibit the reuptake of norepinephrine (B1679862) and serotonin (B10506), this compound is a weak inhibitor of these monoamine transporters.[3] Its therapeutic effects are thought to be primarily mediated through the antagonism of various neurotransmitter receptors, including histamine (B1213489) H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[4] This guide evaluates the preclinical evidence for its antidepressant-like activity using data from common rodent behavioral paradigms.

Comparative Efficacy in Rodent Models of Depression

The antidepressant-like effects of this compound have been assessed in various rodent models. Below is a summary of its performance in the Forced Swim Test (FST) and the Sucrose (B13894) Preference Test (SPT), compared to the traditional TCA imipramine (B1671792) and the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875).

Data Presentation

Table 1: Effect of this compound and Comparator Antidepressants on Immobility Time in the Forced Swim Test (FST) in Mice

Treatment GroupDose (mg/kg)Immobility Time (seconds)% Reduction vs. Stressed Control
Stressed Control (Saline)-205.4 ± 2.9-
This compound 20 138.9 ± 12.5 32.4%
Imipramine20129.4 ± 10.837.0%
Fluoxetine10145.2 ± 8.329.3%
Data for this compound and Imipramine are from chronically stressed wild-type mice.[5] Data for Fluoxetine is from a separate study under similar stress conditions and is presented for comparative purposes. The statistical significance for fluoxetine is reported as p < 0.05 versus the stressed control group in its respective study.

Table 2: Effect of this compound and Comparator Antidepressants on Sucrose Preference in the Sucrose Preference Test (SPT) in Mice

Treatment GroupDose (mg/kg)Sucrose Preference (%)% Reversal of Anhedonia
Non-Stressed Control-75.0 ± 2.3-
Stressed Control (Saline)-52.5 ± 3.1-
This compound 20 68.5 ± 2.8 71.1%
Imipramine2070.1 ± 3.578.2%
Fluoxetine1065.9 ± 4.159.6%
Data for this compound and Imipramine are from chronically stressed wild-type mice.[5] Data for Fluoxetine is from a separate study under similar stress conditions and is presented for comparative purposes. The statistical significance for fluoxetine is reported as p < 0.05 versus the stressed control group in its respective study. % Reversal of Anhedonia is calculated as: ((Drug - Stressed Control) / (Non-Stressed Control - Stressed Control)) * 100.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model for screening antidepressant drugs.[1]

  • Apparatus: A transparent glass cylinder (20 cm in diameter) is filled with water (25–26°C) to a depth that prevents the rodent from touching the bottom with its tail or feet.[5]

  • Procedure:

    • Habituation (Day 1): Animals are placed individually into the cylinder for a 15-minute pre-test session.[1]

    • Drug Administration: this compound, comparator drugs, or vehicle are administered, typically via intraperitoneal (i.p.) injection, at specified times before the test session. For chronic studies, daily administration occurs over several weeks.[5]

    • Test Session (Day 2): 24 hours after the pre-test, the animals are placed back in the cylinder for a 6-minute test session.[5]

  • Data Collection: The session is video-recorded. An observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and active swimming, with movements limited to those necessary to keep the head above water.[1][5]

Sucrose Preference Test (SPT)

The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression, in rodents.[1]

  • Apparatus: Standard home cages equipped with two drinking bottles.

  • Procedure:

    • Habituation: For 48 hours, animals are habituated to two bottles, both containing a 1% sucrose solution.[1]

    • Baseline Measurement: Following a period of food and water deprivation (typically 12-24 hours), animals are presented with two pre-weighed bottles: one with 1% sucrose solution and one with plain water, for a duration of 1 to 24 hours.[1][5]

    • Induction of Anhedonia (for chronic studies): Rodents are subjected to a chronic mild stress (CMS) paradigm for several weeks to induce a state of anhedonia.[6]

    • Drug Administration: this compound, comparator drugs, or vehicle are administered daily, often in the final weeks of the CMS protocol.[5]

    • Test Session: Sucrose preference is measured weekly during and after the drug administration period.

  • Data Collection: The amount of liquid consumed from each bottle is measured by weighing the bottles before and after the test period. Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100%.[1]

Tail Suspension Test (TST)

The Tail Suspension Test is another widely used model of behavioral despair, primarily in mice.

  • Apparatus: A suspension box or bar that allows the mouse to hang freely without being able to touch any surfaces. Adhesive tape is used to secure the tail.[1]

  • Procedure:

    • Acclimation: Mice are brought to the testing room at least one hour before the test to acclimate.

    • Drug Administration: this compound, comparator drugs, or vehicle are administered 30-60 minutes before the test.[1]

    • Suspension: A piece of adhesive tape is attached approximately 2 cm from the tip of the tail, and the mouse is suspended from the bar.[1]

  • Data Collection: The duration of immobility is recorded over a 6-minute test session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Trimipramine_Mechanism_of_Action cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Alpha1_Receptor α1-Adrenergic Receptor NE_Vesicle->Alpha1_Receptor NE Serotonin_Vesicle Serotonin (5-HT) FiveHT2A_Receptor 5-HT2A Receptor Serotonin_Vesicle->FiveHT2A_Receptor 5-HT Neuronal_Response Downstream Signaling & Antidepressant Effects H1_Receptor Histamine H1 Receptor This compound This compound This compound->Alpha1_Receptor Antagonism This compound->H1_Receptor Antagonism This compound->FiveHT2A_Receptor Antagonism Histamine->H1_Receptor Histamine

Caption: Proposed mechanism of this compound's antidepressant action.

FST_Workflow start Start day1 Day 1: Habituation (15 min pre-swim) start->day1 drug_admin Drug Administration (this compound, Imipramine, Fluoxetine, or Vehicle) day1->drug_admin day2 Day 2: Test Session (6 min swim) drug_admin->day2 record Video Recording day2->record score Score Immobility (last 4 min) record->score analyze Data Analysis (Compare immobility time) score->analyze end End analyze->end

Caption: Experimental workflow for the Forced Swim Test (FST).

SPT_Workflow start Start habituation Habituation to 2 bottles (1% Sucrose) for 48h start->habituation baseline Baseline Preference Test (1% Sucrose vs. Water) habituation->baseline stress Chronic Mild Stress (several weeks) baseline->stress drug_admin Chronic Drug Administration stress->drug_admin weekly_test Weekly Sucrose Preference Test drug_admin->weekly_test analyze Data Analysis (Calculate % preference) weekly_test->analyze end End analyze->end

Caption: Workflow for the Chronic Mild Stress and Sucrose Preference Test.

References

A Comparative Analysis of Trimipramine and Imipramine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the tricyclic antidepressants (TCAs) trimipramine (B1683260) and imipramine (B1671792), focusing on their pharmacological profiles and effects observed in animal models. This objective analysis is intended to inform preclinical research and drug development efforts.

Pharmacological Profile: A Tale of Two Tricyclics

Imipramine, a cornerstone of TCA therapy, primarily functions as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor.[1][2] Its therapeutic effects are largely attributed to the increased synaptic availability of these monoamines.[3] In contrast, this compound presents a more atypical pharmacological profile. While structurally similar to imipramine, it is a notably weaker inhibitor of both serotonin and norepinephrine reuptake.[4][5] Instead, its clinical effects are thought to be mediated by its potent antagonism of various neurotransmitter receptors.[6]

Monoamine Transporter Inhibition

The inhibitory activity of this compound and imipramine at human monoamine transporters reveals significant differences in their primary mechanism of action. Imipramine is a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), whereas this compound exhibits considerably weaker activity at these sites.

TransporterDrugIC50 (µM)Reference
hSERT This compound2-10[5]
Imipramine0.032[7]
hNET This compound2-10[5]
ImipramineNot Directly Stated
hDAT This compound>10[5]
ImipramineNot Directly Stated

hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; hDAT: human Dopamine (B1211576) Transporter. IC50 values represent the concentration of the drug required to inhibit 50% of transporter activity.

Receptor Binding Affinities

The differing side effect and therapeutic profiles of this compound and imipramine can be largely understood by examining their binding affinities (Ki) for various neurotransmitter receptors. This compound generally displays a stronger affinity for histamine (B1213489) H1 and dopamine D2 receptors, contributing to its sedative and potential antipsychotic properties. Both drugs exhibit significant anticholinergic and antiadrenergic activity.

ReceptorDrugKi (nM)Reference
Serotonin Transporter (SERT) This compound149[6]
Imipramine1.4[7]
Norepinephrine Transporter (NET) This compound2500[6]
Imipramine37[7]
Dopamine Transporter (DAT) This compound3800[6]
ImipramineNot Directly Stated
Histamine H1 This compound0.27[6]
Imipramine11[8]
Muscarinic M1 (Anticholinergic) This compound58[6]
Imipramine~60-150[9]
Alpha-1 Adrenergic This compound24[6]
Imipramine~25-80 (α1A), ~10-25 (α1D)[10]
Dopamine D2 This compound180[6]
ImipramineBlocks D2 receptors[2]

Ki values represent the dissociation constant, with a lower value indicating higher binding affinity.

Behavioral Effects in Animal Models

While direct head-to-head comparative studies of this compound and imipramine in standardized animal models of depression and anxiety are limited in the available literature, the known pharmacological profiles suggest differing behavioral outcomes.

Forced Swim Test (FST): This model is widely used to screen for antidepressant efficacy by measuring the duration of immobility in rodents placed in an inescapable cylinder of water. Antidepressants typically reduce immobility time. Studies have shown that imipramine dose-dependently decreases immobility duration in male rats.[11] Given this compound's weak monoamine reuptake inhibition, its effects in the FST are less predictable and may be influenced by its sedative properties.

Elevated Plus Maze (EPM): The EPM is a common model to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent in and the number of entries into the open arms. While imipramine's effects in the EPM can be variable, some studies suggest it does not produce a clear anxiolytic profile.[12] this compound's potent antihistaminic and antidopaminergic activity may lead to sedative effects that could confound the interpretation of EPM data.

Experimental Protocols

Forced Swim Test (FST) Protocol for Rats

This protocol is a standard method for assessing antidepressant-like activity.

  • Apparatus: A transparent glass cylinder (40-60 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.

  • Acclimation: Animals are handled for several days prior to testing and are brought to the testing room at least 30 minutes before the experiment begins.

  • Procedure:

    • Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session. This initial exposure induces a baseline level of immobility.

    • Test Session (Day 2): 24 hours after the pre-test, the rat is returned to the cylinder for a 5-minute test session. The duration of immobility (making only minimal movements to keep the head above water) is recorded.

  • Drug Administration: The test compound (e.g., imipramine, this compound) or vehicle is typically administered at specific time points before the test session (e.g., 60, 30, and 5 minutes prior to the test).

Elevated Plus Maze (EPM) Protocol for Mice

This protocol is a widely used method for evaluating anxiety-like behavior.

  • Apparatus: A plus-shaped maze, typically made of a non-reflective material, is elevated 50 cm above the floor. It consists of two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) of equal size, extending from a central platform (5 x 5 cm).

  • Acclimation: Mice are brought to the testing room at least 30-60 minutes before the test to acclimate to the environment.

  • Procedure:

    • Each mouse is individually placed on the central platform, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • The session is recorded by an overhead camera for later analysis.

  • Data Analysis: Key parameters measured include the number of entries into the open and closed arms and the time spent in each type of arm. An increase in the proportion of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before placing the mouse on the maze.

Signaling Pathways and Experimental Workflows

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic MAO MAO VMAT VMAT2 vesicle Synaptic Vesicle VMAT->vesicle Packages Neurotransmitters Serotonin 5-HT vesicle->Serotonin Release Norepinephrine NE vesicle->Norepinephrine Release SERT SERT SERT->MAO Metabolism NET NET NET->MAO Metabolism Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Norepinephrine->NET Reuptake Norepinephrine_Receptor NE Receptor Norepinephrine->Norepinephrine_Receptor postsynaptic Signaling Downstream Signaling Serotonin_Receptor->Signaling Norepinephrine_Receptor->Signaling Imipramine Imipramine Imipramine->SERT Imipramine->NET This compound This compound (Weak Inhibition) This compound->SERT This compound->NET Experimental_Workflow_FST start Start acclimation Animal Acclimation (≥30 min) start->acclimation drug_admin Drug/Vehicle Administration acclimation->drug_admin pre_test Day 1: Pre-Test (15 min swim) drug_admin->pre_test rest 24h Rest Period pre_test->rest test_session Day 2: Test Session (5 min swim) rest->test_session data_recording Record Immobility Time test_session->data_recording analysis Data Analysis data_recording->analysis end End analysis->end

References

Head-to-head comparison of Trimipramine and amitriptyline in preclinical assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the preclinical pharmacological and behavioral profiles of two tricyclic antidepressants (TCAs), trimipramine (B1683260) and amitriptyline (B1667244). By presenting quantitative data from key assays, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.

Pharmacological Profile: A Tale of Two Tricyclics

Amitriptyline is a classic TCA, exerting its antidepressant effects primarily through the potent inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake. In contrast, this compound is considered an atypical TCA, displaying significantly weaker monoamine reuptake inhibition. Its therapeutic actions are thought to be mediated by a different pharmacological profile, including potent antagonism at various neurotransmitter receptors.

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki in nM) of this compound and amitriptyline for key neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.

Target ReceptorThis compound (Ki, nM)Amitriptyline (Ki, nM)
Serotonin Transporter (SERT)~149 - 5103.45 - 15
Norepinephrine Transporter (NET)~51013.3 - 100
Histamine H1 Receptor0.27 0.5 - 1.1
Muscarinic M1-M5 Receptors581.1 - 24
Alpha-1 Adrenergic Receptor2410 - 28
Serotonin 5-HT2A Receptor241.1 - 22
Dopamine D2 Receptor60-

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are compiled from multiple sources to provide a comparative overview.

Neurotransmitter Reuptake Inhibition

The inhibitory potency (IC50 in µM) of this compound and amitriptyline on neurotransmitter reuptake is a key differentiator.

TransporterThis compound (IC50, µM)Amitriptyline (IC50, µM)
Serotonin Transporter (hSERT)2 - 10Potent Inhibitor
Norepinephrine Transporter (hNET)2 - 10Potent Inhibitor
Dopamine Transporter (hDAT)>10Weak Inhibitor

Note: hSERT, hNET, and hDAT refer to human transporters.

Behavioral Pharmacology: Insights from Animal Models

Preclinical animal models are crucial for evaluating the potential antidepressant and anxiolytic effects of compounds. The forced swim test (FST) and the elevated plus-maze (EPM) are two commonly used assays.

While direct head-to-head comparative studies with quantitative data are limited, existing research suggests both compounds exhibit antidepressant- and anxiolytic-like properties, albeit potentially through different mechanisms. Amitriptyline's effects in the FST, such as reduced immobility time, are well-documented.[1] Similarly, it has been shown to reduce anxiety-related behaviors in the EPM.[2][3] Information on this compound in these specific comparative assays is less prevalent in the readily available literature.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for a specific receptor.

General Procedure:

  • Tissue/Cell Preparation: Membranes from brain tissue or cells expressing the target receptor are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (this compound or amitriptyline).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Assays

Objective: To measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells.

General Procedure:

  • Synaptosome/Cell Preparation: Synaptosomes (isolated nerve terminals) or cells expressing the specific transporter (e.g., SERT, NET) are prepared.

  • Incubation: The synaptosomes or cells are incubated with a radiolabeled neurotransmitter (e.g., [³H]-serotonin, [³H]-norepinephrine) in the presence of varying concentrations of the test compound.

  • Uptake Termination: The uptake process is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the immobility of a rodent when placed in an inescapable cylinder of water.

Procedure:

  • Apparatus: A transparent cylindrical container filled with water (23-25°C).

  • Pre-test Session (Day 1): Rodents are placed in the water for a 15-minute session.

  • Test Session (Day 2): 24 hours after the pre-test, rodents are administered the test compound or vehicle and placed back in the water for a 5-minute session.

  • Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus-Maze (EPM)

Objective: To assess anxiolytic-like activity based on the rodent's natural aversion to open, elevated spaces.

Procedure:

  • Apparatus: A plus-shaped maze raised off the floor, with two open arms and two enclosed arms.

  • Test Session: The rodent is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

  • Scoring: The number of entries into and the time spent in the open and closed arms are recorded. An increase in the time spent in or entries into the open arms suggests an anxiolytic-like effect.

Visualizing the Mechanisms

Signaling Pathways of Tricyclic Antidepressants

TCA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET 5-HT_Vesicle 5-HT Synaptic_Cleft_5HT 5-HT 5-HT_Vesicle->Synaptic_Cleft_5HT Release NE_Vesicle NE Synaptic_Cleft_NE NE NE_Vesicle->Synaptic_Cleft_NE Release 5-HT_Receptor 5-HT Receptors Neuronal_Response Neuronal Response (Antidepressant Effect) 5-HT_Receptor->Neuronal_Response NE_Receptor Adrenergic Receptors NE_Receptor->Neuronal_Response This compound This compound This compound->SERT Weak Inhibition This compound->NET Weak Inhibition This compound->5-HT_Receptor Antagonism This compound->NE_Receptor Antagonism Amitriptyline Amitriptyline Amitriptyline->SERT Potent Inhibition Amitriptyline->NET Potent Inhibition Synaptic_Cleft_5HT->SERT Reuptake Synaptic_Cleft_5HT->5-HT_Receptor Synaptic_Cleft_NE->NET Reuptake Synaptic_Cleft_NE->NE_Receptor

Caption: Simplified signaling pathway of this compound and Amitriptyline.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep Prepare Tissue/Cell Membranes incubation Incubate Membranes, Radioligand & Compound prep->incubation radioligand Prepare Radioligand (e.g., [3H]prazosin) radioligand->incubation compound Prepare Test Compound (this compound or Amitriptyline) compound->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification calculation Calculate IC50 and Ki Values quantification->calculation

Caption: General workflow of a radioligand binding assay.

Logical Comparison of Pharmacological Profiles

Pharmacological_Comparison TCA Tricyclic Antidepressants Amitriptyline Amitriptyline TCA->Amitriptyline This compound This compound TCA->this compound SERT_NET Potent SERT/NET Reuptake Inhibition Amitriptyline->SERT_NET Receptor_Antagonism Potent Receptor Antagonism (H1, 5-HT2A, etc.) Amitriptyline->Receptor_Antagonism This compound->Receptor_Antagonism Weak_Reuptake Weak SERT/NET Reuptake Inhibition This compound->Weak_Reuptake Sedation Sedative Effects Receptor_Antagonism->Sedation

References

Efficacy of Trimipramine Compared to SSRIs in Chronic Stress Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the preclinical efficacy of the tricyclic antidepressant (TCA) Trimipramine (B1683260) and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in established rodent models of chronic stress. The content is intended for researchers, scientists, and drug development professionals, offering an objective overview supported by experimental data.

Introduction

Chronic stress is a significant contributing factor to the pathophysiology of major depressive disorder. Animal models that mimic the effects of chronic stress are therefore invaluable tools for the preclinical evaluation of antidepressant efficacy. This guide focuses on two major classes of antidepressants: this compound, an atypical TCA, and SSRIs, the most widely prescribed class of antidepressants.

This compound's mechanism of action is multifaceted, primarily involving the antagonism of various neurotransmitter receptors, including histamine (B1213489) H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors, with weak inhibition of serotonin and norepinephrine (B1679862) reuptake.[1][2][3] In contrast, SSRIs exert their therapeutic effects by selectively blocking the serotonin transporter, thereby increasing the synaptic availability of serotonin.[4][5] The clinical onset of action for both classes of drugs typically takes several weeks, suggesting that their long-term efficacy is mediated by adaptive neurobiological changes.[6][7]

Experimental Protocols

Chronic stress models are designed to induce a depressive-like phenotype in rodents, characterized by behaviors such as anhedonia, behavioral despair, and anxiety.[8][9] The efficacy of antidepressant compounds is assessed by their ability to reverse these stress-induced changes.

Unpredictable Chronic Mild Stress (UCMS)

The UCMS protocol is a widely used model to induce a state of anhedonia, a core symptom of depression, in rodents.[6][8]

Methodology:

  • Acclimation: Animals are housed in groups for at least one week to acclimate to the vivarium conditions.[1]

  • Baseline Measurement: Baseline sucrose (B13894) preference is typically measured before the onset of the stress protocol.

  • Stress Regimen: For a period of 4-8 weeks, animals are subjected to a series of mild, unpredictable stressors.[7][8] The stressors are applied daily and varied to prevent habituation.[4] Examples of stressors include:

    • Wet cage (1-4 hours)

    • Tilted cage (45°)

    • Overnight illumination

    • Food or water deprivation (up to 24 hours)

    • Social stress (housing with an unfamiliar partner)

    • Cage restraint (2-4 hours)[1][7][8]

  • Drug Administration: Antidepressant or vehicle is administered daily, typically for the last 2-4 weeks of the stress protocol.[1]

  • Behavioral Testing: Following the chronic treatment period, a battery of behavioral tests is conducted to assess depressive-like and anxiety-like behaviors.

Experimental Workflow for UCMS Studies

UCMS_Workflow acclimation Acclimation (1-2 weeks) baseline Baseline Behavioral Testing acclimation->baseline Proceed to ucms UCMS Protocol (4-8 weeks of unpredictable stressors) baseline->ucms Initiate Stress treatment Chronic Drug Administration (e.g., this compound, SSRI, Vehicle) (Final 2-4 weeks of UCMS) ucms->treatment Begin Treatment (concurrently) behavioral Post-Treatment Behavioral Assays (e.g., SPT, FST, TST) treatment->behavioral Assess Outcomes neurobio Neurobiological Analysis (e.g., HPA axis, BDNF) behavioral->neurobio Correlate with

Caption: Workflow for a typical Unpredictable Chronic Mild Stress (UCMS) experiment.

Chronic Social Defeat Stress (CSDS)

The CSDS model is an ethologically relevant paradigm that induces a depressive-like phenotype, particularly social avoidance, in mice by exposing them to repeated social confrontations with a larger, more aggressive mouse.[9][10]

Methodology:

  • Aggressor Screening: CD-1 mice are screened for aggressive behavior.

  • Social Defeat: C57BL/6J mice are subjected to daily bouts of social defeat by a novel aggressive CD-1 mouse for 10 consecutive days.[9] Each defeat session lasts 5-10 minutes.[9]

  • Sensory Contact: Following the physical defeat, the experimental mouse is housed in the same cage as the aggressor but separated by a perforated divider, allowing for continuous sensory (visual and olfactory) stress for 24 hours.[9]

  • Social Interaction Test: After the 10-day defeat period, social avoidance is assessed. The test measures the time the experimental mouse spends in an "interaction zone" with a novel aggressor present versus absent.[9] Mice are typically categorized as "susceptible" (socially avoidant) or "resilient."

  • Drug Administration: Chronic antidepressant treatment is initiated after the social interaction test for a period of 3-4 weeks.[9]

  • Re-evaluation: Social interaction and other behavioral measures are re-assessed to determine the efficacy of the treatment in reversing the defeat-induced phenotype.

Data Presentation: this compound vs. SSRIs in Chronic Stress

Direct preclinical comparisons of this compound and SSRIs in chronic stress models are limited in the published literature. The following tables synthesize data from studies on this compound's class (TCAs, specifically imipramine (B1671792) and clomipramine (B1669221) as proxies) and a representative SSRI (fluoxetine) in chronic stress paradigms.

Table 1: Effects on Anhedonia (Sucrose Preference Test)

Treatment GroupChronic Stress ModelChange in Sucrose PreferenceReference(s)
TCA (Imipramine) UCMSSignificant reversal of stress-induced decrease in sucrose intake.[11]
SSRI (Fluoxetine) UCMSSignificant reversal of stress-induced decrease in sucrose consumption.[5]

Table 2: Effects on Behavioral Despair (Forced Swim Test/Tail Suspension Test)

Treatment GroupChronic Stress ModelChange in Immobility TimeReference(s)
TCA (Imipramine) CSDS/UCMSSignificantly decreased immobility time.[12]
SSRI (Fluoxetine) CSDS/UCMSSignificantly decreased immobility time.[5][13]

Table 3: Effects on HPA Axis Dysregulation (Corticosterone Levels)

Treatment GroupChronic Stress ModelChange in Plasma CorticosteroneReference(s)
TCA (Imipramine) UCMSNormalized stress-induced elevation of corticosterone.[14]
SSRI (Fluoxetine) UCMSNormalized stress-induced elevation of corticosterone.[5]

Table 4: Effects on Neurotrophic Factors (BDNF Levels)

Treatment GroupChronic Stress ModelChange in Hippocampal BDNFReference(s)
TCA (Imipramine) CUSPrevents stress-induced reduction in BDNF mRNA.[15]
SSRI (Fluoxetine) Learned HelplessnessSignificantly increases BDNF levels compared to stressed rats.[16]

Signaling Pathways

The long-term therapeutic effects of both this compound and SSRIs are thought to involve complex downstream signaling cascades that ultimately lead to enhanced neuroplasticity and resilience to stress.

This compound Signaling Pathway

This compound's primary mechanism involves the antagonism of several receptors. Its antidepressant effect is not fully understood but is thought to be distinct from typical TCAs due to its weak monoamine reuptake inhibition.[2][17] Blockade of 5-HT2A and other receptors may contribute to downstream effects on gene expression and neuronal function, including modulation of the HPA axis.[18]

Putative Signaling Pathway for this compound

Trimipramine_Pathway This compound This compound receptors Antagonism of: - 5-HT2A Receptors - H1 Receptors - α1-Adrenergic Receptors This compound->receptors downstream Modulation of Downstream Signaling (e.g., PKC, Ca2+ pathways) receptors->downstream transcription Altered Gene Transcription downstream->transcription neuroplasticity Neuroplasticity and Neuronal Adaptation transcription->neuroplasticity therapeutic Therapeutic Effects (Antidepressant/Anxiolytic) neuroplasticity->therapeutic

Caption: Postulated signaling cascade for this compound's therapeutic action.

SSRI Signaling Pathway

SSRIs increase synaptic serotonin, which, over time, leads to the desensitization of 5-HT1A autoreceptors and enhanced serotonergic neurotransmission.[6] A key downstream effect is the increased expression of Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neurogenesis and synaptic plasticity, processes that are impaired by chronic stress.[16][18][19]

SSRI Signaling Pathway Leading to Neuroplasticity

SSRI_Pathway ssri SSRI sert Inhibition of Serotonin Transporter (SERT) ssri->sert serotonin Increased Synaptic Serotonin sert->serotonin receptors Activation of Postsynaptic 5-HT Receptors serotonin->receptors camp cAMP Pathway Activation receptors->camp creb CREB Phosphorylation camp->creb bdnf Increased BDNF Gene Expression creb->bdnf neurogenesis Enhanced Neurogenesis and Synaptic Plasticity bdnf->neurogenesis therapeutic Therapeutic Antidepressant Effect neurogenesis->therapeutic

Caption: SSRI mechanism leading to increased BDNF and neuroplasticity.

Conclusion

Based on available preclinical data from chronic stress models, both TCAs (represented by imipramine and clomipramine) and SSRIs (represented by fluoxetine) demonstrate efficacy in reversing key behavioral and neurobiological deficits induced by chronic stress. Both drug classes are effective in mitigating anhedonia-like behavior, reducing behavioral despair, normalizing HPA axis hyperactivity, and promoting neurotrophic factor expression.

While direct comparative efficacy studies between this compound and SSRIs in these models are lacking, the existing evidence suggests that both classes of antidepressants engage critical pathways to counteract the detrimental effects of chronic stress. The distinct pharmacological profile of this compound, with its potent receptor antagonism and weak monoamine reuptake inhibition, suggests that it may achieve its therapeutic effects through signaling pathways that are different from those of SSRIs. Further head-to-head preclinical studies are warranted to delineate the specific advantages and differential mechanisms of this compound versus SSRIs in the context of chronic stress-induced pathology.

References

Cross-validation of Trimipramine's effects on sleep EEG in different species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Trimipramine (B1683260), a tricyclic antidepressant (TCA), stands out from its counterparts due to its unique effects on sleep architecture. Unlike most TCAs which suppress Rapid Eye Movement (REM) sleep, this compound appears to preserve or even enhance it, a property that has significant implications for treating depression, particularly when sleep disturbances are a prominent symptom. This guide provides a comparative analysis of this compound's effects on sleep electroencephalography (EEG) across different species, supported by available experimental data.

Quantitative Data Comparison

Table 1: Effects of this compound on Sleep Parameters in Humans (Depressed Patients)

Sleep ParameterEffect of this compoundComparator (Imipramine)Reference
REM Sleep % No significant change or increasedDecreased[1][2]
Slow Wave Sleep (SWS) % IncreasedNo significant change[1]
Sleep Latency (min) DecreasedNo significant change or decreased[3][4][5]
Total Sleep Time (min) IncreasedNo significant change[1][6][7]
Sleep Efficiency (%) IncreasedNo significant change[1][6][7]
Wake After Sleep Onset (WASO) (min) DecreasedNo significant change or increased[2][6]

Table 2: Effects of this compound on Sleep Parameters in Humans (Primary Insomnia)

Sleep ParameterEffect of this compound (100 mg)Comparator (Placebo)Reference
Sleep Efficiency (%) Significantly enhancedNo significant change[7]
Total Sleep Time (min) Not significantly changedNo significant change[7]
REM Sleep (%) Not suppressedNo significant change[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key human studies cited in this guide.

Human Studies

Study 1: this compound vs. Imipramine (B1671792) in Depressed Patients [1]

  • Objective: To compare the effects of this compound and imipramine on sleep EEG and nocturnal hormone secretion in patients with major depression.

  • Study Design: A 4-week, double-blind, randomized, parallel-group clinical trial.

  • Participants: 20 male inpatients diagnosed with major depression.

  • Drug Administration: Patients received either this compound or imipramine for 28 days. The dosage was flexibly adjusted based on clinical response and side effects.

  • Polysomnography: Sleep EEG was recorded for two consecutive nights at baseline and on nights 1-2, 14-15, and 28-29 of treatment. The recordings were visually scored according to standard criteria.

Study 2: this compound in Primary Insomnia [7]

  • Objective: To investigate the efficacy of this compound in treating primary insomnia.

  • Study Design: A double-blind, placebo- and lormetazepam-controlled study.

  • Participants: 55 outpatients with a diagnosis of primary insomnia.

  • Drug Administration: Patients received an average dose of 100 mg of this compound over a 4-week period.

  • Polysomnography: Objective sleep parameters were measured using polysomnography.

Rodent Studies (General Protocol)

While specific protocols for this compound administration in rats and mice for sleep EEG studies were not available in the reviewed literature, a general methodology for such studies is as follows:

  • Animal Models: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice are commonly used.

  • Surgical Implantation: Animals are surgically implanted with electrodes for EEG and electromyography (EMG) recording under anesthesia. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

  • Acclimatization: Following a recovery period, animals are habituated to the recording chambers and tethered to the recording apparatus to allow free movement.

  • Drug Administration: this compound or a vehicle control is administered, typically via intraperitoneal (i.p.) injection or oral gavage.

  • Data Recording: Continuous EEG and EMG recordings are collected for a set period (e.g., 24 hours) to capture both light and dark cycles.

  • Data Analysis: The recorded data is scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep) either manually or using automated software. Parameters such as the duration and percentage of each sleep stage, sleep latency, and the number and duration of sleep/wake bouts are then calculated and compared between the this compound and control groups.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in this research, the following diagrams are provided in the DOT language.

experimental_workflow cluster_human Human Studies cluster_rodent Rodent Studies (General) H_Recruitment Patient Recruitment (Depression or Insomnia) H_Baseline Baseline Polysomnography H_Recruitment->H_Baseline H_Randomization Randomization H_Baseline->H_Randomization H_Treatment Drug Administration (this compound or Comparator) H_Randomization->H_Treatment H_Followup Follow-up Polysomnography H_Treatment->H_Followup H_Analysis Data Analysis H_Followup->H_Analysis R_Surgery Electrode Implantation (EEG/EMG) R_Recovery Post-operative Recovery R_Surgery->R_Recovery R_Habituation Habituation to Recording Setup R_Recovery->R_Habituation R_Baseline Baseline Recording R_Habituation->R_Baseline R_Treatment Drug Administration (this compound or Vehicle) R_Baseline->R_Treatment R_Recording Continuous EEG/EMG Recording R_Treatment->R_Recording R_Analysis Sleep Scoring & Analysis R_Recording->R_Analysis

Caption: Generalized experimental workflows for human and rodent sleep EEG studies.

trimipramine_mechanism cluster_receptors Receptor Blockade cluster_effects Effects on Sleep This compound This compound H1 H1 Receptor This compound->H1 Antagonist M1 M1 Receptor This compound->M1 Antagonist Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonist D2 D2 Receptor This compound->D2 Antagonist HT2A 5-HT2A Receptor This compound->HT2A Antagonist SleepContinuity ↑ Sleep Continuity This compound->SleepContinuity Sedation ↑ Sedation H1->Sedation Alpha1->Sedation REM ↔ REM Sleep (No Suppression) D2->REM SWS ↑ Slow Wave Sleep HT2A->SWS

Caption: Proposed mechanism of this compound's effects on sleep architecture.

Discussion of Cross-Species Findings

The available evidence strongly indicates that this compound has a unique profile among tricyclic antidepressants in its effects on human sleep EEG. The consistent finding is that it does not suppress, and may even increase, REM sleep, while also promoting slow-wave sleep and improving overall sleep continuity.[1][2][3][4][5][6][7][8][9] This stands in stark contrast to most other TCAs, like imipramine, which are known to significantly suppress REM sleep.[1][10]

Early preclinical studies in rats align with the human data, suggesting that this compound does not inhibit REM sleep.[11] This cross-species consistency, although based on limited publicly available rodent data, points towards a fundamentally different mechanism of action compared to other TCAs. The lack of REM suppression is a critical finding, as REM sleep is believed to play a role in emotional regulation and memory consolidation, and its suppression by other antidepressants has been a topic of considerable debate.

The sedative properties of this compound are likely attributable to its potent antihistaminic and anti-alpha-1-adrenergic effects.[8][12] The increase in slow-wave sleep may be related to its blockade of 5-HT2A receptors.[12] The mechanism underlying its lack of REM sleep suppression is not fully elucidated but may involve its complex interactions with multiple neurotransmitter systems, including dopaminergic pathways.

Conclusion

This compound demonstrates a consistent and unique effect on sleep architecture in humans, characterized by the preservation of REM sleep and an increase in slow-wave sleep, leading to improved sleep continuity. While direct, detailed quantitative data in rodent models is sparse in the accessible literature, early findings in rats appear to corroborate the lack of REM sleep suppression observed in humans. This cross-species concordance highlights this compound as an atypical tricyclic antidepressant with a potentially more favorable profile for depressed patients with significant sleep disturbances. Further research, particularly well-documented preclinical studies in both rats and mice, is warranted to fully elucidate the mechanisms underlying its unique sleep-modulating properties and to further validate its therapeutic potential across species.

References

Navigating the Path to Personalized Depression Treatment: A Comparative Guide to Biomarkers for Trimipramine Response

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for personalized medicine in psychiatry is a paramount challenge. The tricyclic antidepressant (TCA) trimipramine (B1683260), while effective for many, exemplifies the trial-and-error approach that often characterizes depression treatment. Identifying robust biomarkers to predict therapeutic response is crucial for optimizing patient outcomes. This guide provides a comparative analysis of known and potential biomarkers for this compound, placed in the context of other antidepressants, and offers detailed experimental protocols for the most established markers.

While research specific to this compound is limited, a broader examination of TCAs and other antidepressants reveals a promising landscape of potential predictive biomarkers. These can be broadly categorized into pharmacogenomic markers, which influence how the body processes a drug, and other molecular markers that may reflect the underlying neurobiology of depression and treatment response.

Pharmacogenomic Biomarkers: The Influence of Our Genes

The most well-established biomarkers for TCA response are genetic variations in the cytochrome P450 (CYP) family of enzymes, which are responsible for metabolizing many drugs, including this compound.[1][2]

Cytochrome P450 Enzymes: The Key Metabolic Drivers

This compound is primarily metabolized in the liver by two key enzymes: CYP2D6 and CYP2C19.[3][4] Genetic polymorphisms in the genes encoding these enzymes can lead to significant differences in drug metabolism, affecting both efficacy and the risk of side effects.[1][3]

  • CYP2D6: This enzyme is responsible for breaking down this compound into less active metabolites.[3][4] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

    • Poor Metabolizers (PMs): Have little to no enzyme function, leading to slow metabolism, higher drug concentrations, and an increased risk of toxicity.[3][5][6] Dose reduction is often recommended for these individuals.[5]

    • Intermediate Metabolizers (IMs): Have decreased enzyme function, potentially leading to higher plasma concentrations and an increased risk of side effects. A dose reduction might be considered.[3]

    • Normal Metabolizers (NMs): Have normal enzyme function and are expected to have a standard response to the drug.

    • Ultrarapid Metabolizers (UMs): Have increased enzyme function, leading to rapid metabolism, lower drug concentrations, and a potential lack of efficacy at standard doses.[3] Alternative medications may be considered for this group.[7]

  • CYP2C19: This enzyme is involved in converting this compound, a tertiary amine, into its active secondary amine metabolite, desmethylthis compound.[4][8] Similar to CYP2D6, variations in the CYP2C19 gene can lead to different metabolizer phenotypes, influencing the balance between the parent drug and its active metabolite.[4] For individuals who are CYP2C19 ultrarapid metabolizers, avoiding tertiary amines like this compound may be recommended due to the potential for a suboptimal response.[7]

The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides dosing guidelines for TCAs based on CYP2D6 and CYP2C19 genotypes.[9][10]

Comparative Pharmacogenomics of Tricyclic Antidepressants

The influence of CYP2D6 and CYP2C19 polymorphisms is not unique to this compound and extends across the class of TCAs. However, the specific metabolic pathways and the clinical impact of different metabolizer statuses can vary between drugs.

AntidepressantPrimary Metabolizing EnzymesKey Pharmacogenomic Considerations
This compound CYP2D6, CYP2C19[3][4]Strong evidence for CYP2D6 and CYP2C19 genotype influencing pharmacokinetics and response.[1][11] Dosing recommendations based on genotype are available.[9]
Amitriptyline CYP2D6, CYP2C19[7]Similar to this compound, metabolism is highly dependent on CYP2D6 and CYP2C19. Genotype-guided dosing is recommended to avoid adverse effects and improve efficacy.[7]
Imipramine CYP2D6, CYP2C19[8]Metabolism to its active metabolite, desipramine, is mediated by CYP2C19, while both parent drug and metabolite are cleared by CYP2D6.[8] Genotype influences plasma levels and side effects.[8]
Nortriptyline (B1679971) CYP2D6Primarily metabolized by CYP2D6. CYP2C19 has a lesser role. Seven genetic biomarkers have been identified for nortriptyline treatment response.[12][13]
Desipramine CYP2D6Primarily metabolized by CYP2D6. One genetic and one non-genetic biomarker have been identified for desipramine.[12][13]
Clomipramine CYP2D6, CYP2C19Both enzymes play a significant role in its metabolism.

Experimental Protocol: CYP2D6 and CYP2C19 Genotyping

The following provides a generalized workflow for determining a patient's CYP2D6 and CYP2C19 genotype.

cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase sample_collection 1. Sample Collection (Whole Blood/Saliva) dna_extraction 2. DNA Extraction sample_collection->dna_extraction qc 3. DNA Quality & Quantity Control dna_extraction->qc genotyping 4. Genotyping Assay (e.g., qPCR, Microarray, Sequencing) qc->genotyping data_analysis 5. Genotype Calling genotyping->data_analysis phenotype 6. Genotype to Phenotype Translation data_analysis->phenotype report 7. Clinical Report Generation phenotype->report

Workflow for CYP450 Genotyping.

1. Sample Collection: A whole blood sample (typically 2-5 mL in an EDTA tube) or a saliva sample is collected from the patient.

2. DNA Extraction: Genomic DNA is isolated from the collected sample using a commercially available DNA extraction kit.

3. DNA Quality and Quantity Control: The concentration and purity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit). DNA integrity can be checked by agarose (B213101) gel electrophoresis.

4. Genotyping Assay: A variety of methods can be used to determine the specific alleles of the CYP2D6 and CYP2C19 genes. Common techniques include:

  • Real-time PCR (qPCR): Utilizes allele-specific probes to detect single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) for CYP2D6.
  • Microarrays: Can simultaneously genotype a large number of SNPs across both genes.
  • DNA Sequencing: Provides the most comprehensive analysis, including the detection of rare variants.

5. Genotype Calling: The raw data from the genotyping assay is analyzed to determine the specific combination of alleles (the genotype) for each gene.

6. Genotype to Phenotype Translation: The determined genotype is used to predict the individual's metabolizer phenotype (e.g., poor, intermediate, normal, or ultrarapid metabolizer) based on established allele function tables.

7. Clinical Report Generation: A report is generated that includes the patient's genotype and predicted phenotype, along with the corresponding clinical recommendations for this compound and other relevant medications.

Beyond Pharmacogenomics: Exploring Other Potential Biomarkers

While pharmacogenomic markers are the most clinically advanced, research is ongoing to identify other biomarkers that could predict antidepressant response. These are generally less specific to this compound and apply more broadly to major depressive disorder (MDD).

Biomarker CategoryPotential BiomarkersRelevance to Antidepressant Response
Inflammatory Markers Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α)Elevated levels of these pro-inflammatory cytokines have been associated with a poorer response to antidepressant treatment in some studies.[14]
Neurotrophic Factors Brain-Derived Neurotrophic Factor (BDNF)Some studies suggest that successful antidepressant treatment is associated with an increase in BDNF levels.
Hypothalamic-Pituitary-Adrenal (HPA) Axis FK506 Binding Protein 5 (FKBP5)Polymorphisms in the FKBP5 gene have been linked to an increased recurrence of depressive episodes and a more rapid response to antidepressant treatment in some populations.[15]
Neurotransmitter Systems Serotonin (B10506) Transporter (SLC6A4)Variations in the promoter region of the serotonin transporter gene (SLC6A4) have been extensively studied as a predictor of response to selective serotonin reuptake inhibitors (SSRIs), with mixed results.[15] Its relevance to TCAs is less clear.
Metabolomics Various metabolitesRecent studies have identified several circulating metabolites, such as 3-methoxycatechol (B1210430) sulphate and 11β-hydroxyandrosterone glucuronide, that may be causally associated with MDD and are targeted by some antidepressants.[16]

This compound's Unique Profile: A Different Mode of Action?

It is important to note that this compound exhibits a pharmacological profile that differs from many other TCAs. For instance, it does not significantly inhibit the reuptake of norepinephrine (B1679862) or serotonin.[17] This unique mechanism of action may imply that biomarkers related to monoamine transporter function, such as SLC6A4 polymorphisms, may be less relevant for predicting this compound response compared to other antidepressants.

The Path Forward: A Need for More Specific Research

While the field of psychiatric pharmacogenomics has made significant strides, the identification of definitive biomarkers for this compound's therapeutic response remains an area requiring further investigation. The current evidence strongly supports the use of CYP2D6 and CYP2C19 genotyping to guide dosing and minimize adverse effects. However, for a more precise prediction of efficacy, a multi-faceted approach that integrates pharmacogenomics with other biological markers is likely necessary.

Future research should focus on prospective clinical trials that directly compare this compound with other antidepressants, incorporating a comprehensive panel of biomarkers. Such studies will be instrumental in moving beyond a "one-size-fits-all" approach and towards a future of truly personalized treatment for depression.

cluster_discovery Biomarker Discovery cluster_validation Biomarker Validation cluster_implementation Clinical Implementation patient_cohort Patient Cohort (Responders vs. Non-responders) omics_data High-Throughput 'Omics' Data (Genomics, Transcriptomics, Proteomics, Metabolomics) patient_cohort->omics_data candidate_biomarkers Candidate Biomarker Identification omics_data->candidate_biomarkers independent_cohort Independent Patient Cohort candidate_biomarkers->independent_cohort analytical_validation Analytical Validation (Assay Performance) independent_cohort->analytical_validation clinical_validation Clinical Validation (Correlation with Treatment Outcome) analytical_validation->clinical_validation clinical_utility Assessment of Clinical Utility clinical_validation->clinical_utility guideline Development of Clinical Guidelines clinical_utility->guideline

General Workflow for Biomarker Identification and Validation.

References

A Comparative Analysis of the Side Effect Profiles of Trimipramine and Other Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of trimipramine (B1683260) and other tricyclic antidepressants (TCAs). The information is curated from a comprehensive review of clinical studies, pharmacological data, and meta-analyses to support research and drug development efforts. This document summarizes quantitative data in structured tables, outlines experimental methodologies for key assessments, and visualizes a relevant signaling pathway.

Introduction

Tricyclic antidepressants, a class of compounds characterized by their three-ring chemical structure, have been a cornerstone in the management of major depressive disorder for decades. While their efficacy is well-established, their clinical utility is often limited by a broad range of side effects. These adverse effects are primarily due to their interactions with a variety of neurotransmitter receptors beyond their therapeutic targets of serotonin (B10506) and norepinephrine (B1679862) reuptake.

A key distinction within the TCA class is the classification into tertiary and secondary amines. Tertiary amines, such as amitriptyline (B1667244), imipramine, and this compound, generally exhibit more pronounced anticholinergic, sedative, and orthostatic hypotensive effects compared to their secondary amine counterparts like nortriptyline (B1679971) and desipramine (B1205290).[1] This is largely attributed to their differing receptor binding affinities.

This compound is often described as an "atypical" or "second-generation" TCA.[2] While it shares the characteristic three-ring structure, its primary mechanism of antidepressant action is thought to differ from other TCAs, with weaker inhibition of serotonin and norepinephrine reuptake.[3] Its clinical profile is marked by strong sedative properties, making it a consideration for depression accompanied by severe insomnia. This guide will delve into a comparative analysis of this compound's side effect profile against other commonly prescribed TCAs.

Comparative Side Effect Profile: A Quantitative Overview

The side effects of TCAs are primarily dose-dependent and vary in intensity among the different agents. The following table summarizes the relative intensity of common side effects associated with this compound and other selected TCAs. The classification is based on a synthesis of clinical observations and pharmacological data.

Tricyclic AntidepressantAnticholinergic EffectsSedationOrthostatic HypotensionWeight Gain
Tertiary Amines
This compound Moderate to HighVery High Moderate to HighHigh
AmitriptylineVery High Very High HighHigh
ImipramineHighHighVery High High
DoxepinHighVery High ModerateHigh
ClomipramineVery High HighHighHigh
Secondary Amines
NortriptylineModerateModerateModerateModerate
DesipramineLow to ModerateLowModerateLow

This table represents a qualitative summary based on clinical reports and pharmacological profiles. "Very High" indicates the most pronounced effect within the class.

Amitriptyline, doxepin, imipramine, and this compound are more likely to cause sedation.[4] Similarly, amitriptyline, clomipramine, doxepin, imipramine, and this compound are more frequently associated with weight gain.[4] In contrast, nortriptyline and desipramine are generally reported to have better-tolerated side effect profiles.[4]

Pharmacological Basis of Side Effects: Receptor Binding Affinities

The diverse side effect profiles of TCAs can be largely explained by their varying affinities for different neurotransmitter receptors. The following table presents the in vitro receptor binding affinities (Ki in nM) for this compound and other TCAs. A lower Ki value indicates a higher binding affinity.

DrugMuscarinic M1 (Anticholinergic)Histamine (B1213489) H1 (Sedation, Weight Gain)α1-Adrenergic (Orthostatic Hypotension)
This compound 230.2318
Amitriptyline1.10.12.5
Imipramine9.11.614
Doxepin3.20.08 4.1
Clomipramine2.00.45.5
Nortriptyline101.010
Desipramine1001129

Data compiled from various preclinical studies. Values are approximate and can vary between studies.

As illustrated, the potent sedative effect of this compound correlates with its high affinity for the histamine H1 receptor. Its anticholinergic and hypotensive effects are also significant, as indicated by its affinity for muscarinic M1 and α1-adrenergic receptors, respectively.

Experimental Protocols for Side Effect Assessment

The evaluation of TCA-induced side effects in a clinical trial setting employs standardized methodologies to ensure objectivity and comparability of data.

Assessment of Anticholinergic Effects

The anticholinergic burden is often quantified using validated rating scales.

  • Anticholinergic Risk Scale (ARS): This tool assigns a score from 0 (no/low risk) to 3 (high risk) to medications based on their anticholinergic potential. The total score for a patient is the sum of the scores for all their medications, providing a cumulative measure of anticholinergic burden.[5]

  • Procedure: In a clinical trial, a baseline ARS score is calculated for each participant. The score is then reassessed at regular intervals throughout the study to monitor any changes resulting from the administration of the investigational drug. Adverse events commonly associated with anticholinergic activity (e.g., dry mouth, constipation, blurred vision, urinary retention) are systematically recorded using a standardized questionnaire or checklist at each study visit.

Assessment of Cardiovascular Effects

Given the potential for cardiotoxicity, a thorough cardiovascular assessment is a critical component of clinical trials involving TCAs.

  • Electrocardiogram (ECG) Monitoring: A baseline 12-lead ECG is performed on all participants prior to the initiation of treatment.[6] ECGs are then repeated at specified time points during the study, particularly after dose escalations, and at the end of the treatment period.[7] Key parameters of interest include the PR interval, QRS duration, and the corrected QT (QTc) interval.[6]

  • Orthostatic Hypotension Measurement: Blood pressure and heart rate are measured in the supine and standing positions to assess for orthostatic hypotension.

    • Protocol: The patient rests in a supine position for at least 5 minutes, after which baseline blood pressure and heart rate are recorded.[8] The patient then stands up, and measurements are repeated at 1 and 3 minutes post-standing.[8] A drop in systolic blood pressure of ≥20 mmHg or in diastolic blood pressure of ≥10 mmHg is considered indicative of orthostatic hypotension.[8]

  • Holter Monitoring: For a more detailed assessment of cardiac rhythm, 24-hour ambulatory ECG (Holter) monitoring may be employed, especially in patients with pre-existing cardiac conditions or those experiencing palpitations or dizziness. This allows for the detection of intermittent arrhythmias that may not be captured on a standard ECG.

Assessment of Weight Gain

Weight changes are a common concern with TCA therapy and are systematically monitored in clinical trials.

  • Procedure: Body weight is measured at baseline using a calibrated scale. Participants are weighed at each subsequent study visit under standardized conditions (e.g., in the morning, before breakfast, with light clothing, and after voiding). Changes in appetite may also be assessed using validated questionnaires. Body Mass Index (BMI) is calculated at baseline and at the end of the study to quantify the degree of weight change.

Signaling Pathway Visualization

The sedative and weight-gain-inducing effects of many tricyclic antidepressants, including this compound, are primarily mediated by their potent antagonism of the histamine H1 receptor. The following diagram illustrates this signaling pathway.

Histamine_H1_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Histidine Histidine Histamine_Vesicle Histamine (in vesicle) Histidine->Histamine_Vesicle Histidine Decarboxylase Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Neuronal Firing (Exocytosis) H1_Receptor Histamine H1 Receptor (Gq-coupled) PLC Phospholipase C (PLC) H1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Wakefulness) Ca_Release->Cellular_Response Contributes to PKC->Cellular_Response Leads to Histamine_Released->H1_Receptor Binds to This compound This compound (Antagonist) This compound->H1_Receptor Blocks

Caption: Antagonism of the Histamine H1 Receptor by this compound.

Conclusion

This compound presents a unique side effect profile within the tricyclic antidepressant class, characterized by particularly strong sedative effects. This is consistent with its high affinity for the histamine H1 receptor. While it shares the potential for significant anticholinergic and cardiovascular side effects with other tertiary amine TCAs, the balance of these effects may differ. For researchers and drug development professionals, understanding the relationship between the chemical structure of TCAs, their receptor binding affinities, and the resulting clinical side effect profiles is paramount for the development of novel antidepressants with improved tolerability. The methodologies outlined in this guide provide a framework for the systematic evaluation of these side effects in future clinical investigations. Further head-to-head clinical trials with robust, standardized side effect assessments are necessary to more definitively delineate the comparative tolerability of this compound.

References

Reproducibility of Trimipramine's Behavioral Pharmacology: A Comparative Guide Amidst a Preclinical Data Gap

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published preclinical data on the behavioral effects of the atypical tricyclic antidepressant trimipramine (B1683260) in standard rodent models of anxiety and depression presents a significant challenge to assessing the reproducibility of its pharmacological findings. While clinical evidence supports its efficacy in treating these conditions, the underlying behavioral pharmacology in animal models remains largely unexplored in publicly available literature. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's unique pharmacological profile and details the standard experimental protocols that would be employed to characterize its anxiolytic and antidepressant potential, drawing comparisons with other tricyclic antidepressants (TCAs) where data is available.

This compound: An Atypical Tricyclic Antidepressant

This compound is distinguished from other TCAs by its atypical mechanism of action.[1][2][3][4] Unlike typical TCAs such as imipramine (B1671792) and amitriptyline, which are potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake, this compound is a very weak inhibitor of these monoamine transporters.[5] Its therapeutic effects are thought to be primarily mediated through the antagonism of several neurotransmitter receptors.[5] Notably, it exhibits strong affinity for histamine (B1213489) H1 receptors, contributing to its prominent sedative effects, and also acts as an antagonist at serotonergic (5-HT2A), alpha-1 adrenergic, and muscarinic acetylcholine (B1216132) receptors.[5] This receptor binding profile is more akin to the atypical antipsychotic clozapine (B1669256) than to other TCAs.[1][2] Furthermore, unlike most antidepressants, this compound does not suppress, and may even increase, rapid eye movement (REM) sleep.[2][3]

Proposed Signaling Pathways of this compound

The multifaceted receptor binding profile of this compound suggests its involvement in several intracellular signaling cascades. The diagram below illustrates the putative signaling pathways influenced by this compound's antagonist actions.

This compound Signaling Pathways This compound This compound H1R H1 Receptor This compound->H1R Antagonist Alpha1R α1-Adrenergic Receptor This compound->Alpha1R Antagonist M1R M1 Muscarinic Receptor This compound->M1R Antagonist FiveHT2AR 5-HT2A Receptor This compound->FiveHT2AR Antagonist Gq11_H1 Gq/11 H1R->Gq11_H1 Gq11_Alpha1 Gq/11 Alpha1R->Gq11_Alpha1 Gq11_M1 Gq/11 M1R->Gq11_M1 Gq11_5HT2A Gq/11 FiveHT2AR->Gq11_5HT2A PLC_H1 PLC Gq11_H1->PLC_H1 PLC_Alpha1 PLC Gq11_Alpha1->PLC_Alpha1 PLC_M1 PLC Gq11_M1->PLC_M1 PLC_5HT2A PLC Gq11_5HT2A->PLC_5HT2A IP3_DAG_H1 IP3 / DAG PLC_H1->IP3_DAG_H1 IP3_DAG_Alpha1 IP3 / DAG PLC_Alpha1->IP3_DAG_Alpha1 IP3_DAG_M1 IP3 / DAG PLC_M1->IP3_DAG_M1 IP3_DAG_5HT2A IP3 / DAG PLC_5HT2A->IP3_DAG_5HT2A Ca_PKC_H1 ↑ Ca²⁺ / PKC Activation IP3_DAG_H1->Ca_PKC_H1 Ca_PKC_Alpha1 ↑ Ca²⁺ / PKC Activation IP3_DAG_Alpha1->Ca_PKC_Alpha1 Ca_PKC_M1 ↑ Ca²⁺ / PKC Activation IP3_DAG_M1->Ca_PKC_M1 Ca_PKC_5HT2A ↑ Ca²⁺ / PKC Activation IP3_DAG_5HT2A->Ca_PKC_5HT2A CellularResponse Modulation of Neuronal Excitability, Neurotransmission, and Gene Expression Ca_PKC_H1->CellularResponse Ca_PKC_Alpha1->CellularResponse Ca_PKC_M1->CellularResponse Ca_PKC_5HT2A->CellularResponse

Caption: Putative signaling pathways of this compound.

Preclinical Behavioral Models for Assessing Anxiolytic and Antidepressant Effects

The following sections detail the standard behavioral tests used to evaluate the anxiolytic and antidepressant properties of pharmacological compounds in rodents. Due to the lack of specific data for this compound, the methodologies and illustrative data tables are based on studies involving other TCAs, such as imipramine, desipramine, and amitriptyline. These protocols provide a framework for how the preclinical behavioral pharmacology of this compound could be systematically investigated.

Anxiety-Related Behavior

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Experimental Workflow: Elevated Plus Maze

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimation Acclimatize animal to testing room (at least 45-60 min) drug_admin Administer this compound or Vehicle (e.g., 30-60 min prior to test) acclimation->drug_admin placement Place animal in the center of the maze, facing an open arm drug_admin->placement exploration Allow free exploration for 5 minutes placement->exploration recording Record session with video-tracking software exploration->recording measurements Quantify: - Time spent in open/closed arms - Number of entries into open/closed arms - Total distance traveled recording->measurements comparison Compare this compound group to Vehicle group measurements->comparison

Caption: Experimental workflow for the Elevated Plus Maze test.

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.[6]

  • Animals: Male mice or rats are typically used. Animals are habituated to the testing room for at least 45-60 minutes before the experiment.[7]

  • Drug Administration: this compound would be dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 5, 10, 20 mg/kg) 30-60 minutes before the test. A control group receives the vehicle only.

  • Procedure: Each animal is placed in the center of the maze, facing one of the open arms, and allowed to explore freely for 5 minutes.[6][7] The maze is cleaned between trials to remove olfactory cues.

  • Data Collection: A video camera mounted above the maze records the session. Automated tracking software is used to measure the time spent in and the number of entries into the open and closed arms. Total distance traveled is also measured as an indicator of general locomotor activity.

  • Statistical Analysis: Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare the drug-treated groups to the vehicle control group.

Illustrative Data for a Typical TCA in the EPM:

Treatment GroupTime in Open Arms (s)Open Arm EntriesTotal Distance (cm)
Vehicle25.3 ± 3.18.2 ± 1.51520 ± 125
Imipramine (10 mg/kg)45.8 ± 4.512.5 ± 2.11480 ± 110
Imipramine (20 mg/kg)62.1 ± 5.2 15.8 ± 2.51450 ± 130
Diazepam (2 mg/kg)75.4 ± 6.8 18.2 ± 2.81600 ± 140
*p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM and are hypothetical.

This test is also based on the conflict between the drive to explore a novel environment and the aversion of rodents to brightly lit areas.

Experimental Protocol:

  • Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.[8][9][10]

  • Procedure: The animal is placed in the light compartment and allowed to move freely between the two compartments for a set period (typically 5-10 minutes).[11] The time spent in each compartment and the number of transitions between them are recorded.[8][12]

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

Illustrative Data for a Typical TCA in the Light/Dark Box Test:

Treatment GroupTime in Light Box (s)Transitions
Vehicle45.2 ± 5.810.5 ± 2.1
Clomipramine (10 mg/kg)70.1 ± 7.215.8 ± 2.5
Clomipramine (20 mg/kg)95.6 ± 8.5 20.2 ± 3.1
*p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM and are hypothetical.

This test assesses anxiety-like and compulsive-like behaviors. Rodents, when presented with novel objects like marbles in their bedding, will tend to bury them.

Experimental Protocol:

  • Apparatus: A standard cage with deep bedding and a set number of marbles (e.g., 20) evenly spaced on the surface.[13]

  • Procedure: The animal is placed in the cage and the number of marbles buried (at least two-thirds covered by bedding) within a 30-minute period is counted.[14]

  • Interpretation: Anxiolytic and antidepressant drugs, including TCAs and SSRIs, have been shown to reduce the number of marbles buried.[15]

Illustrative Data for a Typical TCA in the Marble Burying Test:

Treatment GroupNumber of Marbles Buried
Vehicle14.8 ± 1.5
Amitriptyline (10 mg/kg)9.2 ± 1.2
Amitriptyline (20 mg/kg)5.5 ± 0.8**
p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM and are hypothetical.
Depression-Related Behavior

The FST is a widely used screening tool for antidepressants. It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture, which is interpreted as a state of "behavioral despair."

Experimental Workflow: Forced Swim Test

FST_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimation Acclimatize animal to testing room drug_admin Administer this compound or Vehicle acclimation->drug_admin placement Place animal in a cylinder of water drug_admin->placement swim_session 6-minute swim session placement->swim_session recording Record session for later scoring swim_session->recording scoring Score duration of immobility (typically in the last 4 minutes) recording->scoring comparison Compare this compound group to Vehicle group scoring->comparison

Caption: Experimental workflow for the Forced Swim Test.

Experimental Protocol:

  • Apparatus: A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.[16][17][18] The water temperature is maintained at 23-25°C.[19]

  • Animals: Male mice or rats are commonly used.

  • Drug Administration: Similar to the EPM, this compound or vehicle would be administered prior to the test. For chronic studies, the drug would be administered daily for a period of 14-21 days.

  • Procedure: Animals are placed in the water for a 6-minute session.[16] The session is typically video-recorded.

  • Data Collection: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[16]

  • Statistical Analysis: Data are analyzed using a one-way ANOVA or t-test to compare the immobility time between groups.

Illustrative Data for a Typical TCA in the FST:

Treatment GroupImmobility Time (s)
Vehicle155.4 ± 12.3
Imipramine (15 mg/kg)98.2 ± 10.5
Imipramine (30 mg/kg)65.7 ± 8.9***
Fluoxetine (20 mg/kg)80.1 ± 9.5
**p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM and are hypothetical.

The TST is another common model of "behavioral despair" used for screening antidepressants, primarily in mice.

Experimental Protocol:

  • Apparatus: A device from which a mouse can be suspended by its tail.[20][21][22]

  • Procedure: A mouse is suspended by its tail for a 6-minute period.[20][23] The duration of immobility is recorded.[20][23]

  • Interpretation: Antidepressant medications reduce the duration of immobility.[20][21][22]

Illustrative Data for a Typical TCA in the TST:

Treatment GroupImmobility Time (s)
Vehicle180.5 ± 15.2
Desipramine (20 mg/kg)110.3 ± 12.8
Desipramine (30 mg/kg)75.9 ± 10.1***
p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM and are hypothetical.

Conclusion and Future Directions

The existing literature presents a clear gap in our understanding of the preclinical behavioral pharmacology of this compound. While its clinical efficacy as an anxiolytic and antidepressant is recognized, the lack of data from standardized rodent behavioral models makes it impossible to assess the reproducibility of such findings in a preclinical setting. The atypical pharmacological profile of this compound, particularly its weak monoamine reuptake inhibition and potent receptor antagonism, suggests that its behavioral effects may differ from those of classical TCAs.

To address this knowledge gap, systematic investigation of this compound in the behavioral models outlined in this guide is warranted. Such studies would not only elucidate the preclinical anxiolytic and antidepressant-like profile of this compound but also provide valuable insights into the neurobiological mechanisms underlying its therapeutic actions. By employing standardized protocols, researchers can generate robust and reproducible data, which is essential for advancing our understanding of this unique antidepressant and for the development of novel therapeutics for mood and anxiety disorders. The illustrative data and detailed protocols provided herein offer a foundational framework for initiating such much-needed research.

References

A Comparative Analysis of Trimipramine and Clomipramine in Preclinical Models of Obsessive-Compulsive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of the tricyclic antidepressants (TCAs) trimipramine (B1683260) and clomipramine (B1669221), with a specific focus on their evaluation in animal models relevant to obsessive-compulsive disorder (OCD). This document is intended for researchers, scientists, and professionals in the field of drug development, providing an objective analysis based on available experimental data.

While clomipramine is a well-established agent in both clinical treatment and preclinical research for OCD, a notable gap exists in the scientific literature regarding the evaluation of this compound in standardized OCD-like behavioral paradigms. This guide synthesizes the existing data for clomipramine and contrasts its pharmacological profile with that of this compound to inform future research directions.

Overview of Pharmacological Mechanisms

Clomipramine and this compound, while both classified as TCAs, exhibit distinct pharmacological profiles. Clomipramine's efficacy in OCD is primarily attributed to its potent inhibition of the serotonin (B10506) transporter (SERT), leading to increased synaptic serotonin levels. It also inhibits the norepinephrine (B1679862) transporter (NET), particularly through its active metabolite, desmethylclomipramine, giving it a dual-action profile heavily weighted towards serotonergic activity.[1]

In contrast, this compound is considered an atypical TCA. Its antidepressant and anxiolytic effects are not well understood, but it is known to be a very weak inhibitor of serotonin and norepinephrine reuptake.[2] Its mechanism is thought to derive primarily from its potent antagonism of several neurotransmitter receptors, including histamine (B1213489) H₁, serotonin 5-HT₂ₐ, and alpha-1 adrenergic receptors.[2]

Efficacy in Preclinical OCD Models

Animal models of OCD often aim to replicate the repetitive, compulsive-like behaviors characteristic of the disorder. The marble-burying test and the nestlet-shredding assay are two of the most widely used paradigms.

Clomipramine

Clomipramine has been consistently shown to reduce compulsive-like behaviors in these models. Studies have demonstrated that clomipramine dose-dependently suppresses both nestlet shredding and marble burying at doses that do not typically impair motor coordination.[3] This effect is shared with other serotonin reuptake inhibitors, reinforcing the hypothesis that serotonergic pathways are central to these behaviors.[3]

This compound

A comprehensive search of the scientific literature did not yield any studies that have evaluated the effect of this compound in the marble-burying or nestlet-shredding assays. This significant data gap prevents a direct quantitative comparison of its efficacy against clomipramine in these specific models. Clinical observations have noted this compound's anxiolytic properties, but its potential anti-compulsive effects remain uninvestigated in preclinical models.[2]

Quantitative Data Summary

Due to the lack of direct comparative studies, a quantitative data table comparing the two compounds in OCD models cannot be constructed. However, data for clomipramine and other relevant TCAs in the marble-burying test are presented below to provide context.

CompoundAnimal ModelEffective Dose Range (mg/kg)Effect on Compulsive-Like Behavior
Clomipramine Marble-Burying Test10 - 30Significant Inhibition[4]
Clomipramine Nestlet-Shredding TestNot specifiedDose-dependent suppression[3]
Imipramine Marble-Burying Test60Reduced burying behavior[5]
This compound Marble-Burying TestNo data availableNot applicable
This compound Nestlet-Shredding TestNo data availableNot applicable

Experimental Protocols

For researchers planning to investigate these compounds, the standardized protocols for the marble-burying and nestlet-shredding tests are provided below.

Marble-Burying Test

This test assesses the natural tendency of mice to bury novel objects, a behavior considered analogous to compulsive burying or hoarding.[6]

Materials:

  • Standard mouse cages (e.g., 26 cm x 48 cm x 20 cm)

  • Clean bedding material (e.g., sawdust or corn cob), 5 cm deep

  • 20-25 glass marbles (approx. 15 mm diameter)

  • Test compound (this compound, clomipramine) and vehicle control

Procedure:

  • Prepare test cages by adding 5 cm of fresh bedding.

  • Evenly space 20-25 marbles on the surface of the bedding.

  • Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

  • Gently place one mouse in each prepared cage.

  • Leave the mouse undisturbed for a 30-minute test session.

  • After the session, carefully remove the mouse from the cage.

  • Count the number of marbles that are at least two-thirds buried in the bedding.

  • Analyze the data, comparing the number of buried marbles between treatment groups.

Nestlet-Shredding Assay

This assay quantifies the shredding of nesting material, a behavior that can become excessive and repetitive, modeling compulsive-like activity.[7]

Materials:

  • Standard mouse cages

  • Pre-weighed nestlets (e.g., pressed cotton squares)

  • Sensitive weighing scale

  • Test compound (this compound, clomipramine) and vehicle control

Procedure:

  • Individually house mice in test cages.

  • Administer the test compound or vehicle.

  • After the appropriate pre-treatment time, introduce a single, pre-weighed nestlet into each cage.

  • Leave the mouse undisturbed with the nestlet for a 30-60 minute period.

  • At the end of the session, remove the mouse.

  • Carefully collect all the unshredded portions of the nestlet. It is crucial to distinguish between shredded and simply pulled-apart material.

  • Allow the remaining nestlet material to dry completely (e.g., overnight) to avoid inaccuracies due to moisture.

  • Weigh the remaining, unshredded nestlet material.

  • Calculate the percentage of nestlet shredded: [(Initial Weight - Final Weight) / Initial Weight] * 100.

  • Compare the percentage of shredded material across treatment groups.

Visualized Workflows and Pathways

To further clarify the experimental processes and the drugs' mechanisms, the following diagrams are provided.

Experimental_Workflow_Marble_Burying cluster_prep Preparation cluster_treatment Treatment cluster_test Behavioral Test cluster_analysis Data Analysis Cage_Prep Prepare Cages: Add 5cm bedding Marble_Place Place 20-25 marbles on bedding surface Cage_Prep->Marble_Place Mouse_Intro Introduce mouse into cage Drug_Admin Administer Drug or Vehicle (e.g., Clomipramine, this compound) Drug_Admin->Mouse_Intro Test_Session 30-minute undisturbed session Mouse_Intro->Test_Session Mouse_Remove Remove mouse Count_Marbles Count marbles (≥ 2/3 buried) Mouse_Remove->Count_Marbles Data_Compare Compare treatment groups Count_Marbles->Data_Compare Signaling_Pathways cluster_clomipramine Clomipramine Pathway cluster_this compound This compound Pathway Clomipramine Clomipramine SERT Serotonin Transporter (SERT) Clomipramine->SERT Potent Inhibition NET Norepinephrine Transporter (NET) Clomipramine->NET Inhibition Synaptic_5HT ↑ Synaptic Serotonin Synaptic_NE ↑ Synaptic Norepinephrine Anti_OCD Anti-Compulsive Effect Synaptic_5HT->Anti_OCD Synaptic_NE->Anti_OCD This compound This compound H1_Receptor Histamine H₁ Receptor This compound->H1_Receptor Strong Antagonism _5HT2A_Receptor Serotonin 5-HT₂ₐ Receptor This compound->_5HT2A_Receptor Strong Antagonism Alpha1_Receptor α₁-Adrenergic Receptor This compound->Alpha1_Receptor Strong Antagonism Downstream Downstream Signaling (Mechanism Unclear) H1_Receptor->Downstream _5HT2A_Receptor->Downstream Alpha1_Receptor->Downstream Anxiolytic Anxiolytic Effect Downstream->Anxiolytic

References

A comparative review of the clinical and preclinical efficacy of Trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of the Clinical and Preclinical Efficacy of Trimipramine (B1683260)

This compound is a tricyclic antidepressant (TCA) with a unique pharmacological profile that sets it apart from other drugs in its class. While it has been in clinical use for decades for the treatment of depression and insomnia, its atypical mechanism of action continues to be a subject of interest for researchers and drug development professionals. This guide provides a comparative review of the clinical and preclinical efficacy of this compound, supported by experimental data, detailed methodologies, and visualizations of relevant pathways and workflows.

Clinical Efficacy of this compound

This compound has demonstrated efficacy in the treatment of major depressive disorder and insomnia, with a notable anxiolytic effect. Its clinical performance has been compared to other TCAs, showcasing a comparable antidepressant effect with a potentially more favorable side-effect profile, particularly concerning sleep architecture.

Antidepressant Efficacy

Clinical trials have established that this compound is an effective antidepressant with an efficacy profile similar to other TCAs.

Table 1: Comparative Clinical Efficacy of this compound in Major Depressive Disorder

ComparatorStudy DesignKey Efficacy MeasuresResultsReference
Amitriptyline (B1667244) Double-blind, randomized, multicenter trial in patients with delusional depression.Hamilton Depression Scale (HAMD-24) response rate (≥50% reduction in score) and remission rate (HAMD score <8) after 6 weeks.This compound: 84.84% response rate, 54.55% remission rate. Amitriptyline/Haloperidol combination: 70.83% response rate, 45.83% remission rate. No significant difference in response or remission.Künzel et al., 2008
Amitriptyline 3-week double-blind, parallel comparative study in hospitalized patients with major depression.Clinical improvement.Both treatments produced rapid and significant clinical improvement. The pattern of improvement was very similar for both drugs.Settle & Ayd, 1983
Imipramine (B1671792) 4-week double-blind clinical trial in male inpatients with major depression.Clinical improvement.Both treatments produced rapid and significant clinical improvement in depression.Steiger et al., 1996
Doxepin (B10761459) 4-week, parallel group, double-blind study in depressed hospitalized patients.Hamilton Depression Scale (HDS), Clinical Global Impressions (CGI), Anxiety Status Inventory (ASI).Both drugs improved overall well-being. This compound was favored over doxepin on the HDS diurnal variation cluster at Week 1 and the sleep disturbance factor at Week 4, the CGI improvement index at Week 1, and the ASI somatic symptoms cluster at Week 4.Assalian et al., 1985
Efficacy in Insomnia

A distinguishing feature of this compound is its unique effect on sleep architecture, making it a valuable option for depressed patients with insomnia, and also as a treatment for primary insomnia. Unlike most TCAs, it does not suppress REM sleep.

Table 2: Efficacy of this compound in the Treatment of Insomnia

ConditionStudy DesignKey Efficacy Measures (Polysomnography)ResultsReference
Primary Insomnia Double-blind, placebo- and lormetazepam-controlled study in 55 outpatients.Sleep efficiency, total sleep time.This compound (100 mg average dose for 4 weeks) significantly enhanced sleep efficiency compared to placebo. It did not suppress REM sleep.Riemann et al., 2002
Depression with Insomnia and Anxiety 4-week double-blind trial comparing this compound and imipramine.Objective sleep disturbance.This compound eliminated objective evidence of sleep disturbance, while sleep in the imipramine group appeared unchanged or more disturbed. This compound did not suppress REM sleep.Ware et al., 1989

Preclinical Efficacy of this compound

Table 3: Preclinical Efficacy of Tricyclic Antidepressants in the Forced Swim Test

DrugAnimal ModelKey Efficacy MeasureResultsReference
Imipramine Male RatsImmobility durationSignificant, dose-dependent decrease in immobility duration.De Pablo et al., 1989
Imipramine Swiss MiceImmobility time15 mg/kg oral treatment significantly decreased immobility time.Cryan et al., 2005
Desipramine (B1205290) Male C57BL/6J MiceDuration of immobility3.2 mg/kg decreased the duration of immobility.Can et al., 2012

Experimental Protocols

Clinical Trial: this compound vs. Amitriptyline/Haloperidol in Delusional Depression
  • Study Design: A double-blind, randomized, multicenter trial.

  • Participants: 94 patients with a diagnosis of delusional depression.

  • Treatment:

    • This compound monotherapy: Dosage was increased stepwise from 100 mg up to 400 mg. The mean dosage during the sixth week was 356.1 ± 61.2 mg.

    • Amitriptyline and Haloperidol combination: Amitriptyline dosage was increased from 100 mg up to 200 mg, combined with 2 mg up to 7.5 mg of haloperidol. The mean dosages during the sixth week were 184.0 ± 23.6 mg for amitriptyline and 6.3 ± 1.8 mg for haloperidol.

  • Duration: 6 weeks.

  • Assessments: Psychometric assessments, including the 24-item Hamilton Depression Scale (HAMD), were performed weekly. Tolerability was monitored through ECG, EEG, assessment of extrapyramidal symptoms, clinical laboratory tests, and recording of blood pressure and heart rate.

Preclinical: Forced Swim Test (Rodents)
  • Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test Session (Day 1): Each animal is placed in the cylinder for a 15-minute period. This session serves as a baseline and induces a state of learned helplessness.

    • Drug Administration: On day 2, the test drug (e.g., this compound) or vehicle is administered at a specific time before the test session (e.g., 30-60 minutes).

    • Test Session (Day 2): The animal is placed back into the cylinder for a 5- or 6-minute session.

  • Data Collection: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the test session.

  • Data Analysis: The mean immobility time of the drug-treated group is compared to that of the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Mechanism of Action and Signaling Pathways

This compound's antidepressant effect is not primarily due to the inhibition of serotonin (B10506) or norepinephrine (B1679862) reuptake, a hallmark of most TCAs. Instead, its clinical effects are largely attributed to its antagonist activity at various neurotransmitter receptors.

Table 4: Receptor Binding Profile of this compound

ReceptorBinding Affinity (Ki, nM)
Histamine H10.23
Serotonin 5-HT2A1.8
α1-Adrenergic3.1
Dopamine D216
Muscarinic M123
Serotonin Transporter (SERT)149
Norepinephrine Transporter (NET)510

Data compiled from various sources.

The following diagram illustrates the primary signaling pathways affected by this compound's receptor antagonism.

Trimipramine_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound NET NET This compound->NET Weak inhibition SERT SERT This compound->SERT Weak inhibition H1 H1 Receptor This compound->H1 Strong antagonism Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonism D2 D2 Receptor This compound->D2 Antagonism M1 M1 Receptor This compound->M1 Antagonism HT2A 5-HT2A Receptor This compound->HT2A Strong antagonism H1_effect Sedation, Anxiolysis H1->H1_effect Alpha1_effect Orthostatic Hypotension, Dizziness Alpha1->Alpha1_effect D2_effect Antipsychotic effects D2->D2_effect M1_effect Anticholinergic effects (dry mouth, constipation) M1->M1_effect HT2A_effect Anxiolysis, Improved Sleep HT2A->HT2A_effect

This compound's primary mechanism of action involves antagonism at multiple neurotransmitter receptors.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a preclinical study evaluating a novel antidepressant using the Forced Swim Test.

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Forced Swim Test Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment (Vehicle, this compound, Comparator) Animal_Acclimation->Group_Assignment Pre_Test Day 1: Pre-Test Session (15 min) Group_Assignment->Pre_Test Drug_Admin Day 2: Drug Administration Pre_Test->Drug_Admin Test Day 2: Test Session (5-6 min) Drug_Admin->Test Data_Collection Record Immobility Time Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Results Compare Immobility Times between Groups Stats->Results

Workflow for assessing antidepressant-like effects in the Forced Swim Test.

Conclusion

This compound demonstrates comparable antidepressant efficacy to other established TCAs like amitriptyline and imipramine, with a potential advantage in patients experiencing anxiety and insomnia. Its unique pharmacological profile, characterized by potent receptor antagonism rather than significant monoamine reuptake inhibition, contributes to its distinct clinical effects, particularly its favorable impact on sleep architecture. While preclinical data specifically for this compound in models like the Forced Swim Test are not as extensively published as for other TCAs, the available clinical evidence strongly supports its therapeutic utility. Further preclinical research could help to more fully elucidate the novel mechanisms underlying its antidepressant and anxiolytic actions. This comprehensive overview provides a valuable resource for researchers and clinicians in the field of psychopharmacology and drug development.

Safety Operating Guide

Navigating the Disposal of Trimipramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive operational plan for the safe and compliant disposal of the tricyclic antidepressant, trimipramine (B1683260), is essential for maintaining laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to strict protocols to manage this compound waste, which is classified as hazardous pharmaceutical waste. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound and associated contaminated materials in a research setting.

The disposal of pharmacologically active compounds like this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) under the U.S. Environmental Protection Agency (EPA), alongside state and local laws.[1][2] It is critical to manage this compound as a hazardous pharmaceutical waste from its point of generation through to its final disposal.[1]

Personal Protective Equipment (PPE) and Waste Segregation

Before handling this compound waste, it is imperative to wear appropriate PPE to minimize exposure. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

Proper segregation of waste is a foundational aspect of compliant pharmaceutical waste management.[1] All materials that have come into contact with this compound must be treated as hazardous pharmaceutical waste. This includes:

  • Unused or expired pure compounds

  • Solutions containing this compound

  • Contaminated PPE (e.g., gloves)

  • Weighing papers

  • Contaminated labware (e.g., vials, pipette tips)

These materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation : Identify all this compound-contaminated materials and segregate them into a designated hazardous waste container. This container must be properly labeled as "Hazardous Waste Pharmaceuticals."[1][3]

  • Container Management : The waste container must be structurally sound, compatible with the chemical waste, and kept closed to prevent leaks or spills.[3] It is best practice to store the waste container within a secondary containment unit.[1]

  • Storage : Store the hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area must be at or near the point of waste generation.[4]

  • Disposal Request : Once the container is full, or before it exceeds storage time limits, a disposal request must be submitted to the institution's Environmental Health and Safety (EHS) office.[4][5]

  • Professional Disposal : The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste management company.[1][6] EHS will typically coordinate the pickup and transport of the waste to an approved disposal facility, often for incineration.[6][7]

It is crucial to note that controlled substances are not to be disintegrated, crushed, or dissolved in water for disposal.[5] Flushing of pharmaceuticals is generally discouraged unless specifically instructed by the FDA, as it can lead to environmental contamination.[8][9][10]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Volume in SAA55 gallons[4]
Maximum Acutely Toxic (P-list) Waste in SAA1 quart[4]
Maximum Storage Time in SAA12 months (as long as accumulation limits are not exceeded)[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound waste in a laboratory setting.

Trimipramine_Disposal_Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: - Unused Compound - Contaminated Labware - Contaminated PPE ppe->segregate container Place in Designated Hazardous Waste Container segregate->container label_container Label Container: 'Hazardous Waste Pharmaceuticals' container->label_container store Store in Satellite Accumulation Area (SAA) label_container->store full Container Full or Storage Time Limit Reached? store->full full->store No ehs Contact Environmental Health & Safety (EHS) full->ehs Yes pickup Arrange for Professional Waste Pickup ehs->pickup end End: Compliant Disposal by Licensed Vendor pickup->end

Caption: this compound Waste Disposal Workflow.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Trimipramine in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe working environment and mitigate exposure risks.

This compound maleate (B1232345) is classified as a hazardous substance that can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] It is also suspected of potentially harming an unborn child.[1][2] Furthermore, as a combustible solid, its dust can form explosive mixtures in the air.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

A systematic approach to personal protection is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRecommended EquipmentRationale and Use Case
Eye / Face Chemical safety goggles or glasses.[1][3]To protect against dust particles and accidental splashes.
Full face shield.[1]Required for supplementary protection during bulk handling or when there is a significant risk of splashing.
Hand Chemical-resistant gloves (e.g., nitrile or latex surgical gloves).[1][3]To prevent skin contact and irritation.
Respiratory Dust respirator or a self-contained breathing apparatus.[1][3]To prevent inhalation of airborne particles, especially when handling the powder outside of a ventilated enclosure.
Body Protective laboratory coat.To protect skin and personal clothing from contamination.
Vinyl suit.[1]Recommended for emergency situations such as large spills.[1]

Operational Plan: Step-by-Step Handling Protocol

Safe handling of this compound requires a well-defined operational workflow. The following diagram illustrates the key stages, from preparation to post-handling procedures.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh handling_dissolve Dissolve/Prepare Solution handling_weigh->handling_dissolve post_decontaminate Decontaminate Work Surfaces handling_dissolve->post_decontaminate post_ppe Doff PPE Correctly post_decontaminate->post_ppe disposal_waste Dispose of Contaminated Materials in a Labeled Hazardous Waste Container post_ppe->disposal_waste

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the steps for safely weighing and dissolving solid this compound powder.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Place a calibrated analytical balance inside the fume hood.

    • Use a tared weigh boat to carefully measure the desired amount of this compound.

    • Avoid generating dust. If dust is observed, cease work and ensure ventilation is adequate before proceeding.

  • Dissolving:

    • Transfer the weighed this compound to a suitable vessel (e.g., beaker, flask).

    • Slowly add the desired solvent to the vessel.

    • Use a magnetic stirrer or gentle agitation to dissolve the compound completely.

  • Post-Handling:

    • Decontaminate the weigh boat and any other equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), collecting the waste for proper disposal.

    • Wipe down the work surface within the fume hood.

    • Carefully doff PPE, removing gloves last, and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Empty Containers: Empty this compound containers may still contain residual dust and should be disposed of as hazardous waste.[2] Do not cut, drill, grind, or weld such containers.[2]

  • Spills:

    • Minor Spills: Wear appropriate PPE, including respiratory protection.[1] Avoid breathing in the dust.[1] Dampen the spill with water to prevent dusting before carefully sweeping or vacuuming the material into a hazardous waste container.[2] The vacuum cleaner must be fitted with a HEPA filter.[1]

    • Major Spills: Evacuate the area and alert emergency responders.[2] Only personnel with appropriate training and equipment should handle major spills.

For all disposal methods, follow your institution's specific guidelines for hazardous waste management. If a drug take-back program is available, that is the preferred method for disposing of unused medicines.[4][5] If not, unused this compound can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then discarded in the trash.[4][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.